molecular formula C₁₄H₂₄NNaO₁₄S B1140918 N-Acetyllactosamine 6-Sulfate Sodium Salt CAS No. 145447-78-5

N-Acetyllactosamine 6-Sulfate Sodium Salt

Cat. No.: B1140918
CAS No.: 145447-78-5
M. Wt: 485.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyllactosamine 6-Sulfate Sodium Salt, also known as N-Acetyllactosamine 6-Sulfate Sodium Salt, is a useful research compound. Its molecular formula is C₁₄H₂₄NNaO₁₄S and its molecular weight is 485.39. The purity is usually 95%.
BenchChem offers high-quality N-Acetyllactosamine 6-Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyllactosamine 6-Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBYWGBGWQCPKW-NVKSKNAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NNaO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Imperative of N-Acetyllactosamine 6-Sulfate (LacNAc 6-S)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Biological Role of N-Acetyllactosamine 6-Sulfate (LacNAc 6-S) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc 6-S) is a critical sulfated disaccharide motif (Galβ1-4GlcNAc(6S) ) that functions as a master regulator of cell adhesion, structural integrity, and immune surveillance. Unlike its non-sulfated precursor, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) residue transforms this glycan into a high-affinity ligand for selectins and a structural backbone for keratan sulfate (KS).

This guide dissects the dual nature of LacNAc 6-S: its role as a structural scaffold in the cornea and central nervous system (CNS), and its function as an immunological switch (the "slan" epitope) that defines a specific subset of pro-inflammatory human monocytes.

Structural Biochemistry & Biosynthesis

Chemical Identity

The term "N-Acetyllactosamine 6-Sulfate" strictly refers to the sulfation of the GlcNAc residue. This distinction is vital for experimental design, as the isomeric 6'-sulfate (on Galactose) serves distinct biological functions (e.g., Siglec-8 binding).

  • IUPAC Name:

    
    -D-Galactopyranosyl-(1
    
    
    
    4)-2-acetamido-2-deoxy-6-O-sulfo-
    
    
    -D-glucopyranose
  • Abbreviation: Gal

    
    1-4GlcNAc(6S)
    
  • Key Feature: The C-6 sulfate group on GlcNAc introduces a negative charge that is sterically accessible for protein binding, unlike C-4 sulfates which are often buried in the glycan core.

Enzymatic Biosynthesis

The synthesis of LacNAc 6-S is governed by the GlcNAc-6-O-sulfotransferase (GlcNAc6ST) family. These Golgi-resident enzymes transfer sulfate from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the C-6 hydroxyl of GlcNAc.

  • CHST2 (GlcNAc6ST-1): The primary enzyme for creating the "slan" epitope and L-selectin ligands on HEVs.[1]

  • CHST4 (GlcNAc6ST-2): Restricted expression (mainly HEC-GlcNAc6ST), specializing in generating the MECA-79 epitope in high endothelial venules.

  • CHST6 (GlcNAc6ST-5): Corneal-specific; mutations lead to Macular Corneal Dystrophy (MCD) due to loss of sulfated Keratan Sulfate.

Visualization: Biosynthetic Pathway of Sulfated LacNAc

Biosynthesis GlcNAc GlcNAc-R LacNAc LacNAc (Galβ1-4GlcNAc) GlcNAc->LacNAc + UDP-Gal GalT β4Gal-T1/T4 LacNAc6S LacNAc 6-S (Galβ1-4GlcNAc(6S)) LacNAc->LacNAc6S + PAPS (Sulfation) CHST GlcNAc6STs (CHST2/4/6) KS Keratan Sulfate (Cornea/CNS) LacNAc6S->KS slan slan Epitope (Monocytes) LacNAc6S->slan No Sialylation MECA79 MECA-79 Epitope (HEV Homing) LacNAc6S->MECA79 + Fuc/Sia

Caption: Enzymatic trajectory of LacNAc 6-S synthesis. Specificity is dictated by the GlcNAc6ST isozyme and subsequent modifications (fucosylation/sialylation).

Functional Glycobiology

The "slan" Epitope: An Immunological Marker

One of the most distinct roles of LacNAc 6-S is its function as the 6-Sulfo LacNAc (slan) antigen.[2][3][4][5][6] This epitope is recognized by the monoclonal antibody M-DC8 .[7][8]

  • Structure: Non-sialylated, non-fucosylated Gal

    
    1-4GlcNAc(6S) presented on P-selectin Glycoprotein Ligand-1 (PSGL-1).
    
  • Cell Type: Defines a subset of non-classical monocytes (CD14

    
    CD16
    
    
    
    slan
    
    
    ).[2][4][5][9]
  • Function: These "slan-monocytes" are hyper-inflammatory, producing high levels of TNF-

    
     and IL-12 upon stimulation.[3] They are distinct from classical monocytes and play a major role in chronic inflammation (e.g., psoriasis, lupus).
    
  • Mechanism: Unlike sialyl-Lewis X, the slan epitope does not bind E-selectin efficiently.[9] Instead, it facilitates unique interactions with lectins on activated endothelium or immune complexes.

Lymphocyte Homing (MECA-79)

In High Endothelial Venules (HEV), LacNAc 6-S is the core scaffold for the MECA-79 epitope (6-sulfo-sialyl Lewis X on extended Core 1 O-glycans).

  • The "Address Code": Lymphocytes expressing L-selectin bind to these sulfated glycoproteins (PNAd) to roll and extravasate into lymph nodes.

  • Criticality: Without the 6-sulfate on GlcNAc, L-selectin binding affinity drops significantly, impairing immune surveillance.

Keratan Sulfate (KS) & Structural Integrity

LacNAc 6-S is the repeating disaccharide unit of Keratan Sulfate.[10]

  • Cornea: In the eye, highly sulfated KS (produced by CHST6) maintains the spacing of collagen fibrils. Loss of this sulfation (Macular Corneal Dystrophy) leads to corneal opacity and blindness.

  • Neurobiology: In the CNS, LacNAc 6-S on phosphacan and aggrecan inhibits axonal regeneration, contributing to the "glial scar" after injury.

Experimental Protocols

Protocol: LC-MS/MS Quantification of LacNAc 6-S

Context: Used for diagnosing Morquio A Syndrome (MPS IVA) or analyzing KS content.

Principle: Keratanase II digestion releases the Gal


1-4GlcNAc(6S) disaccharide, which is then quantified by mass spectrometry.

Workflow:

  • Sample Prep:

    • Lyophilize 50

      
      L of serum/plasma or tissue homogenate.
      
    • Resuspend in 100

      
      L digestion buffer (0.1 M ammonium acetate, pH 7.0).
      
  • Enzymatic Digestion:

    • Add 5 mU Keratanase II (specifically cleaves at GlcNAc-6S).

    • Incubate at 37°C for 16 hours.

    • Control: Spike with

      
      C-labeled LacNAc 6-S internal standard (available from GlycoFineChem, Cat# FC-153).
      
  • Filtration:

    • Ultrafiltration using a 10 kDa MWCO spin column to remove proteins.

  • LC-MS/MS Analysis:

    • Column: Hypercarb porous graphitic carbon (PGC) or HILIC amide column.

    • Mobile Phase: A: 10 mM Ammonium Bicarbonate; B: Acetonitrile.

    • Transition: Monitor m/z 462.1

      
       97.0 (Sulfate ion) in negative ion mode.
      
    • Validation: The peak must co-elute with the authentic Gal

      
      1-4GlcNAc(6S) standard.
      
Protocol: Flow Cytometry for slan-Monocytes

Context: Identifying the pro-inflammatory CD16+ subset.

  • Reagents:

    • Anti-slan (M-DC8) antibody (FITC or PE conjugated).

    • Anti-CD14 (APC).

    • Anti-CD16 (PE-Cy7).

    • FcR Blocking Reagent.[8]

  • Staining:

    • Incubate 100

      
      L whole blood with FcR block for 10 min.
      
    • Add antibodies (titrated, typically 1:50) and incubate for 20 min at 4°C in the dark.

    • Lyse RBCs using 2 mL 1X Ammonium Chloride lysis buffer.

  • Gating Strategy:

    • Gate Monocytes (FSC/SSC).

    • Exclude Doublets.

    • Gate CD16

      
       / CD14
      
      
      
      .[8]
    • Sub-gate: The M-DC8

      
       population within this subset represents the slan-monocytes.[7][8]
      

Comparative Data: Sulfation Isomers

The biological impact of sulfation position is profound. The table below contrasts LacNAc 6-S (GlcNAc sulfated) with its isomer.

FeatureLacNAc 6-S (GlcNAc-6S)LacNAc 6'-S (Gal-6S)
Structure Gal

1-4GlcNAc(6S)
Gal(6S)

1-4GlcNAc
Primary Ligand L-Selectin (MECA-79 epitope)Siglec-8 (Eosinophils)
Key Enzyme CHST2, CHST4, CHST6CHST1 (KSGal6ST)
Biological Role Lymphocyte homing, KS backboneEosinophil apoptosis, KS capping
Antibody Marker M-DC8 (slan), MECA-792C4 (Siglec-8 blocker)

Logical Signaling Diagram

The following diagram illustrates the divergent signaling pathways activated by LacNAc 6-S depending on its presentation (HEV vs. Monocyte).

Signaling LSelectin L-Selectin (Lymphocytes) Rolling Lymphocyte Rolling & Extravasation LSelectin->Rolling Shear Flow Resistance MDC8_Target Unknown Lectin/Receptor (Endothelium/Immune) Inflammation TNF-α / IL-12 Release (ADCC Activity) MDC8_Target->Inflammation NF-κB Activation MECA79 MECA-79 Epitope (Sialyl 6-sulfo Lex on HEV) MECA79->LSelectin High Affinity Binding slan slan Epitope (6-sulfo LacNAc on Monocytes) slan->MDC8_Target Cell-Cell Interaction

Caption: Divergent functional outcomes of LacNAc 6-S. Left: Homing via L-Selectin. Right: Pro-inflammatory signaling via the slan epitope.

References

  • Schäkel, K., et al. (2002).[11] "6-Sulfo LacNAc, a novel carbohydrate modification of PSGL-1, defines an inflammatory type of human dendritic cells."[11] Immunity. Link

  • Uchimura, K., et al. (2005). "N-acetylglucosamine 6-O-sulfotransferase-1 regulates expression of L-selectin ligands and lymphocyte homing." Journal of Biological Chemistry. Link

  • Funderburgh, J. L. (2000). "Keratan sulfate: structure, biosynthesis, and function." Glycobiology. Link

  • Martell, L. A., et al. (2011).[12] "Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome." Bioanalysis. Link

  • Hofer, T. P., et al. (2019).[5][13] "6-Sulfo LacNAc (slan) as a Marker for Non-classical Monocytes." Frontiers in Immunology. Link

  • Hemmerich, S., et al. (1994).[12] "Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA-79."[14][15] Journal of Experimental Medicine. Link

Sources

Technical Deep Dive: N-Acetyllactosamine 6-Sulfate in Glycosaminoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc(6S)) is not merely a structural motif; it is the obligate checkpoint in the biosynthesis of Keratan Sulfate (KS) . Unlike Heparan or Chondroitin sulfate, where sulfation typically follows chain polymerization, KS biosynthesis requires the 6-O-sulfation of N-acetylglucosamine (GlcNAc) to permit chain elongation.[1]

This guide details the enzymatic machinery governing this "sulfation-first" mechanism, the critical role of specific sulfotransferases (CHST6, CHST1), and provides a validated LC-MS/MS protocol for quantifying these sulfated disaccharides in biological matrices.

Part 1: The Biosynthetic Machinery

The "Sulfation-Elongation" Coupling

In the biosynthesis of Keratan Sulfate, the addition of sulfate to the C6 position of GlcNAc is the rate-limiting and defining step.[2][3] The enzyme β-1,4-galactosyltransferase 4 (B4GALT4) exhibits a strict preference for 6-sulfated GlcNAc acceptors. Consequently, if GlcNAc is not sulfated by the appropriate N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST), the KS chain cannot elongate.

Enzymatic Specificity & Tissue Distribution

The generation of the LacNAc(6S) core is managed by a family of isozymes with distinct tissue tropisms:

EnzymeGeneTissue SpecificityPrimary FunctionPathology (Deficiency)
C-GlcNAc6ST CHST6CorneaSynthesis of corneal KS (KS-I)Macular Corneal Dystrophy (MCD)
I-GlcNAc6ST CHST2Brain, IntestineSynthesis of KS-III; High endothelial venule ligandsGlial scar formation defects
KSGal6ST CHST1UbiquitousSulfation of Galactose (C6) after elongationPotential skeletal dysplasia
Pathway Visualization

The following diagram illustrates the cooperative action of glycosyltransferases and sulfotransferases. Note the critical "Gatekeeper" role of GlcNAc6ST.

KSBiosynthesis cluster_legend Legend node_pre GlcNAc-R (Acceptor) node_sulf GlcNAc(6S)-R (Primed Acceptor) node_pre->node_sulf Sulfation (Gatekeeper) node_elong Gal-GlcNAc(6S)-R (Mono-sulfated L2) node_sulf->node_elong Elongation node_final Gal(6S)-GlcNAc(6S)-R (Di-sulfated L4) node_elong->node_final Capping Sulfation enz_chst6 CHST6 / CHST2 (GlcNAc6ST) enz_chst6->node_sulf enz_b4galt4 B4GALT4 (Gal-Transferase) enz_b4galt4->node_elong enz_chst1 CHST1 (Gal6ST) enz_chst1->node_final key R = Protein Core (N/O-linked)

Figure 1: Stepwise biosynthesis of Keratan Sulfate. CHST6 activity is the prerequisite for B4GALT4-mediated chain extension.

Part 2: Analytical Methodology (LC-MS/MS)

Principle of Analysis

Direct analysis of intact KS polymers is challenging due to heterogeneity. The gold standard method involves enzymatic depolymerization using Keratanase II (Bacillus sp.), an endo-β-N-acetylglucosaminidase that specifically cleaves the glucosaminidic linkage of sulfated GlcNAc.

This digestion releases two primary disaccharides:

  • L2: Galβ1-4GlcNAc(6S) (Mono-sulfated)

  • L4: Gal(6S)β1-4GlcNAc(6S) (Di-sulfated)

Protocol: Isolation and Quantification

Objective: Quantify L2 and L4 disaccharides from biological tissue (e.g., corneal stroma or cartilage).

Step 1: Sample Preparation & Proteolysis
  • Reagents: Pronase (Streptomyces griseus), 50 mM Tris-HCl (pH 8.0).

  • Procedure:

    • Homogenize tissue (10-50 mg wet weight) in 500 µL Tris-HCl buffer.

    • Add 10 µL Pronase (10 mg/mL). Incubate at 55°C for 24 hours .

    • Why: Removes the core protein (Lumican, Aggrecan) to expose the GAG chains.

    • Inactivate Pronase by boiling (100°C, 5 min). Centrifuge (10,000 x g, 10 min) and collect supernatant.

Step 2: GAG Precipitation (Purification)
  • Reagents: Ethanol (absolute), Sodium Acetate (saturated).

  • Procedure:

    • Add 4 volumes of cold ethanol containing 1.3% potassium acetate to the supernatant.

    • Incubate at -20°C for 2 hours (or overnight for max recovery).

    • Centrifuge (12,000 x g, 20 min, 4°C). Discard supernatant.

    • Air-dry the pellet.

Step 3: Keratanase II Digestion (Specific Depolymerization)
  • Reagents: Keratanase II (Seikagaku Corp or equivalent), 50 mM Sodium Acetate buffer (pH 6.0).

  • Procedure:

    • Resuspend pellet in 50 µL Sodium Acetate buffer.

    • Add 2 mU (milli-units) of Keratanase II.[4]

    • Incubate at 37°C for 16–24 hours.

    • Validation Check: Spike a control sample with commercial KS standard to verify enzyme activity.

    • Filter through a 10 kDa MWCO spin filter to remove the enzyme.

Step 4: LC-MS/MS Analysis
  • Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10)

    • B: Acetonitrile

  • Gradient: 0-5 min (0% B), 5-20 min (0-40% B).

  • MS Settings (Negative Ion Mode MRM):

AnalytePrecursor (m/z)Product (m/z)Structure
L2 462.197.0 (HSO4-)Gal-GlcNAc(6S)
L4 542.197.0 (HSO4-)Gal(6S)-GlcNAc(6S)
IS 458.1282.1Internal Standard (e.g., 4Di-UA-GalNAc)
Analytical Workflow Diagram

AnalyticalWorkflow sample Biological Sample (Cornea/Serum) proteolysis Proteolysis (Pronase, 55°C) sample->proteolysis precip GAG Precipitation (EtOH/KOAc) proteolysis->precip digest Keratanase II Digestion (Specific for GlcNAc-6S) precip->digest filter MWCO Filtration (<10 kDa) digest->filter lcms LC-MS/MS (MRM) Quantify L2 & L4 filter->lcms

Figure 2: Analytical workflow for isolating and quantifying LacNAc(6S) derivatives.

Part 3: Functional Significance & Therapeutic Implications

Corneal Transparency (The Lattice Theory)

In the cornea, KS proteoglycans (Lumican, Keratocan) regulate collagen fibril spacing. The high degree of sulfation (L4 units) attracts water and maintains the precise spacing required for light transmission.

  • Mechanism: Loss of CHST6 leads to under-sulfated KS. This collapses the hydration shell, causing collagen fibril aggregation and corneal opacity (Macular Corneal Dystrophy).

Neuroglycobiology

In the CNS, LacNAc(6S) epitopes are upregulated after injury.

  • Glial Scarring: CHST2-mediated sulfation is essential for the formation of the glial scar, which inhibits axonal regeneration.

  • Therapeutic Target: Inhibiting CHST2 or applying Keratanase II locally may reduce scarring and promote nerve regeneration after spinal cord injury.

Lysosomal Storage Disorders

The catabolism of LacNAc(6S) requires specific hydrolases. Deficiencies lead to toxic accumulation:

  • Morquio A (MPS IVA): Deficiency in Galactose-6-sulfatase (GALNS). Accumulates L4-like structures.

  • Sanfilippo D (MPS IIID): Deficiency in GlcNAc-6-sulfatase (GNS).[5] Accumulates heparan/keratan fragments ending in GlcNAc(6S).

References

  • Akama, T. O., et al. (2000). Macular corneal dystrophy type I and II are caused by distinct mutations in a new sulphotransferase gene. Nature Genetics.

  • Oguma, T., et al. (2001). Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry.[6] Analytical Biochemistry.[6][7][8]

  • Funderburgh, J. L. (2000). Keratan sulfate: structure, biosynthesis, and function. Glycobiology.[1][9]

  • Uchimura, K., et al. (1998). N-Acetylglucosamine 6-O-sulfotransferase-1 is required for brain keratan sulfate biosynthesis and glial scar formation after brain injury.[10] Journal of Biological Chemistry.

  • Tomatsu, S., et al. (2010). Keratan sulphate levels in mucopolysaccharidoses and mucolipidoses. Journal of Inherited Metabolic Disease.

Sources

An In-depth Technical Guide to the Role of Sulfation in N-Acetyllactosamine Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acetyllactosamine (LacNAc), a fundamental disaccharide unit of complex N- and O-glycans, undergoes a critical post-translational modification known as sulfation. This addition of a sulfate group, catalyzed by a family of sulfotransferases, dramatically alters the physicochemical properties and biological functions of LacNAc-containing glycans. This technical guide provides a comprehensive overview of the biosynthesis of sulfated LacNAc, the enzymes that govern this process, and the profound implications of this modification in critical biological processes. We will delve into the role of sulfated LacNAc as a high-affinity ligand for selectins, thereby mediating cell-cell interactions in immunity and cancer metastasis. Furthermore, this guide will explore the involvement of sulfated LacNAc in inflammation and its emerging significance in various disease pathologies. Detailed experimental protocols and data interpretation strategies are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the multifaceted role of LacNAc sulfation.

Introduction: The Significance of a Single Sulfate Group

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a major source of biological diversity and functional regulation. Within the vast landscape of glycan structures, the N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide, or LacNAc, is a common building block of complex N- and O-glycans.[1][2] While the core LacNAc structure is itself important, its functional capacity is exponentially expanded through further modifications. Among these, sulfation—the addition of a sulfate group (SO₃⁻)—stands out as a pivotal determinant of biological activity.

The introduction of a negatively charged sulfate group dramatically alters the conformation and charge distribution of the glycan, creating specific recognition motifs for various glycan-binding proteins (GBPs).[3] This seemingly subtle modification is a key regulatory mechanism in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer progression.[4][5][6] Understanding the nuances of LacNAc sulfation is therefore critical for researchers in glycobiology, immunology, and oncology, as well as for professionals engaged in the development of novel therapeutics targeting glycan-mediated interactions.

This guide will provide a detailed exploration of the biosynthesis of sulfated LacNAc structures, the enzymes responsible for their creation, and their diverse biological functions. We will also present established methodologies for the characterization of sulfated glycans, offering a practical resource for laboratory investigation.

Biosynthesis of Sulfated N-Acetyllactosamine: A Symphony of Enzymes

The biosynthesis of sulfated LacNAc is a multi-step process that occurs primarily in the Golgi apparatus.[3][7] It involves the concerted action of glycosyltransferases, which assemble the underlying glycan chains, and sulfotransferases, which catalyze the addition of sulfate groups.

The sulfation of LacNAc moieties is primarily catalyzed by a family of Golgi-resident enzymes known as sulfotransferases (STs).[3][8] These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonyl group to a specific hydroxyl position on the sugar residue.[7] The substrate specificity of these sulfotransferases is a key determinant of the final structure and function of the sulfated glycan.

Key Sulfotransferases in LacNAc Sulfation

Several sulfotransferases have been identified to act on LacNAc structures. The most well-characterized of these belong to the N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST) and galactose-6-O-sulfotransferase (Gal6ST) families.

Sulfotransferase Abbreviation Substrate Specificity Key Biological Roles
N-acetylglucosamine-6-O-sulfotransferase-1CHST2 / GlcNAc6ST-1Transfers sulfate to the C-6 position of GlcNAc residues within LacNAc.[7][9]Involved in the generation of L-selectin ligands and plays a role in the inflammatory process.[9][10]
N-acetylglucosamine-6-O-sulfotransferase-2CHST4 / GlcNAc6ST-2Primarily responsible for the 6-O-sulfation of GlcNAc in mucin O-glycans in the colon.[11][12]Biosynthesis of L-selectin ligands in high endothelial venules (HEVs) and protection against colitis.[12]
Keratan sulfate Gal-6-sulfotransferaseCHST1 / KSGal6STTransfers sulfate to the C-6 position of galactose residues in keratan sulfate and sialyl N-acetyllactosamine.[4][13]Formation of L-selectin ligands and biosynthesis of keratan sulfate.[4][14]
Galactose-3-O-sulfotransferasesGal3STsTransfer sulfate to the C-3 position of galactose residues.[7]Less common on LacNAc but can contribute to glycan diversity.[13]
Biosynthetic Pathway of 6-Sulfo-sialyl-Lewis X

A prominent example of a functionally critical sulfated LacNAc structure is 6-sulfo-sialyl-Lewis X (6-sulfo-sLex). This tetrasaccharide is a high-affinity ligand for L-selectin and plays a crucial role in lymphocyte homing to secondary lymphoid organs.[15][16] Its biosynthesis involves a sequential series of enzymatic reactions:

6-Sulfo-sLeX Biosynthesis cluster_0 Golgi Apparatus cluster_1 Enzymes LacNAc N-Acetyllactosamine (Galβ1-4GlcNAc) 6-sulfo-LacNAc 6-sulfo-LacNAc LacNAc->6-sulfo-LacNAc GlcNAc6ST (e.g., CHST2) Sialyl-6-sulfo-LacNAc Sialyl-6-sulfo-LacNAc 6-sulfo-LacNAc->Sialyl-6-sulfo-LacNAc ST3Gal 6-sulfo-sLeX 6-sulfo-sialyl-Lewis X Sialyl-6-sulfo-LacNAc->6-sulfo-sLeX FUT GlcNAc6ST GlcNAc6ST ST3Gal α2,3-Sialyltransferase FUT α1,3-Fucosyltransferase

Figure 1: Biosynthetic pathway of 6-sulfo-sialyl-Lewis X.

Functional Roles of Sulfated N-Acetyllactosamine

The addition of a sulfate group to LacNAc creates specific recognition sites for a variety of glycan-binding proteins, thereby mediating a wide range of biological functions.

Ligands for Selectins: Mediating Cell Adhesion

One of the most well-established roles of sulfated LacNAc is as a ligand for the selectin family of C-type lectins (L-, E-, and P-selectin). These interactions are critical for the initial tethering and rolling of leukocytes on the endothelial cell surface during an inflammatory response, as well as for the homing of lymphocytes to lymph nodes.

  • L-selectin: Expressed on leukocytes, L-selectin recognizes sulfated structures, particularly 6-sulfo-sLex, on the high endothelial venules (HEVs) of lymph nodes.[15][16] This interaction is essential for lymphocyte trafficking and immune surveillance.[10][15] The sulfation at the C6 position of GlcNAc is a critical determinant for high-affinity binding to L-selectin.[15][16]

  • E-selectin: Expressed on activated endothelial cells, E-selectin can also bind to sulfated sLex.[17] This interaction is implicated in the recruitment of leukocytes to sites of inflammation and has also been linked to the metastatic spread of cancer cells.[5][17]

Selectin-Mediated Adhesion cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte L_selectin L-selectin Sulfo_sLex 6-sulfo-sLeX L_selectin->Sulfo_sLex Endothelium Endothelial Cell

Figure 2: L-selectin on leukocytes binds to 6-sulfo-sLeX on endothelial cells.

Role in Cancer Progression and Metastasis

Aberrant glycosylation is a hallmark of cancer, and changes in LacNAc sulfation have been implicated in tumor progression and metastasis.[18][19] The expression of sulfated sLex on cancer cells can promote their adhesion to E-selectin on endothelial cells, facilitating their extravasation and the formation of distant metastases.[5][17] In some cancers, such as bladder urothelial carcinoma, the expression of 6-sulfo sLex is associated with metastasis.[5] Conversely, in colorectal cancer, the expression of sialyl 6-sulfo Lex is preferentially found in nonmalignant colonic epithelia, suggesting a more complex and context-dependent role.[17] Increased sulfation in the tumor microenvironment has also been shown to stimulate cancer stemness and invasiveness.[6]

Modulation of the Immune Response and Inflammation

Sulfated LacNAc structures are integral to the regulation of immune responses. Beyond their role in leukocyte trafficking, sulfated glycans on mucins in the gut play a protective role against intestinal inflammation.[11][12] N-acetylglucosamine-6-O-sulfation of O-glycans on intestinal mucins helps maintain the gut microbiota and prevents obesity and intestinal inflammation.[11] The pro-inflammatory cytokine TNF-α can induce the expression of 6-sulfo N-acetyllactosamine on human monocytes, suggesting a role for this modification in inflammatory conditions.[9]

Methodologies for the Study of Sulfated N-Acetyllactosamine

The analysis of sulfated glycans presents unique challenges due to their low abundance, structural heterogeneity, and the labile nature of the sulfate group. A combination of analytical techniques is often required for their comprehensive characterization.

Experimental Workflow for Sulfated Glycan Analysis

Sulfated Glycan Analysis Workflow Start Glycoprotein Sample Release Glycan Release (e.g., PNGase F) Start->Release Labeling Fluorescent Labeling (e.g., 2-AB) Release->Labeling Purification Purification (e.g., HILIC-SPE) Labeling->Purification Analysis Analysis Purification->Analysis HPLC HPLC Analysis Analysis->HPLC Separation MS Mass Spectrometry (MALDI-TOF, LC-MS) Analysis->MS Structural Elucidation Antibody Antibody Staining (e.g., MECA-79) Analysis->Antibody Detection

Figure 3: A typical experimental workflow for the analysis of sulfated N-glycans.

Detailed Experimental Protocols

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample and their subsequent labeling with a fluorescent tag for detection.

Materials:

  • Glycoprotein sample (10-100 µg)

  • Denaturation Buffer: 5% SDS, 1M DTT

  • NP-40 Solution: 10% (v/v) Nonidet P-40

  • PNGase F (Peptide:N-Glycosidase F)

  • Labeling Solution: 0.35 M 2-aminobenzamide (2-AB) and 1 M sodium cyanoborohydride in DMSO/acetic acid (7:3)

  • HILIC Solid Phase Extraction (SPE) cartridges

Procedure:

  • Denaturation: To the glycoprotein sample, add Denaturation Buffer to a final concentration of 0.5% SDS and 100 mM DTT. Heat at 95°C for 5 minutes.

  • Enzymatic Release: Cool the sample to room temperature. Add NP-40 Solution to a final concentration of 1% to sequester the SDS. Add PNGase F (500 units) and incubate at 37°C for 16-18 hours.

  • Glycan Cleanup: Use a HILIC SPE cartridge to separate the released glycans from the protein and other contaminants. Elute the glycans with water.

  • Fluorescent Labeling: Dry the eluted glycans in a vacuum centrifuge. Add the 2-AB Labeling Solution and incubate at 65°C for 2 hours.

  • Excess Label Removal: Use a HILIC SPE cartridge to remove the excess 2-AB label. Elute the labeled glycans with an acetonitrile/water gradient.

  • Sample Storage: Dry the labeled glycans and store at -20°C until analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fluorescently labeled glycans.[20]

Instrumentation:

  • HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 420 nm)

  • Anion-exchange or HILIC chromatography column

Procedure:

  • Sample Preparation: Reconstitute the labeled glycans in the initial mobile phase.

  • Chromatographic Separation:

    • Anion-Exchange Chromatography: Separate glycans based on charge. This is particularly useful for resolving sulfated from non-sulfated species.

    • HILIC Chromatography: Separate glycans based on hydrophilicity.

  • Data Analysis: Integrate the peak areas to quantify the relative abundance of different glycan structures. The elution profiles can be compared to known standards or previously characterized samples.

Mass spectrometry (MS) provides detailed structural information, including the mass and fragmentation patterns of glycans.[21] MALDI-TOF MS is often used for rapid screening, while LC-MS/MS allows for more in-depth structural elucidation.[22]

Procedure (MALDI-TOF MS):

  • Sample Preparation: Mix the purified glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Sulfated glycans are often more readily detected in negative ion mode.

  • Data Interpretation: The mass of the glycan can be used to determine its composition. Tandem MS (MS/MS) can be used to determine the sequence and branching pattern of the glycan, as well as the location of the sulfate group.[22]

Conclusion and Future Perspectives

The sulfation of N-acetyllactosamine is a critical post-translational modification that profoundly impacts a wide array of biological processes. From mediating the intricate dance of leukocyte trafficking to influencing the aggressive behavior of cancer cells, the addition of a single sulfate group imparts a wealth of functional information. As our understanding of the "sulfoglycocode" deepens, so too does the potential for therapeutic intervention.

The continued development of advanced analytical techniques will be crucial for unraveling the full complexity of sulfated glycan structures and their dynamic regulation.[20][21][23] Furthermore, a more detailed understanding of the substrate specificities and regulatory mechanisms of sulfotransferases will open new avenues for the development of targeted therapies for inflammatory diseases and cancer. The study of sulfated N-acetyllactosamine is a vibrant and rapidly evolving field, with the promise of significant contributions to our understanding of health and disease.

References

  • Development of structural analysis of sulfated N-glycans by multidimensional high performance liquid chromatography mapping methods. Oxford Academic. [Link]

  • Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Journal of Ovarian Research. [Link]

  • Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. PMC. [Link]

  • Modification of P-selectin glycoprotein ligand-1 with a natural killer cell-restricted sulfated lactosamine creates an alternate ligand for L-selectin. PMC. [Link]

  • Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. PMC. [Link]

  • Sulfation of sialyl N-acetyllactosamine oligosaccharides and fetuin oligosaccharides by keratan sulfate Gal-6-sulfotransferase. Oxford Academic. [Link]

  • Proteoglycans and Sulfated Glycosaminoglycans. Essentials of Glycobiology, 3rd edition. [Link]

  • Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. ResearchGate. [Link]

  • A potential role for 6-sulfo sialyl Lewis X in metastasis of bladder urothelial carcinoma. PubMed. [Link]

  • Structural analysis of sulfated glycans by sequential double-permethylation using methyl iodide and deuteromethyl iodide. Journal of the American Society for Mass Spectrometry. [Link]

  • Fucosylated and Sulfated Glycans. Radboud Repository. [Link]

  • Expression of N-acetylglucosamine 6-O-sulfotransferases (GlcNAc6STs)-1 and -4 in human monocytes: GlcNAc6ST-1 is implicated in the generation of the 6-sulfo N-acetyllactosamine/Lewis x epitope on CD44 and is induced by TNF-α. Glycobiology. [Link]

  • N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight. [Link]

  • Evaluation of expression level of sialyl 6-sulfo Lewis X in HEV of... ResearchGate. [Link]

  • Expression of Sialyl 6-Sulfo Lewis X Is Inversely Correlated with Conventional Sialyl Lewis X Expression in Human Colorectal Cancer. Cancer Research. [Link]

  • Sulfation of O-glycans on Mucin-type Proteins From Serous Ovarian Epithelial Tumors. Molecular & Cellular Proteomics. [Link]

  • Expression of sialyl 6-sulfo Lewis X and related carbohydrate... ResearchGate. [Link]

  • Keratan sulfate, a complex glycosaminoglycan with unique functional capability. Glycobiology. [Link]

  • Sulfation of Colonic Mucins by N-Acetylglucosamine 6-O-Sulfotransferase-2 and Its Protective Function in Experimental Colitis in Mice. PMC. [Link]

  • Application of anti-glycosaminoglycan antibody: Immunostaining of keratan sulfate and sulfated N-acetyllactosamine oligosaccharides. Glycoscience Protocols. [Link]

  • Characterization of H type 1 and type 1 N-acetyllactosamine glycan epitopes on ovarian cancer specifically recognized by the anti-glycan monoclonal antibody mAb-A4. Journal of Biological Chemistry. [Link]

  • Site-selective sulfation of N-glycans by human GlcNAc-6-O-sulfotransferase 1 (CHST2) and chemoenzymatic synthesis of sulfated antibody glycoforms. PMC. [Link]

  • Extracellular Matrix Sulfation in the Tumor Microenvironment Stimulates Cancer Stemness and Invasiveness. Advanced Science. [Link]

  • Specificities ofN-Acetylglucosamine-6-O-sulfotransferases in Relation to L-selectin Ligand Synthesis and Tumor-associated Enzyme Expression. ResearchGate. [Link]

  • Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. PubMed. [Link]

  • Sulfotransferases and sulfated oligosaccharides. PubMed. [Link]

  • Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. PMC. [Link]

  • An Egg-Derived Sulfated N-Acetyllactosamine Glycan Is an Antigenic Decoy of Influenza Virus Vaccines. PMC. [Link]

  • N-acetylglucosamine-6-O-sulfotransferases 1 and 2 cooperatively control lymphocyte homing through L-selectin ligand biosynthesis in high endothelial venules. Request PDF. [Link]

  • Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens. PMC. [Link]

  • Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. PubMed. [Link]

  • Sulfation and sulfotransferases 1: Sulfotransferase molecular biology: cDNAs and genes. PubMed. [Link]

  • An egg-derived sulfated N-Acetyllactosamine glycan is an antigenic decoy of influenza virus vaccines. bioRxiv. [Link]

  • Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. PMC. [Link]

Sources

N-Acetyllactosamine 6-Sulfate: The Premier Keratan Sulfate Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation, analytical quantification, and clinical utility of N-Acetyllactosamine 6-Sulfate (specifically the disaccharide Galβ1-4GlcNAc(6S) ) as the primary surrogate biomarker for Keratan Sulfate (KS) load.

Technical Guide for Drug Development & Clinical Diagnostics

Executive Summary

N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)), often designated as L2 or Mono-sulfated KS disaccharide , is the specific analytical analyte derived from the enzymatic depolymerization of Keratan Sulfate (KS). Its quantification via LC-MS/MS represents the gold standard for diagnosing Mucopolysaccharidosis IVA (MPS IVA, Morquio A Syndrome) and monitoring responses to Enzyme Replacement Therapy (ERT).

Unlike non-specific glycosaminoglycan (GAG) assays (e.g., DMB dye binding), the quantification of N-Acetyllactosamine 6-Sulfate provides structural specificity, allowing researchers to distinguish between pathogenic KS accumulation and background GAG noise.

Molecular Architecture & Nomenclature

To ensure analytical precision, the specific chemical identity of the biomarker must be defined. Keratan Sulfate is a linear polymer of repeating N-acetyllactosamine units [Galβ1-4GlcNAcβ1-3].[1][2][3]

The Biomarker Species

In biological matrices (serum/urine), KS exists as a high-molecular-weight polymer.[1] The "biomarker" discussed here is the disaccharide fragment released ex vivo during sample processing using the bacterial enzyme Keratanase II .

Common NameIUPAC NameAbbreviationMass (m/z) [M-H]-
N-Acetyllactosamine 6-Sulfate Galactose-β(1-4)-N-Acetylglucosamine(6-sulfate)Gal-GlcNAc(6S) (or L2)462.1
Di-sulfated N-Acetyllactosamine Galactose(6-sulfate)-β(1-4)-N-Acetylglucosamine(6-sulfate)Gal(6S)-GlcNAc(6S) (or L4)542.1

Note: While both mono- and di-sulfated forms exist, Gal-GlcNAc(6S) is often the predominant species in human serum and urine, making it the primary target for quantification.

Pathophysiology: The GALNS Blockade

Understanding the origin of this biomarker requires mapping the lysosomal degradation pathway. In MPS IVA, a deficiency in N-acetylgalactosamine-6-sulfate sulfatase (GALNS) prevents the removal of the C6-sulfate from the Gal/GlcNAc residues.[1][4]

Mechanism of Accumulation[5][6][7]
  • Normal Physiology: GALNS removes the sulfate group from the non-reducing end of KS. Subsequent enzymes (β-galactosidase, β-hexosaminidase) then degrade the sugar backbone.

  • MPS IVA Pathology: GALNS failure leaves the sulfate group intact. This steric hindrance blocks downstream glycosidases, causing undegraded, highly sulfated KS polymers to accumulate in the lysosome and spill into extracellular fluids (urine/blood).

KS_Degradation KS_Polymer Keratan Sulfate (Polymer) Step1 Step 1: Desulfation (Enzyme: GALNS) KS_Polymer->Step1 Physiological Pathway Step2 Step 2: Glycosidic Cleavage (Enzyme: β-Galactosidase) Step1->Step2 Sulfate Removed Accumulation PATHOLOGICAL ACCUMULATION (Systemic KS Burden) Step1->Accumulation BLOCKED in MPS IVA (GALNS Deficiency) Degraded Free Monosaccharides (Recycled) Step2->Degraded

Figure 1: The metabolic block in MPS IVA.[5] Deficiency in GALNS prevents desulfation, rendering the polymer resistant to further degradation and leading to accumulation.

Analytical Methodology: LC-MS/MS Quantification

This section outlines a self-validating protocol for quantifying N-Acetyllactosamine 6-Sulfate. The method relies on the specific enzymatic digestion of the polymer into measurable disaccharide units.[6]

Reagents & Standards
  • Enzyme: Keratanase II (Bacillus sp.).[7] Specificity: Cleaves β(1→3) glucosaminidic linkages only if the GlcNAc residue is 6-sulfated. This is critical; it ensures that only sulfated regions (pathologically relevant) are measured.

  • Internal Standard (IS): 13C6-Gal-GlcNAc(6S) (Isotopically labeled standard is mandatory for MS normalization).

  • Matrix: Plasma, Serum, or Urine (Centrifuged to remove particulates).

Experimental Workflow

The protocol converts the heterogeneous KS polymer into a stoichiometric equivalent of disaccharides.

LCMS_Workflow Sample Sample Input (Serum/Urine) Digest Enzymatic Digestion (Keratanase II, 37°C, O/N) Sample->Digest Depolymerization Filter Ultrafiltration (10-30 kDa MWCO) Digest->Filter Remove Enzyme LC LC Separation (Porous Graphitic Carbon) Filter->LC Inject Filtrate MS MS/MS Detection (MRM Mode) LC->MS Quantify L2/L4

Figure 2: Analytical workflow for KS quantification. The ultrafiltration step is critical to protect the MS source from the Keratanase II enzyme.

Detailed Protocol Steps

Step 1: Enzymatic Digestion

  • Aliquot 50 µL of patient urine or serum.

  • Add 150 µL of digestion buffer (0.1 M Ammonium Acetate, pH 7.0) containing Internal Standard .[8]

  • Add 10 mU of Keratanase II .

  • Incubate at 37°C for 12–16 hours (Overnight). Causality: Extended incubation ensures complete depolymerization of high-MW KS, preventing underestimation of total load.

Step 2: Clean-up (Ultrafiltration)

  • Transfer digest to a 10 kDa or 30 kDa MWCO (Molecular Weight Cut-Off) spin filter.

  • Centrifuge at 14,000 x g for 15 minutes.

  • Collect the flow-through. Logic: The disaccharides (<500 Da) pass through; the enzyme (~35 kDa) and undigested proteins are retained.

Step 3: LC-MS/MS Configuration [9]

  • Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 100 mm, 5 µm. Reasoning: Polar disaccharides retain poorly on C18. Hypercarb provides excellent retention and isomeric separation for sulfated sugars.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Ionization: ESI Negative Mode (Sulfated groups ionize efficiently in negative mode).

MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Gal-GlcNAc(6S) 462.1 [M-H]⁻97.0 [HSO₄]⁻3025
IS (13C6) 468.1 [M-H]⁻97.0 [HSO₄]⁻3025
Gal(6S)-GlcNAc(6S) 542.1 [M-H]⁻462.1 [Loss of SO₃]3520

Note: The transition to m/z 97 (HSO₄⁻) is the most sensitive for mono-sulfated species.

Validation & Quality Control

To satisfy regulatory requirements (FDA/EMA), the assay must demonstrate:

  • Linearity: 0.1 µg/mL to 50 µg/mL.

  • LLOQ (Lower Limit of Quantification): Typically ~0.05–0.1 µg/mL in urine.

  • Accuracy: Spike recovery within 85–115%.

  • Stability: KS is stable in urine at -20°C, but repeated freeze-thaw cycles should be minimized to prevent non-enzymatic desulfation.

Clinical Utility in Drug Development

N-Acetyllactosamine 6-Sulfate levels correlate directly with clinical severity in MPS IVA.

  • Diagnosis: Patients typically exhibit urine KS levels 10–100x higher than age-matched controls.

  • Therapeutic Monitoring: In clinical trials for Elosulfase alfa (Vimizim®), reduction in urinary KS (measured as Gal-GlcNAc(6S)) was a key pharmacodynamic endpoint.

  • Age-Correction: KS levels naturally decrease with age in healthy individuals (as growth plate activity slows). Data must always be normalized to Creatinine and compared against age-stratified reference intervals.

References

  • Martell, L. A., et al. (2011). "Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome." Bioanalysis. Link

  • Tomatsu, S., et al. (2014). "Keratan sulfate levels in mucopolysaccharidoses and mucolipidoses." Journal of Inherited Metabolic Disease. Link

  • Oguma, T., et al. (2001). "Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry."[7] Analytical Biochemistry. Link

  • Hintze, J. P., et al. (2020). "High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II." Biomolecules.[1][2][3][4][10][6][7][8][11] Link

  • Genzyme Corporation. "VIMIZIM (elosulfase alfa) Prescribing Information." Link

Sources

Technical Guide: Chemoenzymatic Synthesis of N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis of N-Acetyllactosamine 6-Sulfate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a critical glycan epitope found in Keratan Sulfate (KS) and serves as a high-affinity ligand for Siglecs (e.g., Siglec-8) and selectins. Its precise synthesis is a bottleneck in glycomimetic drug development due to the difficulty of achieving regioselective sulfation via traditional organic chemistry.

This guide details a biocatalytic "Sulfation-First" strategy , utilizing specific recombinant sulfotransferases and glycosyltransferases to assemble the Gal


1-4GlcNAc(6S) motif with absolute regiocontrol. Unlike chemical methods requiring extensive protection/deprotection, this protocol operates in aqueous media under mild conditions, ensuring the integrity of the labile sulfate ester.
Strategic Framework: The "Sulfation-First" Pathway

The core challenge in synthesizing LacNAc-6S is distinguishing between the C6-hydroxyls of Galactose (Gal) and N-Acetylglucosamine (GlcNAc).

  • Traditional Chemical Route: Requires orthogonal protection of Gal-C6 and GlcNAc-C6, often leading to low yields and sulfate migration.

  • Enzymatic Route (Recommended): Exploits the strict substrate specificity of GlcNAc-6-O-sulfotransferase (CHST2) . Crucially, CHST2 prefers terminal GlcNAc residues. Therefore, the synthesis must proceed in a specific order: Sulfation of GlcNAc

    
     Galactosylation. 
    

Critical Causality: Attempting to sulfate the intact LacNAc disaccharide (Gal


1-4GlcNAc) using CHST2 is inefficient because the GlcNAc is internal. Conversely, using Gal-6-sulfotransferases (CHST1) would yield the isomer Gal(6S)

1-4GlcNAc, which has distinct biological properties. This guide focuses on the GlcNAc-6-sulfated pharmacophore.[1][2][3]
The Biocatalytic System
3.1 Enzyme Selection
EnzymeEC NumberRoleSpecificity Note
CHST2 (GlcNAc-6-O-Sulfotransferase)2.8.2.17Sulfation Transfers sulfate from PAPS to position 6 of terminal GlcNAc.
B4GalT4 (

1,4-Galactosyltransferase 4)
2.4.1.38Glycosylation CRITICAL: Unlike the ubiquitous B4GalT1, B4GalT4 efficiently accepts GlcNAc-6-sulfate as a substrate. Using B4GalT1 may result in stalled reactions.
Aryl Sulfotransferase IV (AST IV)2.8.2.1Cofactor Regen Regenerates PAPS from PAP using

-Nitrophenyl Sulfate (PNPS) as the sacrificial donor.
3.2 Cofactor Regeneration (The "Self-Validating" Cycle)

Stoichiometric use of PAPS (3'-Phosphoadenosine-5'-phosphosulfate) is prohibitively expensive for preparative scale (>10 mg). We utilize a coupled regeneration system:

  • Sulfation: CHST2 transfers sulfate from PAPS to GlcNAc, releasing PAP.

  • Regeneration: AST IV transfers sulfate from PNPS to PAP, regenerating PAPS.

  • Driving Force: The hydrolysis of PNPS is thermodynamically favorable, and the accumulation of

    
    -nitrophenol (yellow) serves as a visual indicator of reaction progress.
    
Visualization: Reaction Logic & Workflow
Figure 1: The "Sulfation-First" Biosynthetic Pathway

This diagram illustrates the obligatory order of operations dictated by enzyme specificity.[3]

G GlcNAc GlcNAc-Linker (Acceptor) GlcNAc6S GlcNAc(6S)-Linker (Intermediate) GlcNAc->GlcNAc6S Sulfation LacNAc6S Galβ1-4GlcNAc(6S)-Linker (Final Product) GlcNAc6S->LacNAc6S Galactosylation CHST2 CHST2 (PAPS → PAP) CHST2->GlcNAc B4GalT4 B4GalT4 (UDP-Gal → UDP) B4GalT4->GlcNAc6S

Caption: The pathway requires sulfation of the terminal GlcNAc by CHST2 prior to galactosylation by B4GalT4, ensuring regioselectivity.

Figure 2: One-Pot Multienzyme (OPME) Cycle with Cofactor Regeneration

This diagram details the coupled regeneration systems for PAPS and UDP-Gal.

OPME cluster_sulfation Cycle A: Sulfation & PAPS Regeneration cluster_gal Cycle B: Galactosylation PAPS PAPS CHST2_Enz CHST2 PAPS->CHST2_Enz PAP PAP AST_Enz Aryl Sulfotransferase PAP->AST_Enz PNPS p-Nitrophenyl Sulfate (Donor) PNPS->AST_Enz PNP p-Nitrophenol (Waste) CHST2_Enz->PAP AST_Enz->PAPS AST_Enz->PNP UDPGal UDP-Gal B4GalT4_Enz B4GalT4 UDPGal->B4GalT4_Enz UDP UDP B4GalT4_Enz->UDP Substrate GlcNAc-R Intermed GlcNAc(6S)-R Substrate->Intermed  Cycle A Product Galβ1-4GlcNAc(6S)-R Intermed->Product  Cycle B

Caption: Dual-cycle system. Cycle A regenerates the high-energy sulfate donor PAPS. Cycle B installs the galactose unit using the specific B4GalT4 isoform.

Experimental Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl

    
    , 1 mM DTT.
    
  • Acceptor: GlcNAc-

    
    -Linker (e.g., GlcNAc-
    
    
    
    -O-(CH
    
    
    )
    
    
    -NH
    
    
    or Azide).
  • Cycle A Components: 0.1 mM PAPS (catalytic), 1.5 eq

    
    -Nitrophenyl Sulfate (PNPS), CHST2 (2 mg/mL), Aryl Sulfotransferase IV (AST IV).
    
  • Cycle B Components: 1.2 eq UDP-Gal, B4GalT4 (1 mg/mL), Alkaline Phosphatase (10 U, to degrade inhibitory UDP).

Step 1: Enzymatic Sulfation (Preparative Scale)
  • Dissolve GlcNAc-Linker (10 mM final) in Buffer.

  • Add PNPS (15 mM) and catalytic PAPS (0.1 mM).

  • Initiate reaction with CHST2 and AST IV .

  • Incubate at 37°C with gentle shaking.

  • Monitor: The reaction will turn yellow due to

    
    -nitrophenol release. Verify conversion by TLC (Silica, EtOAc:MeOH:H
    
    
    
    O 5:2:1) or LC-MS.[4] GlcNAc(6S) is more polar (lower R
    
    
    ) than GlcNAc.
  • Purification (Intermediate): While a one-pot process is possible, isolating the sulfated intermediate prevents competition between enzymes.

    • Method: Anion Exchange Chromatography (Q-Sepharose).

    • Elution: Load in water; wash with water (removes unreacted GlcNAc and PNP); elute GlcNAc(6S) with 0.5 M NH

      
      HCO
      
      
      
      . Lyophilize.
Step 2: Regioselective Galactosylation
  • Dissolve purified GlcNAc(6S)-Linker (5 mM) in Buffer (pH 7.5, 10 mM MnCl

    
    —Note: GalT requires Mn
    
    
    
    ).
  • Add UDP-Gal (6 mM) and Alkaline Phosphatase (to prevent UDP inhibition).

  • Initiate with B4GalT4 .[3]

  • Incubate at 30°C (B4GalT4 is often more stable at slightly lower temps).

  • Termination: Heat inactivation (65°C, 10 min) or EDTA addition.

Step 3: Final Purification

Sulfated disaccharides are difficult to desalt.

  • Primary: Graphitized Carbon Chromatography (PGC) .

    • Mechanism:[3][5] Retains polar/charged glycans strongly.

    • Protocol: Load aqueous; wash with 0.1% TFA/H

      
      O; elute with 25-50% ACN/0.1% TFA.
      
  • Polishing: Size Exclusion (Bio-Gel P-2) if salt persists.

Analytical Validation (E-E-A-T)
MethodExpected ObservationDiagnostic Value
HPAEC-PAD Retention time shift vs. unsulfated standard.High sensitivity for purity assessment.
ESI-MS (Neg) Molecular ion [M-H]

at m/z corresponding to (LacNAc + 80 Da).
Confirms sulfation stoichiometry (mono- vs. di-sulfated).

H-NMR
H-6a/6b of GlcNAc : Significant downfield shift (

~4.2–4.4 ppm) compared to unsulfated (

~3.8 ppm).
Gold Standard for proving the sulfate is on GlcNAc-C6 and not Gal.
Troubleshooting & Optimization
  • Problem: Incomplete Galactosylation.

    • Root Cause:[4][6][7][8] Using B4GalT1 instead of B4GalT4. B4GalT1 has high

      
       for sulfated acceptors.
      
    • Solution: Switch to B4GalT4 or increase enzyme load significantly.

  • Problem: Sulfate Hydrolysis.

    • Root Cause:[4][6][7][8] Acidic conditions during workup.[9]

    • Solution: Neutralize fractions from PGC immediately with NH

      
      OH. Avoid heating acidic solutions.
      
  • Problem: Low Yield in Step 1.

    • Root Cause:[4][6][7][8] Product inhibition by PAP (3'-phosphoadenosine-5'-phosphate).

    • Solution: Ensure AST IV activity is sufficient to keep PAP levels near zero.

References
  • Burkart, M. D., et al. (2000).[10][11][12] "Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides." The Journal of Organic Chemistry, 65(18), 5565-5574.[10] Link

  • Prudden, A. R., et al. (2017). "Synthesis of asymmetrical multi-antennary human milk oligosaccharides." Proceedings of the National Academy of Sciences, 114(27), 6954-6959. (Demonstrates OPME with specific GalTs). Link

  • Seko, A., & Yamashita, K. (2004). "Functional expression and characterization of human GlcNAc-6-sulfotransferase-2." The Journal of Biochemistry, 135(4), 523-530. Link

  • Uchimura, K., et al. (2005). "Specificities of N-acetylglucosamine-6-O-sulfotransferases in relation to L-selectin ligand synthesis." Journal of Biological Chemistry, 280, 16901. (Defines CHST2 specificity). Link

  • Boons, G. J., et al. (2023). "Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides." JACS Au, 3(10), 2768-2782. (Authoritative source on CHST2/B4GalT4 pairing). Link

Sources

N-Acetyllactosamine 6-Sulfate in cellular recognition processes

Author: BenchChem Technical Support Team. Date: February 2026

N-Acetyllactosamine 6-Sulfate in Cellular Recognition Processes

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) represents a critical "glycomic switch" in mammalian immunology and oncology. Unlike the structural scaffolds of common glycans, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) or Galactose (Gal) residue fundamentally alters the electronic landscape of the cell surface. This modification serves a dualistic function: it acts as a high-affinity "address code" for leukocyte trafficking (via Selectins) while simultaneously disrupting the immunosuppressive galectin lattices (via Galectin-1/3 blockade).

This guide dissects the structural biology, biosynthetic pathways, and experimental characterization of LacNAc-6S, providing researchers with the protocols necessary to manipulate and detect this volatile moiety in drug development pipelines.

Structural Biology & Biosynthetic Logic

The term "LacNAc 6-Sulfate" refers to two distinct positional isomers, each governing different biological outcomes. Precision in nomenclature is non-negotiable in experimental design.

The Isomers
IsomerStructurePrimary Biological ContextKey Enzyme(s)
GlcNAc-6S Galβ1-4(SO₃⁻-6)GlcNAcL-Selectin Ligand (HEVs): Essential for lymphocyte homing.[1][2] The core of the MECA-79 epitope.[3][4][5]CHST2 , CHST4
Gal-6S (SO₃⁻-6)Galβ1-4GlcNAcKeratan Sulfate (KS): Structural integrity in cornea/cartilage; Glial scar formation.CHST1 (KSGal6ST)

Note: This guide focuses on GlcNAc-6S due to its dominance in cellular recognition and drug targeting for inflammation.

The Biosynthetic Assembly Line

The synthesis of the functional recognition motif—often 6-Sulfo-Sialyl Lewis X (6-sulfo-sLeˣ) —requires a precise enzymatic cascade. The sulfotransferase must act before certain capping events to ensure substrate availability.

Biosynthesis GlcNAc GlcNAc-R (Acceptor) GlcNAc6S GlcNAc-6-Sulfate GlcNAc->GlcNAc6S Sulfation LacNAc6S 6-Sulfo-LacNAc (Galβ1-4(6S)GlcNAc) GlcNAc6S->LacNAc6S Galactosylation sLacNAc6S Sialyl-6-Sulfo-LacNAc LacNAc6S->sLacNAc6S α2,3-Sialylation Final 6-Sulfo-sLeX (Selectin Ligand) sLacNAc6S->Final α1,3-Fucosylation CHST CHST2 / CHST4 (Sulfotransferase) CHST->GlcNAc6S GalT β4GalT (Galactosyltransferase) GalT->LacNAc6S ST3 ST3Gal (Sialyltransferase) ST3->sLacNAc6S FucT FucT-VII (Fucosyltransferase) FucT->Final

Figure 1: Biosynthetic Cascade of 6-Sulfo-sLeˣ. The sulfation of GlcNAc (via CHST2/4) is an early commitment step, creating the scaffold for subsequent sialylation and fucosylation.

Mechanisms of Cellular Recognition

LacNAc-6S functions as a binary switch. Its presence turns on leukocyte adhesion pathways while turning off galectin-mediated signaling.

The "ON" Switch: L-Selectin & Lymphocyte Homing

In High Endothelial Venules (HEVs) of lymph nodes, the endothelial cells express the MECA-79 epitope (extended core 1 O-glycans containing GlcNAc-6S).[6]

  • Mechanism: L-Selectin on circulating lymphocytes binds to 6-sulfo-sLeˣ.[1][2][3] The C-6 sulfate forms a critical salt bridge with Lys111 and Lys113 in the L-selectin crystal structure, increasing binding affinity by ~30-fold compared to non-sulfated sLeˣ.

  • Physiological Outcome: This interaction mediates the "rolling" phase of the adhesion cascade, slowing lymphocytes enough for integrin activation and extravasation.

The "OFF" Switch: Galectin Evasion

Galectins (specifically Gal-1 and Gal-3) bind to poly-LacNAc chains to form lattices that regulate T-cell apoptosis and receptor retention time.

  • Mechanism: Galectin-1 requires unmodified hydroxyls at C-6 of Gal and GlcNAc for hydrogen bonding. Sulfation at C-6 sterically and electrostatically blocks Galectin-1 binding.

  • Physiological Outcome: Upregulation of CHST enzymes in tumor cells can generate "Galectin-resistant" glycans, potentially altering the tumor immune microenvironment (TIME) by preventing Galectin-1 induced T-cell death.

Experimental Characterization Protocols

Handling sulfated glycans requires specific modifications to standard glycomic workflows due to the lability of the sulfate ester (prone to hydrolysis in acid) and its poor ionization in positive-mode Mass Spectrometry (MS).

Protocol A: Chemoenzymatic Synthesis of 6-Sulfo-LacNAc

Use this protocol to generate standards for binding assays.

Reagents:

  • Acceptor: GlcNAcβ-pNP (para-nitrophenyl)

  • Enzyme: Recombinant human CHST2 (GlcNAc-6-O-sulfotransferase 1)

  • Donor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate)[7][8][9]

  • Buffer: 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 0.1% Triton X-100.

Workflow:

  • Reaction Setup: Mix Acceptor (1 mM) + PAPS (1.5 mM) + CHST2 (2 µg/mL) in Buffer.

  • Incubation: Incubate at 37°C for 12–24 hours. Critical: Monitor pH; sulfate transfer releases protons.

  • Galactosylation (One-Pot): Add UDP-Gal (1.5 mM) and β4GalT1 enzyme directly to the mixture. Incubate for another 12 hours.

  • Purification: Use a C18 Sep-Pak cartridge. Elute with MeOH gradient. The sulfate group makes the product significantly more polar; it will elute earlier than the non-sulfated precursor.

  • Validation: High-Resolution MS (Negative Mode). Look for mass shift of +80 Da (Sulfate).

Protocol B: Detection via Mass Spectrometry (Negative Ion Mode)

Standard positive mode (MALDI/ESI) causes in-source loss of sulfate (SO₃), leading to false negatives.

System: Nano-ESI-Q-TOF or MALDI-TOF. Methodology:

  • Derivatization (Optional but Recommended): Permethylation is risky as it can cause desulfation. Instead, use R-type glycan reductive amination with 2-aminobenzamide (2-AB) for fluorescence/MS detection.

  • Stabilization: For MALDI, use DHB (2,5-dihydroxybenzoic acid) matrix supplemented with a basic peptide (e.g., (Arg-Gly)₁₅).

    • Why? The basic peptide forms a non-covalent complex with the sulfated glycan, displacing alkali cations (Na⁺) and preventing sulfate loss during ionization.[10]

  • Acquisition: Operate in Negative Ion Mode .

    • Diagnostic Ion: In MS/MS fragmentation, look for the m/z 97 (HSO₄⁻) ion, which confirms the presence of a sulfate group.

    • Position Assignment: Distinguishing 6-S vs 4-S or 3-S requires MSⁿ fragmentation. 6-S usually produces a characteristic cross-ring cleavage (e.g., 0,2A or 2,4A ions) that differs from other positions.

Protocol C: MECA-79 Tissue Staining (The "Gold Standard")

Validates the presence of the specific GlcNAc-6S extended core 1 epitope.

  • Tissue Prep: Cryosections (acetone-fixed) are preferred over FFPE to preserve the sulfated epitope.

  • Blocking: 5% BSA in PBS for 30 min.

  • Primary Antibody: Rat anti-mouse/human MECA-79 (IgM). Dilute 1:50. Incubate 1 hr at RT.

  • Secondary: Anti-Rat IgM conjugated to Alexa Fluor 488/594.

  • Control: Pre-treat a serial section with Sialidase (Neuraminidase).

    • Interpretation: MECA-79 binding is sialidase-independent . If the signal is lost after sialidase treatment, you are likely detecting a different epitope or using a non-specific antibody (MECA-79 binds the sulfated core, regardless of sialylation).

Data Visualization & Reference Tables

Table 1: Differential Recognition Profile
Probe / ProteinTarget EpitopeBinding to LacNAc-6S?Biological Implication
L-Selectin 6-Sulfo-sLeˣStrong (+++) Leukocyte rolling/homing.[6]
Galectin-1 Poly-LacNAcBlocked (-) Immune evasion; Lattice disruption.
MECA-79 (Ab) GlcNAc-6S (Core 1)Specific (+++) Marker for HEVs and chronic inflammation.[1]
Siglec-8 6-Sulfo-sLeˣModerate (+) Eosinophil recognition/apoptosis.
Table 2: Key Sulfotransferase Enzymes (Human)
EnzymeGenePrimary SubstrateTissue Distribution
GlcNAc6ST-1 CHST2GlcNAc (Non-reducing)Broad; HEVs, Cornea.[7]
GlcNAc6ST-2 CHST4GlcNAc (O-glycans)Restricted; HEVs, Intestine.
KSGal6ST CHST1Galactose (Internal)Brain, Cornea (Keratan Sulfate).[7][8]

References

  • Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA 79. Source: Journal of Experimental Medicine. URL:[Link]

  • GlcNAc6ST-1 and GlcNAc6ST-2 collaborate in the biosynthesis of the L-selectin ligand sialyl 6-sulfo Lewis X. Source: Glycobiology.[5][11][12][13] URL:[Link]

  • Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens. Source: Journal of Biological Chemistry. URL:[Link]

  • Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. Source: NCBI Bookshelf (Glycoscience Protocols). URL:[Link]

  • Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs. Source: Journal of the American Chemical Society (PMC). URL:[Link]

Sources

Methodological & Application

Technical Guide: N-Acetyllactosamine 6-Sulfate (LacNAc-6S) in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Sulfation Code

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) represents a critical "word" in the glycobiological syntax known as the sulfation code. While the non-sulfated LacNAc (Galβ1-4GlcNAc) is a ubiquitous scaffold, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) residue transforms its biological function entirely.

Structural Definition: In this guide, LacNAc-6S refers specifically to Galβ1-4GlcNAc(6S) , the repeating disaccharide unit of Keratan Sulfate (KS) .

Critical Distinction: Researchers must distinguish this from 6'-sulfo-LacNAc (Gal(6S)β1-4GlcNAc), which is a terminal motif often involved in Lewis antigen recognition (e.g., 6'-sulfo-sLex). LacNAc-6S (GlcNAc-sulfated) is primarily a structural and signaling motif in the extracellular matrix (ECM) of the cornea and central nervous system (CNS).

Key Biological Applications:

  • Neurobiology: Modulation of glial scar formation and axonal regeneration via phosphacan/aggrecan interactions.

  • Immunology: Ligand recognition by Siglecs (e.g., Siglec-8) often requires precise sulfation patterns where LacNAc-6S serves as a scaffold or direct binding determinant.

  • Ophthalmology: Maintenance of corneal transparency via KS proteoglycans (Lumican, Keratocan).

Application Note: Chemoenzymatic Synthesis of LacNAc-6S

Objective: To synthesize defined LacNAc-6S structures using a biomimetic enzymatic cascade. Traditional chemical synthesis is labor-intensive; this protocol utilizes recombinant glycosyltransferases with strict regioselectivity.

Mechanism of Action

The synthesis relies on the unique specificity of CHST2 (GlcNAc-6-O-sulfotransferase 1), which sulfates terminal GlcNAc but not internal residues.[1] Subsequently, B4GalT4 (β1,4-galactosyltransferase 4) is required because the canonical B4GalT1 has poor activity on sulfated acceptors.

Workflow Diagram

SynthesisWorkflow Substrate GlcNAc-R (Acceptor) Enz1 Enzyme 1: CHST2 + PAPS Substrate->Enz1 Intermed GlcNAc(6S)-R Enz2 Enzyme 2: B4GalT4 + UDP-Gal Intermed->Enz2 Product Galβ1-4GlcNAc(6S)-R (LacNAc-6S) Enz1->Intermed C-6 Sulfation Enz2->Product β1-4 Galactosylation

Figure 1: Biomimetic enzymatic assembly of LacNAc-6S. CHST2 installs the sulfate, enabling B4GalT4 to complete the disaccharide.

Detailed Protocol

Materials:

  • Acceptor: GlcNAc-β-pNP (or GlcNAc-terminated glycan).

  • Donor 1: PAPS (3'-Phosphoadenosine 5'-phosphosulfate).[2][3]

  • Donor 2: UDP-Galactose.[4][5]

  • Enzymes: Recombinant human CHST2 and B4GalT4 (expressed in HEK293 or CHO systems).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.1% BSA.

Step-by-Step Procedure:

  • Sulfation Reaction:

    • Mix Acceptor (1 mM) with PAPS (1.5 eq) and CHST2 (10 µg/mL) in reaction buffer.

    • Incubate at 37°C for 12–16 hours.

    • Validation: Monitor conversion by HPLC or TLC. The sulfated product (GlcNAc(6S)) will show a significant retention time shift due to the negative charge.

  • Purification (Intermediate):

    • Pass reaction mixture through a C18 Sep-Pak cartridge or Q-Sepharose (anion exchange) to isolate the negatively charged GlcNAc(6S) intermediate.

  • Galactosylation:

    • Dissolve GlcNAc(6S) intermediate in buffer containing UDP-Gal (1.5 eq) and B4GalT4.

    • Note: Do not use B4GalT1, as the C-6 sulfate sterically hinders the standard enzyme.

    • Incubate at 37°C for 24 hours.

  • Final Polish:

    • Purify the final LacNAc-6S product via HILIC-HPLC.

Application Note: Structural Validation via Keratanase II Mapping

Objective: To confirm the presence of the specific GlcNAc(6S) linkage in biological samples or synthetic products.

Principle: Keratanase II (from Bacillus sp.) is an endo-β-galactosidase that absolutely requires the 6-sulfate on the GlcNAc residue adjacent to the cleavage site. It cleaves the β1-4 glycosidic bond between Gal and GlcNAc(6S).

  • Cleaves: ...Galβ1-4GlcNAc(6S)β1-3Gal...

  • Does NOT Cleave: ...Galβ1-4GlcNAcβ1-3Gal... (Unsulfated)

  • Does NOT Cleave: ...Gal(6S)β1-4GlcNAc... (6'-sulfo isomer)

This enzyme acts as a binary "logic gate" for structural validation.

Validation Workflow

ValidationLogic Sample Unknown Glycan Sample Digest Digestion with Keratanase II (37°C, pH 7.0) Sample->Digest Analysis Analysis (FACE / HPLC / MS) Digest->Analysis ResultPos Fragment Release: Confirmed GlcNAc(6S) Analysis->ResultPos New peaks observed ResultNeg No Cleavage: Lacks GlcNAc(6S) Analysis->ResultNeg Profile unchanged

Figure 2: Diagnostic workflow using Keratanase II to verify LacNAc-6S motifs.

Protocol:

  • Digestion: Incubate 10 µg of glycan/proteoglycan with 2 mU of Keratanase II in 50 mM Sodium Acetate buffer (pH 7.0) at 37°C for 16 hours.[5]

  • Labeling: Label the reducing ends of the digestion products with 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) via reductive amination.

  • Analysis: Analyze via Anion Exchange HPLC or HILIC.

    • Interpretation: The appearance of the disaccharide Galβ1-4GlcNAc(6S) (often co-eluting with mono-sulfated standards) confirms the presence of the specific LacNAc-6S motif.

Application Note: High-Sensitivity Detection with Monoclonal Antibodies

Objective: To detect LacNAc-6S containing polymers (Keratan Sulfate) in tissue or cell culture.

Primary Reagent: Clone 5D4 (Anti-Keratan Sulfate).[6] Specificity: 5D4 recognizes linear stretches of poly-LacNAc-6S. Crucially, high-affinity binding often requires a "sulfation block" where both Gal and GlcNAc are sulfated, or a long chain of GlcNAc(6S) repeats. Alternative: Clone R-10G is often cited for recognizing GlcNAc-6-sulfated regions specifically.

Comparative Data: Antibody Specificity
Antibody ClonePrimary EpitopeRequirement for Gal-6S?Application
5D4 [Galβ1-4GlcNAc(6S)]ₙ (n>4)High (Prefers disulfated units)Western Blot, ELISA, IHC (Cornea/Cartilage)
1B4 Unsulfated LacNAcNo (Inhibited by sulfation)Negative Control
R-10G GlcNAc(6S) containingLowNeurobiology (Glial scar)
Protocol: Competitive ELISA for Quantitation
  • Coating: Coat 96-well plates with purified Bovine Corneal Keratan Sulfate (1 µg/mL) in carbonate buffer overnight. Block with 3% BSA.

  • Competition: Mix the antibody (5D4, 1:1000) with your unknown sample (serial dilutions) in a separate tube. Incubate for 1 hour.

  • Transfer: Transfer the antibody-sample mix to the coated plate.

    • Logic: If your sample contains LacNAc-6S/KS, it will bind the antibody in solution, preventing it from binding the plate.

  • Detection: Wash x3. Add HRP-conjugated anti-mouse IgG. Develop with TMB substrate.

  • Result: Signal is inversely proportional to the concentration of LacNAc-6S in your sample.

References

  • Biosynthesis of LacNAc-6S (Enzymology)

    • Sekpo, D. A., et al. (2020).
    • [Link]

  • Keratanase II Specificity

    • Hoshino, H., et al. (2014). KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain.[7] Journal of Histochemistry & Cytochemistry.

    • [Link]

  • 5D4 Antibody Epitope

    • Caterson, B., et al. (1983).
    • [Link]

  • CHST2 Function

    • Uchimura, K., et al. (1998).
    • [Link]

Sources

LC-MS/MS assay for N-Acetyllactosamine 6-Sulfate detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Acetyllactosamine 6-Sulfate (Gal-GlcNAc-6S)

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-Acetyllactosamine 6-Sulfate (Gal-GlcNAc-6S).[1][2] This sulfated disaccharide is the primary digestion product of Keratan Sulfate (KS) by the enzyme Keratanase II and serves as a critical biomarker for Mucopolysaccharidosis Type IVA (Morquio A Syndrome).[1] Unlike non-specific dye-binding assays (e.g., DMB), this method utilizes Porous Graphitic Carbon (PGC) chromatography to resolve structural isomers and negative-mode electrospray ionization (ESI-) for femtomole-level sensitivity.

Introduction & Biological Context

N-Acetyllactosamine 6-Sulfate (Gal


1-4GlcNAc(6S)) is a structural motif found within the glycosaminoglycan Keratan Sulfate.[1][2] In healthy physiology, KS is degraded in the lysosome by N-acetylgalactosamine-6-sulfatase (GALNS).[1] In patients with Morquio A Syndrome (MPS IVA) , GALNS deficiency leads to the accumulation of undegraded KS.

To quantify this accumulation, polymeric KS is enzymatically digested into disaccharides.[3] The two primary products are:

  • Mono-sulfated KS: Gal

    
    1-4GlcNAc(6S) (Target of this assay).[1]
    
  • Di-sulfated KS: Gal(6S)

    
    1-4GlcNAc(6S).[1][2][4]
    

This protocol focuses on the specific detection of the mono-sulfated species, distinguishing it from potential isomers through chromatographic resolution and specific MRM transitions.

Pathological Mechanism & Assay Logic

The following diagram illustrates the enzymatic blockage in Morquio A and the analytical workflow to detect it.

G KS_Polymer Keratan Sulfate (Polymer) Digestion Keratanase II Digestion KS_Polymer->Digestion In vitro Assay Block GALNS Deficiency (Morquio A) KS_Polymer->Block In vivo Disacc Disaccharides Released: 1. Gal-GlcNAc(6S) 2. Gal(6S)-GlcNAc(6S) Digestion->Disacc LCMS LC-MS/MS Quantification Disacc->LCMS Target Analyte Accumulation Lysosomal Accumulation Block->Accumulation

Figure 1: Biological accumulation pathway vs. Analytical digestion workflow.[5]

Methodological Principles

  • Chromatography (Porous Graphitic Carbon): Unlike C18 columns, which poorly retain hydrophilic glycans, or HILIC columns, which can suffer from long equilibration times, PGC (Hypercarb) offers exceptional retention for polar disaccharides and stereoselectivity to separate isomers (e.g., distinguishing Gal-GlcNAc-6S from Gal-6S-GlcNAc).

  • Ionization (Negative Mode): Sulfated carbohydrates ionize most efficiently in negative mode ([M-H]⁻) due to the acidic sulfate group.

  • Enzymatic Specificity: Keratanase II is chosen over Keratanase I because it specifically requires the GlcNAc-6-sulfate moiety for cleavage, ensuring that the detected disaccharides are strictly derived from the relevant KS domains.

Materials & Reagents

CategoryItemSpecification
Standards Gal

1-4GlcNAc(6S) Standard
>98% Purity (e.g., Seikagaku or GlycoFineChem)
Internal Standard 13C6-Gal

1-4GlcNAc(6S)
Isotope labeled (Hexose ring 13C6)
Enzyme Keratanase IIFrom Bacillus circulans (EC 3.2.1.[5]-)
Column Hypercarb PGC2.1 x 100 mm, 3 µm or 5 µm (Thermo Scientific)
Mobile Phase A 10 mM Ammonium BicarbonatepH 10.0 (Adjusted with NH₄OH)
Mobile Phase B 100% AcetonitrileLC-MS Grade
Filters Centrifugal Filters10 kDa or 30 kDa MWCO (e.g., Amicon Ultra)

Experimental Protocol

Step 1: Sample Preparation (Enzymatic Digestion)

Rationale: This step depolymerizes KS into measurable disaccharide units.

  • Sample Aliquot: Transfer 20 µL of plasma, serum, or urine into a 1.5 mL tube.

  • Buffer Addition: Add 80 µL of 0.1 M Ammonium Acetate buffer (pH 6.0).

  • Enzyme Addition: Add 10 µL of Keratanase II (2 mU/sample).

  • Internal Standard: Add 10 µL of 13C6-Gal-GlcNAc(6S) (1 µg/mL working solution).

  • Incubation: Vortex gently and incubate at 37°C for 12–24 hours .

    • Note: Overnight digestion ensures complete release of disaccharides from the polymer chain.

Step 2: Post-Digestion Cleanup

Rationale: Removal of the enzyme and plasma proteins is critical to prevent column fouling and ion suppression.

  • Filtration: Transfer the digested mixture to a 30 kDa MWCO centrifugal filter unit.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes.

  • Collection: Collect the filtrate (flow-through), which contains the disaccharides.

  • Dilution: If necessary, dilute the filtrate 1:1 with Mobile Phase A prior to injection.

Step 3: LC-MS/MS Acquisition

LC Parameters:

  • Column: Hypercarb PGC (2.1 x 100 mm, 3 µm).

  • Temperature: 40°C (Improves peak shape for glycans).

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (10mM NH₄HCO₃) % Mobile Phase B (ACN)
0.0 100 0
1.0 100 0
10.0 60 40
10.1 20 80
12.0 20 80
12.1 100 0

| 17.0 | 100 | 0 |

MS/MS Parameters (Triple Quadrupole):

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: -2.5 to -3.5 kV.

  • Source Temp: 350°C.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Type
Gal-GlcNAc(6S) 462.1 [M-H]⁻ 97.0 [HSO₄]⁻ 35 Quantifier
Gal-GlcNAc(6S) 462.1 [M-H]⁻ 361.1 [M-H-SO₃]⁻ 20 Qualifier
IS (13C6-L2) 468.1 [M-H]⁻ 97.0 [HSO₄]⁻ 35 Internal Std

| Di-Sulfated (L4) | 542.1 [M-H]⁻ | 462.1 [Loss of SO₃] | 25 | Monitor |

Data Analysis & Validation

Chromatographic Separation

Using the Hypercarb column at high pH (pH 10), the mono-sulfated disaccharide (Gal-GlcNAc-6S) typically elutes earlier than the di-sulfated species.

  • Retention Time (Approx):

    • Gal-GlcNAc(6S): ~6.5 min

    • Gal(6S)-GlcNAc(6S): ~8.2 min

Calculation

Quantification is performed using the peak area ratio of the analyte to the internal standard.



Validation Criteria (Self-Validating System)
  • Linearity: R² > 0.99 over range 10 ng/mL – 5000 ng/mL.

  • Recovery: Spike recovery from plasma matrix should be 85–115%.

  • QC Check: Include a "Digestion Control" (Undigested KS polymer standard) to verify Keratanase II activity. If the polymer yields no disaccharides, the enzyme is inactive.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Sulfate loss in sourceLower the desolvation temperature; ensure pH of mobile phase is basic (pH 10 stabilizes deprotonated ions).
Retention Shift Column oxidation/foulingPGC columns are sensitive. Wash with 95% ACN / 0.1% Formic Acid, then re-equilibrate.
No Peaks Enzyme failureCheck pH of digestion buffer. Keratanase II is strictly pH 6.0 dependent.

References

  • Oguma, T., et al. (2001).[4][6] Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry.[4][7] Analytical Biochemistry. Link

  • Martell, L. A., et al. (2011).[6] Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome. Bioanalysis. Link

  • Tomatsu, S., et al. (2014). Keratan sulfate levels in mucopolysaccharidoses and mucolipidoses.[1][3][7][8][9] Journal of Inherited Metabolic Disease. Link

  • Hintze, J. P., et al. (2011). LC-MS/MS analysis of glycosaminoglycan disaccharides. Methods in Molecular Biology. Link

Sources

using N-Acetyllactosamine 6-Sulfate in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Probing the "Sulfate Switch" – Using N-Acetyllactosamine 6-Sulfate in Enzyme Inhibition and Specificity Assays

Introduction: The "Sulfate Switch" in Glycan Recognition

N-Acetyllactosamine 6-Sulfate (LacNAc-6S), chemically defined as Galβ1-4GlcNAc(6S) , is a critical sulfated disaccharide motif found in Keratan Sulfate (KS) and the sialyl Lewis x (sLe^x) epitope expressed on high endothelial venules (HEVs). In the "sugar code," the addition of a sulfate ester at the C6 position of the N-acetylglucosamine (GlcNAc) residue acts as a binary switch—it can abolish the binding of certain lectins (e.g., Galectin-1) while creating high-affinity binding sites for others (e.g., Siglecs, Selectins) or serving as a specific substrate for lysosomal sulfatases.

This Application Note details the use of LacNAc-6S as a functional probe and competitive inhibitor in two critical assay formats:

  • Galectin Inhibition Assays: Determining the structural tolerance of Galectin-3 and Galectin-1 to GlcNAc-6-sulfation.

  • Glycosyltransferase Specificity Profiling: Using LacNAc-6S as a decoy acceptor to map the substrate specificity of Sialyltransferases (ST3Gal) and Fucosyltransferases (FucT).

Mechanism of Action

  • Steric & Electrostatic Modulation: The bulky, negatively charged sulfate group at C6 of GlcNAc alters the conformation of the LacNAc disaccharide.

    • Galectins: Galectins (e.g., Gal-1, Gal-3) primarily recognize the Galβ1-4GlcNAc core.[1] Sulfation can sterically hinder the carbohydrate recognition domain (CRD) or, conversely, provide additional electrostatic contacts (as seen with 3'-sulfation in Gal-3). Using LacNAc-6S in inhibition assays allows researchers to quantify this "penalty" or "enhancement" in binding energy (

      
      ).
      
  • Enzymatic Decoy: In glycosyltransferase assays, LacNAc-6S competes with non-sulfated LacNAc. If the enzyme (e.g., ST6Gal1) cannot accommodate the sulfate, LacNAc-6S acts as a pathway inhibitor or "dead-end" competitor, reducing the flux of sialylation on native acceptors.

Application Note 1: Galectin-3 Competitive Inhibition Assay (Solid-Phase)

This protocol uses LacNAc-6S as a soluble inhibitor to block the interaction between biotinylated Galectin-3 and an immobilized glycoprotein (Asialofetuin).

Experimental Design
  • Objective: Determine the IC50 of LacNAc-6S for Galectin-3 compared to non-sulfated LacNAc.

  • Principle: Competitive Enzyme-Linked Lectin Assay (ELLA).

  • Detection: Streptavidin-HRP.

Protocol Steps

Step 1: Reagent Preparation

  • Assay Buffer: PBS (pH 7.4) containing 0.05% Tween-20 (PBST) and 1% BSA. Critical: Do not use phosphate buffers if downstream enzymatic cleavage is planned; use HEPES.

  • Immobilized Ligand: Asialofetuin (ASF) dissolved at 10 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

  • Inhibitor Stock: Dissolve N-Acetyllactosamine 6-Sulfate sodium salt to 10 mM in PBS. Prepare serial dilutions (10 mM to 1 µM).

  • Lectins: Biotinylated human Galectin-3 (0.5 µg/mL).

Step 2: Microplate Coating

  • Add 100 µL of ASF solution to a 96-well high-binding microplate (e.g., Maxisorp).

  • Incubate overnight at 4°C.

  • Wash 3x with PBST (300 µL/well).

  • Block with 200 µL/well of 3% BSA in PBS for 1 hour at RT. Wash 3x.

Step 3: Competitive Binding Reaction

  • In a separate low-binding tube, pre-incubate Biotin-Galectin-3 (fixed conc.) with varying concentrations of LacNAc-6S (Inhibitor) for 30 mins at RT.

    • Control A: Galectin-3 + Non-sulfated LacNAc (Positive Control).

    • Control B: Galectin-3 + Buffer only (Max Binding).

  • Transfer 100 µL of the pre-incubated mixtures to the ASF-coated plate.

  • Incubate for 1 hour at RT with gentle shaking.

Step 4: Detection & Analysis

  • Wash plate 4x with PBST.

  • Add 100 µL Streptavidin-HRP (1:5000) and incubate for 45 mins.

  • Wash 4x.

  • Add 100 µL TMB Substrate. Stop reaction with 1M H2SO4 after 10-15 mins.

  • Measure Absorbance at 450 nm.

Data Analysis: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Inhibitor] to derive the IC50.

Application Note 2: Glycosyltransferase Specificity Profiling

LacNAc-6S is used to synthesize 6-sulfo-sialyl Lewis x , a high-affinity selectin ligand. This protocol tests the ability of


2,3-Sialyltransferase (ST3Gal) to sialylate the sulfated acceptor.
Protocol Steps

Step 1: Reaction Setup (50 µL volume) Mix the following in a PCR tube:

  • Buffer: 50 mM MES (pH 6.5), 10 mM MnCl2.

  • Acceptor: 1 mM LacNAc-6S (Galβ1-4GlcNAc(6S)).

  • Donor: 1.5 mM CMP-Neu5Ac (Cytidine-5'-monophospho-N-acetylneuraminic acid).

  • Enzyme: 20 mU Recombinant human ST3Gal-IV (or ST3Gal-III).

  • Control: Reaction with non-sulfated LacNAc.

Step 2: Incubation Incubate at 37°C for 2-4 hours.

Step 3: Analysis by HPAEC-PAD

  • System: Dionex ICS-5000+ with CarboPac PA-200 column.

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH + 1 M NaOAc.

  • Gradient: 0-20% B over 20 mins.

  • Result: The sialylated product (Neu5Ac

    
    2-3Gal
    
    
    
    1-4GlcNAc(6S)) will elute significantly later than the neutral LacNAc due to the dual negative charges (Carboxylate + Sulfate).

Visualization: Assay Workflow & Pathway Logic

G cluster_0 Biological Consequence LacNAc LacNAc (Neutral Acceptor) LacNAc6S LacNAc-6S (Sulfated Inhibitor/Probe) ST3Gal ST3Gal Transferase (Enzyme) LacNAc6S->ST3Gal Substrate (Acceptor) Complex_Gal3 Galectin-3 : LacNAc-6S (Weak/Modulated Complex) LacNAc6S->Complex_Gal3 Competitive Inhibition (vs Immobilized Ligand) Gal3 Galectin-3 (Lectin) Gal3->Complex_Gal3 Binding Assay Product_Sial 6-Sulfo-sLex Precursor (Sialylated Product) ST3Gal->Product_Sial Sialylation (If Accepted) Immune Modulation Immune Modulation Complex_Gal3->Immune Modulation Altered Signaling Selectin Binding Selectin Binding Product_Sial->Selectin Binding High Affinity

Caption: Workflow depicting the dual utility of LacNAc-6S: as a competitive inhibitor for Galectin-3 binding (top path) and as a specific acceptor for Sialyltransferases to generate Selectin ligands (bottom path).

Quantitative Data Summary

Enzyme/ProteinInteraction TypeEffect of 6-Sulfation (vs. LacNAc)Biological Relevance
Galectin-3 Ligand BindingModulated Affinity (Often reduced vs 3'-sulfate)Distinguishes Gal-3 specificity from Gal-1.
ST3Gal-IV Enzymatic AcceptorPermissive Synthesis of 6-sulfo-sLex (Selectin ligand).
Hexosaminidase A HydrolysisInhibition Sulfate blocks standard hydrolysis; requires specific 6-sulfatase.
Siglec-2 (CD22) Ligand (Post-Sialylation)High Affinity 6-sulfo-sialyl-LacNAc is a preferred ligand.

References

  • Ahmad, N. et al. (2015). Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc. PLOS ONE . Available at: [Link]

  • Uchimura, K. et al. (2005). N-acetylglucosamine 6-O-sulfotransferase-1 regulates giant cell tumor of bone through the synthesis of 6-sulfo-sialyl Lewis X. Cancer Research.
  • Blixt, O. et al. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. PNAS . Available at: [Link]

  • Singh, J. et al. (1976).[2] N-acetylgalactosamine-6-sulfate sulfatase in man.[2] Absence of the enzyme in Morquio disease.[2] Journal of Clinical Investigation . Available at: [Link]

  • Macauley, M.S. et al. (2014). Siglec-mediated regulation of immune cell function in disease.

Sources

Protocol for Labeling N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) , specifically the structure Gal


1-4GlcNAc(6S) , is a critical carbohydrate epitope. It serves as the specific marker for slan-DCs  (6-sulfo LacNAc dendritic cells), a major subpopulation of proinflammatory human blood dendritic cells.[1] The epitope is naturally presented on P-selectin glycoprotein ligand-1 (PSGL-1) and is recognized by specific antibodies (e.g., M-DC8).[2]

Labeling this sulfated disaccharide presents unique challenges compared to neutral glycans:

  • Sulfate Instability: The sulfate ester at the C6 position is susceptible to hydrolysis under strong acidic conditions.

  • Charge Repulsion: The negative charge can interfere with conjugation efficiency if the labeling pH is not optimized.

  • Isomer Specificity: Distinguishing the 6-sulfate (slan) from the 6'-sulfate (Gal-6S, associated with keratan sulfate) is critical.

This guide provides two distinct protocols based on the Reductive Amination platform, which preserves the sulfate group while modifying the reducing end (GlcNAc) to attach a functional tag.

  • Protocol A (Analytical): Labeling with 2-Aminobenzamide (2-AB) for quantitative profiling via HILIC-HPLC and Mass Spectrometry.

  • Protocol B (Functional): Labeling with Biotin-PEG-Amine to create soluble probes for glycan arrays or flow cytometry.

Mechanism of Action

Both protocols rely on the same core chemistry: Reductive Amination .[3]

  • Schiff Base Formation: The acyclic aldehyde form of the reducing end (GlcNAc) reacts with the primary amine of the label (2-AB or Biotin-Linker) in the presence of acid and a nucleophilic catalyst (DMSO).

  • Reduction: The unstable imine (Schiff base) is reduced to a stable secondary amine using a selective reducing agent (Sodium Cyanoborohydride or 2-Picoline Borane).

Visualization: Reaction Mechanism

ReductiveAmination cluster_conditions Critical Conditions Glycan LacNAc-6S (Aldehyde Form) Intermediate Schiff Base (Imine) Glycan->Intermediate Acid/DMSO (65°C) Label Label-NH2 (2-AB or Biotin) Label->Intermediate Product Labeled Glycan (Secondary Amine) Intermediate->Product Reduction (NaCNBH3) Note1 Acetic Acid catalyzes ring opening

Caption: The reductive amination pathway converts the reducing end aldehyde into a stable secondary amine linkage.[4]

Protocol A: 2-AB Labeling for Analytical Profiling

This is the industry standard for QC and structural confirmation. 2-AB provides high fluorescence (Ex 330nm / Em 420nm) and excellent ionization for ESI-MS.

Reagents & Equipment
ComponentSpecificationPurpose
Glycan Sample 5–50 nmol LacNAc-6STarget analyte (dried).
Label 2-Aminobenzamide (2-AB)Fluorescent tag.[3][5][6]
Reductant Sodium Cyanoborohydride (1M)Reduces Schiff base. Caution: Toxic.[7]
Solvent DMSO / Glacial Acetic Acid (70:30 v/v)Reaction solvent & acid catalyst.
Cleanup HILIC SPE Cartridge (e.g., GlycoClean S)Removes excess free dye.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 10 nmol of LacNAc-6S into a screw-cap polypropylene reaction vial.

  • Dry completely using a centrifugal vacuum concentrator (SpeedVac). Note: Moisture inhibits the reaction.

Step 2: Reagent Preparation (Fresh)

  • Prepare DMSO-Acid Mix : Mix 350 µL anhydrous DMSO with 150 µL Glacial Acetic Acid.

  • Dye Solution : Dissolve 5 mg of 2-AB in 100 µL of DMSO-Acid Mix.

  • Labeling Reagent : Add 100 µL of the Dye Solution to 6 mg of Sodium Cyanoborohydride. Vortex until dissolved.[8][9]

Step 3: Incubation

  • Add 5 µL of Labeling Reagent to the dried glycan sample.[10]

  • Cap tightly and vortex to ensure the glycan is dissolved.

  • Incubate at 65°C for 2 hours in a dry heating block.

    • Expert Insight: Do not exceed 3 hours. While 2-AB labeling of neutral glycans is robust, prolonged acidic exposure at high heat can risk desulfation of the 6-S position.

Step 4: Post-Labeling Cleanup (HILIC SPE)

  • Prime cartridge with 1 mL water, then 1 mL Acetonitrile (ACN).

  • Load sample: Dilute reaction mix with 95 µL ACN (bringing total to ~100 µL, >90% organic) and load onto cartridge.

  • Wash : Wash with 1 mL of 96% ACN to remove excess free 2-AB dye. Repeat 3 times.

    • Note: Sulfated glycans are very hydrophilic; they will bind tightly to the amide matrix in high ACN.

  • Elute : Elute labeled LacNAc-6S with 0.5 mL of HPLC-grade water.

  • Dry the eluate in a SpeedVac for storage.

Protocol B: Biotinylation for Functional Probes

Use this protocol to create probes for examining interactions with Galectins or Siglecs, or for immobilizing the glycan on streptavidin-coated surfaces.

Reagents Modification
  • Label: Replace 2-AB with Biotin-PEG4-Amine (or similar hydrazide/amine linker). The PEG spacer is crucial to reduce steric hindrance between the biotin-streptavidin complex and the glycan recognition site.

  • Reductant: 2-Picoline Borane (2-PB) is recommended here as a non-toxic alternative to cyanoborohydride, often yielding higher conversion rates for larger linkers.

Step-by-Step Methodology
  • Dissolution: Dissolve 50 nmol dried LacNAc-6S in 10 µL of Biotin-PEG4-Amine solution (50 mM in 70:30 DMSO:Acetic Acid).

  • Reduction: Add 10 µL of 2-Picoline Borane solution (1M in DMSO).

  • Incubation: Incubate at 60°C for 3 hours .

  • Precipitation Cleanup:

    • Add 200 µL of ice-cold Ethanol or Acetone.

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 10,000 x g for 10 mins.

    • Discard supernatant (contains excess biotin linker).

    • Resuspend pellet in water.

    • Alternative: Use a PD-10 desalting column if the scale is large enough, or HILIC SPE as in Protocol A.

Quality Control & Validation

The labeled product must be validated to ensure the sulfate group is intact and the label is attached.

HILIC-HPLC Conditions

Sulfated glycans exhibit distinct retention times compared to their neutral counterparts.

  • Column: Amide-80 or ZIC-HILIC (2.1 x 150 mm).

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4 (Buffer).

  • Mobile Phase B: 100% Acetonitrile.[6]

  • Gradient: 80% B to 50% B over 30 minutes.

  • Detection: Fluorescence (Ex 330/Em 420) for 2-AB; ESI-MS (Negative Mode) for mass confirmation.

Expected Results
  • Mass Shift: The mass of LacNAc-6S (MW ~463 Da) + 2-AB (MW ~136 Da) - H2O + 2H = ~581 Da .

  • Retention: LacNAc-6S-2AB will elute later (more hydrophilic) than neutral LacNAc-2AB due to the sulfate group interacting with the HILIC phase.

Visualization: Experimental Workflow

Workflow cluster_QC Validation Criteria Start Start: 10 nmol LacNAc-6S (Dry) Reagent Add DMSO/Acetic Acid + 2-AB + Reductant Start->Reagent Incubate Incubate 65°C 2 Hours Reagent->Incubate Clean HILIC SPE Cleanup (Remove Free Dye) Incubate->Clean QC QC: HILIC-HPLC (Check Retention & Mass) Clean->QC Check1 Mass: ~581 Da (M-H)- QC->Check1 Check2 No Free Dye Peak QC->Check2

Caption: Operational workflow for 2-AB labeling and validation of sulfated glycans.

References

  • Döring, M., et al. (2019). "Current Concepts on 6-sulfo LacNAc Expressing Monocytes (slanMo)." Frontiers in Immunology, 10:779.

  • Ludger Ltd. (2024).[11] "LudgerTag™ 2-AB Glycan Labeling Kit Product Guide." Ludger Technical Documents.

  • Bigge, J. C., et al. (1995).[4] "Nonselective and efficient fluorescent labeling of glycans using 2-aminobenzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238.

  • Takegawa, Y., et al. (2006).[12] "Simple separation of isomeric sialylated N-glycopeptides by a zwitterionic type of hydrophilic interaction chromatography." Journal of Separation Science, 29(16), 2533-2540.

  • Schäkel, K., et al. (2002). "6-Sulfo LacNAc, a Novel Carbohydrate Modification of PSGL-1, Defines an Inflammatory Type of Human Dendritic Cells." Immunity, 17(3), 289-301.

Sources

N-Acetyllactosamine 6-Sulfate for studying protein-carbohydrate interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Profiling of N-Acetyllactosamine 6-Sulfate Interactions

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a critical sulfated disaccharide motif found in keratan sulfate, corneal proteoglycans, and specific inflammatory epitopes (e.g., the slan antigen). Unlike neutral glycans, the sulfation pattern of LacNAc acts as a molecular "switch," dramatically altering the binding affinity of lectins such as Galectins, Siglecs, and Selectins.

This guide provides a technical framework for utilizing LacNAc-6S to study protein-carbohydrate interactions. We focus on distinguishing the two biologically distinct isomers—GlcNAc-6S (the slan epitope) and Gal-6S (keratan sulfate motif)—and provide a validated Surface Plasmon Resonance (SPR) protocol for kinetic profiling.

Technical Introduction: The Sulfation Switch

In biological systems, "LacNAc 6-Sulfate" refers to two positional isomers with non-overlapping biological functions. Precise structural definition is required for experimental success.

IsomerStructureBiological ContextKey Interactors
GlcNAc-6S Galβ1-4(6-S)GlcNAcThe slan Epitope. Found on PSGL-1 on inflammatory dendritic cells (slanDCs) and L-selectin ligands (6-sulfo-sLex).L-Selectin (requires sialylation), Siglec-8 , MECA-79 mAb .
Gal-6S (6-S)Galβ1-4GlcNAcKeratan Sulfate Motif. Found in corneal proteoglycans and specific mucins.Galectin-8 (High affinity), Galectin-4 , Galectin-1 (Inhibits binding).

Mechanistic Insight: The addition of a sulfate group at the C6 position introduces a bulky, electronegative charge that can sterically hinder "canonical" LacNAc binders (like Galectin-1) while creating a high-affinity electrostatic anchor for specific tandem-repeat galectins (Galectin-8) or selectins.

Application 1: Differential Galectin Profiling (SPR)

Galectins are often viewed as generic


-galactoside binders, but LacNAc-6S reveals their fine specificity. This application is critical for characterizing galectin inhibitors in cancer immunotherapy.
  • Galectin-1 (Gal-1): The C6-OH of galactose is a critical hydrogen bond donor for Gal-1. Sulfation at this position (Gal-6S) abolishes binding, serving as a negative control.

  • Galectin-8 (Gal-8): Uniquely among galectins, the N-terminal domain of Gal-8 has a cationic pocket that accommodates the sulfate, resulting in enhanced affinity for Gal-6S and GlcNAc-6S compared to neutral LacNAc.

Visualizing the Interaction Logic

GalectinSpecificity LacNAc Neutral LacNAc (Galβ1-4GlcNAc) Gal1 Galectin-1 (Tumor Hypoxia) LacNAc->Gal1 High Affinity Gal8 Galectin-8 (Cell Adhesion) LacNAc->Gal8 Moderate Affinity Gal6S Gal-6S ((6-S)Galβ1-4GlcNAc) Gal6S->Gal1 Steric Clash (No Binding) Gal6S->Gal8 Enhanced Affinity (Electrostatic) GlcNAc6S GlcNAc-6S (Galβ1-4(6-S)GlcNAc) GlcNAc6S->Gal1 Reduced Affinity Selectin L-Selectin (Leukocyte Rolling) GlcNAc6S->Selectin Essential Motif (Requires Sialylation)

Figure 1: Differential recognition of sulfated LacNAc isomers by glycan-binding proteins. Note that Galectin-1 binding is disrupted by sulfation, whereas Galectin-8 and Selectins utilize the sulfate group for specificity.

Application 2: The slan Epitope in Immunology

Context: The GlcNAc-6S isomer is the core determinant of the 6-sulfo-LacNAc (slan) antigen. This structure is expressed on O-linked glycans of PSGL-1 on a specific subset of pro-inflammatory human dendritic cells (slanDCs) and non-classical monocytes.

Experimental Use Case: Researchers can use biotinylated GlcNAc-6S probes to:

  • Map Selectin Ligands: Competitive inhibition assays to determine if a drug candidate blocks L-selectin binding to the slan epitope.

  • Antibody Validation: Verify the specificity of anti-slan antibodies (e.g., M-DC8) using GlcNAc-6S-BSA conjugates in ELISA or Dot Blot.

Validated Protocol: Kinetic Analysis via SPR

This protocol details the kinetic characterization of Galectin-8 binding to Gal-6S using a Biacore or similar SPR system.

Methodology: Streptavidin-Biotin Capture. Rationale: Direct coupling of small sugars (disaccharides) often masks the binding site. Biotinylated polyacrylamide (PAA) linkers or BSA-conjugates provide necessary accessibility and avidity.

Materials
  • Ligand: Biotin-PAA-Gal-6S (Synthetic neoglycoconjugate, ~30 kDa).

  • Analyte: Recombinant Human Galectin-8 (N-terminal domain).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Chip: Streptavidin (SA) Sensor Chip.

Step-by-Step Workflow
  • Surface Preparation (Conditioning):

    • Inject 1M NaCl / 50 mM NaOH (3 pulses, 60s each) to remove non-specifically bound contaminants from the SA surface.

    • Target Baseline: Stable signal within ±5 RU.

  • Ligand Immobilization:

    • Dilute Biotin-PAA-Gal-6S to 10 µg/mL in HBS-EP+.

    • Inject at 10 µL/min into Flow Cell 2 (FC2).

    • Target Capture Level:100–200 RU . (Keep low to minimize mass transport limitations).

    • FC1 serves as the reference (Biotin-PAA-OH or empty Streptavidin).

  • Kinetic Injection Cycle (Single Cycle Kinetics Recommended):

    • Prepare a 2-fold dilution series of Galectin-8 (e.g., 0, 12.5, 25, 50, 100, 200 nM).

    • Association: Inject analyte at 30 µL/min for 120s.

    • Dissociation: Switch to running buffer for 300s.

    • Regeneration: Critical Step. Galectins are "sticky." Regenerate with 100 mM Lactose in HBS-EP+ (30s pulse). This competitively removes the lectin without damaging the sulfated glycan.

  • Data Analysis:

    • Reference subtract (FC2 - FC1).

    • Fit to 1:1 Langmuir Binding Model .

    • Expected

      
      : Low micromolar to high nanomolar range (0.5 – 5 µM) for Gal-8, compared to >50 µM for neutral LacNAc.
      
SPR Workflow Diagram

SPR_Workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Kinetic Cycle cluster_2 Phase 3: Regeneration Step1 Condition SA Chip (1M NaCl/NaOH) Step2 Inject Biotin-Glycan (Target: 150 RU) Step1->Step2 Step3 Inject Galectin Analyte (0 - 200 nM series) Step2->Step3 Stabilize Step4 Association Phase (120s) Step3->Step4 Step5 Dissociation Phase (300s) Step4->Step5 Step6 Inject 100mM Lactose (Competitive Elution) Step5->Step6 Step7 Re-equilibrate Buffer Step6->Step7 Step7->Step3 Next Conc.

Figure 2: Optimized SPR workflow for sulfated glycan analysis. Note the use of Lactose for regeneration to preserve the sulfated ligand integrity.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Binding (Galectin-1) Correct Biology.Gal-1 does not bind Gal-6S. Use neutral LacNAc as a positive control to verify protein activity.
High Non-Specific Binding Electrostatics.Sulfated glycans are negatively charged. Increase NaCl to 300 mM in running buffer to screen charge-based artifacts.
Complex Regeneration Aggregation.If 100 mM Lactose fails, use a "cocktail" of 100 mM Lactose + 500 mM NaCl. Avoid low pH (Glycine 1.5) as it may desulfate the glycan.

References

  • Stowell, S. R., et al. (2008). Differential alteration of galectin functions by specific glycan sulfation.[1] Journal of Biological Chemistry, 283(15), 10109-10123.

  • Schäkel, K., et al. (2002).[2] 6-Sulfo LacNAc, a novel carbohydrate modification of PSGL-1, defines an inflammatory type of human dendritic cells.[3] Immunity, 17(3), 289-301.[3]

  • Patnaik, S. K., et al. (2006). Functional specificity of the sialyltransferase ST3Gal1: Role in the synthesis of the slan epitope. Glycobiology, 16(12).

  • Hirabayashi, J., et al. (2002). Oligosaccharide specificity of galectins: a search by frontal affinity chromatography. Biochimica et Biophysica Acta (BBA).

  • Duverger, E., et al. (2003). Binding of lectins to arrays of simple and complex carbohydrates. Glycobiology.

Sources

Application Note: Preparation and Handling of N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Relevance

N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)) is a sulfated disaccharide motif found in Keratan Sulfate (KS) and various mucins. It serves as a critical recognition epitope for glycan-binding proteins, specifically modulating the affinity of Galectins (e.g., Galectin-8) and Siglecs . Unlike neutral N-Acetyllactosamine (LacNAc), the addition of the sulfate ester at the C6 position of the GlcNAc residue significantly alters its physicochemical properties and biological signaling potential, often acting as a "switch" to terminate Galectin-1 binding while promoting Galectin-8 or Siglec-8 interactions.

This guide provides a standardized, self-validating protocol for the preparation, solubilization, and quality control of LacNAc-6S sodium salt, ensuring experimental reproducibility in Surface Plasmon Resonance (SPR), Microarray, and Cell-based assays.

Physicochemical Properties & Safety

Before handling, verify the specific salt form (usually Sodium) as this affects Molecular Weight (MW) calculations.

PropertySpecificationNotes
IUPAC Name Galβ1-4GlcNAc(6S)6-O-sulfation on the N-acetylglucosamine.[1]
Formula (Na Salt) C₁₄H₂₄NNaO₁₄SSodium salt is the standard stable form.
Molecular Weight 485.39 Da Use this value for Molar (M) calculations.
Solubility > 50 mM in H₂OHighly soluble; hygroscopic.
Stability (Solid) -20°C (Desiccated)Stable for >2 years if kept dry.
Stability (Solution) pH 6.0 – 8.0Critical: Labile sulfate ester hydrolyzes at pH < 5.5.
CAS Number 145447-78-5Verify against Certificate of Analysis (CoA).[2]

Pre-Protocol Considerations: The "Three Pillars" of Glycan Stability

I. Water Quality (The Solvent)

Glycans are susceptible to contamination by environmental glycosidases.

  • Requirement: Use only Type I Ultrapure Water (Milli-Q, 18.2 MΩ·cm) containing no endotoxins.

  • Why: Standard distilled water may contain trace metal ions that catalyze sulfate hydrolysis or bacterial contaminants that degrade the sugar ring.

II. Labware (The Vessel)

Sulfated sugars are anionic.

  • Requirement: Use Polypropylene (PP) or Polymethylpentene (PMP) vials.

  • Why: Avoid borosilicate glass for long-term storage of dilute solutions (< 10 µM) as anionic glycans can adsorb to cationic sites on untreated glass surfaces, altering effective concentration.

III. pH Control (The Environment)
  • Requirement: Buffer solutions must be maintained between pH 7.0 and 7.4.

  • Why: The sulfate ester linkage is acid-labile. Storage in unbuffered water (which absorbs CO₂ and becomes acidic, pH ~5.5) can lead to slow desulfation over weeks.

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a precise, sterile stock solution for long-term use.

Materials
  • LacNAc-6S Sodium Salt (Lyophilized powder).

  • Ultrapure Water (18.2 MΩ·cm).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.

  • Analytical Balance (readability 0.01 mg).

  • Anti-static gun (optional but recommended).

Step-by-Step Methodology
  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

    • Expert Insight: Opening a cold vial introduces condensation. Water absorption changes the effective mass, leading to concentration errors of up to 15%.

  • Gravimetric Measurement:

    • Place a sterile PP microcentrifuge tube on the balance and tare.

    • Weigh approximately 4.85 mg of LacNAc-6S powder. Record the exact mass (

      
      ).
      
  • Calculated Dissolution:

    • Calculate the required volume of water (

      
      ) to achieve exactly 10 mM.
      
    • Example: If

      
       mg, add 1030 µL  of water.
      
  • Solubilization: Vortex gently for 30 seconds. Do not sonicate extensively, as localized heat can degrade sulfates.

  • Sterilization (Critical):

    • Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

    • Warning:NEVER autoclave sulfated glycan solutions. The high temperature (121°C) will cause rapid desulfation and caramelization.

  • Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Flash freeze in liquid nitrogen and store at -80°C (preferred) or -20°C.

Protocol 2: Quality Control (HPAEC-PAD)

Because LacNAc-6S lacks a strong UV chromophore, standard spectrophotometry (A280) is useless. The "Gold Standard" for validation is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

System: Dionex ICS-5000+ or equivalent. Column: CarboPac PA1 (4 x 250 mm).

ParameterSetting
Eluent A 100 mM NaOH
Eluent B 100 mM NaOH + 1 M Sodium Acetate (NaOAc)
Flow Rate 1.0 mL/min
Gradient 0–10 min: 0% B (Isocratic)10–30 min: 0–50% B (Linear Gradient)30–35 min: 100% B (Wash)
Detection PAD (Gold electrode), standard carbohydrate waveform

Pass Criteria:

  • Retention Time: LacNAc-6S elutes later than neutral LacNAc due to the negative charge interaction with the column.

  • Purity: Single peak > 95% area integration.

  • Contaminants: Absence of a peak at the retention time of free Sulfate (SO₄²⁻), which indicates hydrolysis.

Visualization: Preparation Workflow

G Start Lyophilized LacNAc-6S Weigh Equilibrate & Weigh (mg) Start->Weigh Room Temp Dissolve Dissolve in Type I Water Weigh->Dissolve 10 mM Target Filter Sterile Filter (0.22 µm PES) Dissolve->Filter No Autoclave QC QC: HPAEC-PAD (Check Desulfation) Filter->QC Validation Aliquot Aliquot & Flash Freeze Filter->Aliquot QC->Dissolve Fail: Re-prep Exp Experimental Use (SPR/Cell Assay) Aliquot->Exp Thaw on Ice

Figure 1: Self-validating workflow for the preparation of sulfated glycan stocks. Note the critical QC step to check for desulfation prior to experimental use.

Biological Context & Experimental Application[3][4][5][6]

LacNAc-6S is not merely a passive structure; it acts as a molecular switch. In immune regulation, the sulfation of LacNAc prevents the formation of the "lattices" typically formed by Galectin-1, thereby altering T-cell apoptosis signaling pathways.

Interaction Diagram

Bio LacNAc Neutral LacNAc (Galβ1-4GlcNAc) Sulfation KS-Gal6ST (Enzymatic Sulfation) LacNAc->Sulfation Gal1 Galectin-1 Binding LacNAc->Gal1 High Affinity LacNAc6S LacNAc-6S (Galβ1-4GlcNAc(6S)) Sulfation->LacNAc6S LacNAc6S->Gal1 Blocked/Low Affinity Gal8 Galectin-8 Binding LacNAc6S->Gal8 High Affinity Siglec Siglec-8 Recognition LacNAc6S->Siglec Ligand Core

Figure 2: The functional impact of 6-O-sulfation. The modification acts as a switch, reducing Galectin-1 binding while enabling Galectin-8 and Siglec recognition.

Troubleshooting & Storage Stability

IssueProbable CauseCorrective Action
Precipitation High concentration (>50 mM) or cold shock.Warm to 25°C; vortex. Max solubility is high, but kinetics are slow at 4°C.
Loss of Activity Desulfation due to acidity.Check pH. If stored in unbuffered water > 1 month, discard. Use 10 mM HEPES pH 7.4 for working stocks.
High Background (SPR) Contaminating free sulfate ions.Dialysis is ineffective for disaccharides. Use HPAEC-PAD to verify purity.

Storage Rules:

  • Lyophilized: -20°C (Years).

  • Solution (10 mM): -80°C (6 months).

  • Working Solution: 4°C (1 week). Do not store in Methanol (promotes desulfation/methyl-glycoside formation).

References

  • Amano, M., et al. (2021). "Stability and recovery issues concerning chondroitin sulfate disaccharide analysis." Journal of Pharmaceutical and Biomedical Analysis.

  • Stowell, S. R., et al. (2008). "Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and sulfated glycans." Journal of Biological Chemistry.

  • Dextra Laboratories. (n.d.). "General Properties of Sulfated Sugars." Product Application Guide.

  • Hirabayashi, J., et al. (2002). "Oligosaccharide specificity of galectins: a search by frontal affinity chromatography." Biochimica et Biophysica Acta.

  • PubChem. (2023).[3] "N-Acetyllactosamine 6-Sulfate Sodium Salt Compound Summary." National Library of Medicine.

Sources

Analytical Characterization of N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)) is a critical sulfated disaccharide unit found predominantly in Keratan Sulfate (KS) and specific sulfated glycan epitopes (e.g., 6-sulfo-sLex). Its precise characterization is essential for understanding inflammation, corneal dystrophy, and mucopolysaccharidosis IVA (Morquio A syndrome). This guide provides a definitive analytical workflow for the isolation, separation, and structural validation of LacNAc-6S, distinguishing it from its structural isomers (e.g., Gal(6S)β1-4GlcNAc). We synthesize enzymatic selectivity, Hydrophilic Interaction Liquid Chromatography (HILIC), and Tandem Mass Spectrometry (MS/MS) into a self-validating protocol.

Introduction & Analytical Challenges

The structural analysis of sulfated lactosamines is complicated by the existence of positional isomers. The sulfate group (


) can be attached to the C-6 or C-4 position of the N-acetylglucosamine (GlcNAc) or the C-6 or C-3 position of the Galactose (Gal).

Target Analyte:

  • IUPAC Name:

    
    -D-Galactopyranosyl-(1
    
    
    
    4)-2-acetamido-2-deoxy-6-O-sulfo-
    
    
    -D-glucopyranose
  • Abbreviation: LacNAc-6S or L2 (in KS terminology)

  • Molecular Mass: 463.4 Da (Free acid)

The Analytical Triad: To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol relies on three orthogonal pillars:

  • Enzymatic Specificity: Using Keratanase II to selectively release 6-O-sulfated GlcNAc units.

  • Chromatographic Resolution: HILIC separation to resolve hydrophilic isomers.

  • MS/MS Fragmentation: Diagnostic ion analysis to confirm sulfate position.

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for characterizing LacNAc-6S from a complex Keratan Sulfate sample.

LacNAc_Characterization Sample Complex Glycan / KS Sample Digestion Enzymatic Digestion (Keratanase II) Sample->Digestion Buffer pH 6.0 Cleanup Ultrafiltration (10kDa) & SPE Cleanup Digestion->Cleanup Remove Enzyme LCMS HILIC-MS/MS Analysis (Negative Mode) Cleanup->LCMS Inject Filtrate Check_Precursor Precursor m/z 462 [M-H]-? LCMS->Check_Precursor Check_Fragment Diagnostic Ions present? (m/z 282 vs 241) Check_Precursor->Check_Fragment Yes Result_DiS Disulfated: Gal(6S)-GlcNAc(6S) Check_Precursor->Result_DiS m/z 542 Result_6S Confirmed: Gal-GlcNAc(6S) Check_Fragment->Result_6S Y1 ion (282) Result_6PrimeS Isomer: Gal(6S)-GlcNAc Check_Fragment->Result_6PrimeS B1 ion (241)

Figure 1: Decision tree for the enzymatic release and MS identification of LacNAc-6S isomers.

Core Technologies & Mechanisms

Enzymatic "Gating" with Keratanase II

Unlike chemical hydrolysis, which destroys the sulfate pattern, Keratanase II (from Bacillus sp.) is an endo-


-N-acetylglucosaminidase that strictly requires sulfation at the C-6 position of the GlcNAc residue for cleavage.[1][2]
  • Mechanism: It cleaves the

    
    (1$\to$4) linkage between GlcNAc(6S) and Gal.
    
  • Result: If Keratanase II releases a disaccharide, the GlcNAc must be 6-sulfated.[1][2][3] This provides the first layer of structural validation.

  • Note: Keratanase (from Pseudomonas) is less tolerant of fucosylation, making Keratanase II the preferred choice for biological samples.

HILIC Separation Chemistry

Sulfated disaccharides are highly polar and poorly retained on C18 columns. Amide-HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard.

  • Stationary Phase: Amide-bonded silica particles (e.g., Thermo Accucore Amide or Waters BEH Amide).

  • Mechanism: Partitioning between the bulk organic mobile phase (Acetonitrile) and a water-enriched layer adsorbed on the stationary phase.[4]

  • Selectivity: Resolves isomers based on the accessibility of hydroxyl groups to the water layer. LacNAc-6S typically elutes differently than LacNAc-6'S due to the steric influence of the sulfate group on hydrogen bonding.

MS/MS Diagnostic Fragmentation

In Negative Ion Mode ESI (


), Collision Induced Dissociation (CID) yields distinct patterns for isomers.
AnalyteStructurePrecursor (

)
Diagnostic Fragment (

)
Interpretation
LacNAc-6S Gal

1-4GlcNAc(6S)
462.1282.0 (

)
Ion retains GlcNAc + Sulfate (

)
LacNAc-6'S Gal(6S)

1-4GlcNAc
462.1241.0 (

)
Ion retains Gal + Sulfate (

)
Common Both462.197.0 (

)
Confirms presence of sulfate group

Detailed Experimental Protocol

Reagents & Equipment
  • Enzyme: Keratanase II (EC 3.2.1.-) from Bacillus sp.[3] (e.g., Seikagaku or equivalent).[3][5]

  • Standard: N-Acetyllactosamine 6-Sulfate sodium salt (verify purity >95%).

  • Column: Amide-HILIC Column (2.1 x 100 mm, 1.7 or 2.6 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH 4.4).[6]

  • Mobile Phase B: 100% Acetonitrile.

Sample Preparation (Enzymatic Digestion)
  • Dissolution: Dissolve 10–100 µg of Keratan Sulfate (or biological sample) in 50 µL of 5 mM Sodium Acetate buffer (pH 6.0) .

    • Why pH 6.0? This is the optimal pH for Keratanase II stability and activity.

  • Digestion: Add 2 mIU of Keratanase II.

  • Incubation: Incubate at 37°C for 24 hours .

  • Quenching: Stop the reaction by heating at 100°C for 3 minutes (optional if immediate filtration is performed) or by adding cold acetonitrile.

  • Filtration: Centrifuge through a 10 kDa MWCO (Molecular Weight Cut-Off) filter to remove the enzyme and undigested proteoglycans. Collect the flow-through containing the disaccharides.

LC-MS/MS Method

System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

LC Gradient Parameters:

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Gradient:

    • 0 min: 80% B (High organic to retain polar sugars)

    • 20 min: 50% B (Linear ramp to elute disaccharides)

    • 21 min: 40% B (Wash)

    • 25 min: 80% B (Re-equilibration)

MS Source Parameters (Negative Mode):

  • Spray Voltage: -2.5 kV (Sulfated glycans ionize best in negative mode).

  • Capillary Temp: 300°C.

  • MRM Transitions (for Triple Quad):

    • Quantifier: 462.1

      
       97.0 (Sulfate loss, high sensitivity).
      
    • Qualifier 1 (LacNAc-6S specific): 462.1

      
       282.0 (
      
      
      
      ion).
    • Qualifier 2 (LacNAc-6'S specific): 462.1

      
       241.0 (
      
      
      
      ion).

Structural Validation: NMR Spectroscopy

While MS is sensitive, NMR is the structural proof. If sample quantity permits (>500 µg), perform 1D


-NMR.

Key Diagnostic Signals (600 MHz, D2O, 25°C):

  • H-6 Protons of GlcNAc: Sulfation at C-6 causes a significant downfield shift of the H-6a/b protons.

    • Non-sulfated GlcNAc H-6: ~3.7 - 3.9 ppm.

    • 6-Sulfated GlcNAc H-6:~4.2 - 4.4 ppm .

  • C-6 Carbon (

    
    -HSQC): 
    
    • Non-sulfated: ~62 ppm.

    • 6-Sulfated:~68 ppm (Downfield shift due to electron-withdrawing sulfate).

References

  • NIH / Glycoscience Protocols (GlycoPOD). "Keratan sulfate-degrading enzymes from bacteria." National Institutes of Health. [Link]

  • Oguma, T., Toyoda, H., et al. "Analytical Method for Keratan Sulfates by High-Performance Liquid Chromatography/Turbo-Ionspray Tandem Mass Spectrometry."[3] Analytical Biochemistry, 290(1), 68-73 (2001).[3] [Link]

  • Takegawa, Y., et al. "Simple separation of isomeric sialylated N-glycopeptides by a zwitterionic type of hydrophilic interaction chromatography." Journal of Separation Science, 29, 2533-2540 (2006).[6] [Link]

Sources

Troubleshooting & Optimization

N-Acetyllactosamine 6-Sulfate sodium salt stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyllactosamine 6-Sulfate sodium salt stability and storage conditions Content type: Technical Support Center Guide

Stability, Storage, and Experimental Handling[1]

Product Identity

  • Compound Name: N-Acetyllactosamine 6-Sulfate Sodium Salt (LacNAc-6S)[1]

  • Chemical Structure: Galβ1-4GlcNAc(6S)[1]

  • CAS Number: 145447-78-5[1][2][3]

  • Molecular Weight: ~485.39 Da (Sodium salt)[1][2]

Part 1: Core Storage & Handling Directives

As a sulfated disaccharide sodium salt, this compound exhibits two primary instability vectors: hygroscopicity (leading to physical degradation) and acid-catalyzed hydrolysis (leading to chemical degradation).[1] The following protocols are designed to mitigate these specific risks.

Solid State Storage

Standard: Store at -20°C in a desiccated environment.

  • Hygroscopicity Warning: The sodium adduct form is highly hygroscopic. Absorption of atmospheric moisture initiates a "syrupy" phase transition, which accelerates autohydrolysis.

  • Handling Protocol:

    • Keep the vial sealed and store it inside a secondary container with active desiccant (e.g., silica gel).[1]

    • Equilibration Rule: Before opening, allow the vial to warm to room temperature (20–25°C) for at least 30 minutes. This prevents condensation from forming on the cold solid, which would immediately dissolve the outer crystal lattice.

Solution Stability

Standard: Aqueous solutions are stable for <24 hours at 4°C or 3 months at -80°C .[1]

ParameterRecommended ConditionCritical AvoidanceMechanism of Failure
Solvent HPLC-grade Water, PBS (pH 7.[1]4)Methanol/Acid mixturesAcid promotes desulfation; Methanol precipitates salts at high conc.[1]
pH Range 7.0 – 8.0 < pH 5.0 or > pH 9.0Acid: Desulfation & Glycosidic hydrolysis.[1] Base: Epimerization (Peeling reaction).[1]
Container Polypropylene (PP)Borosilicate Glass (Low conc.)[1]Sulfated sugars can adsorb to glass surfaces at nM concentrations.[1]
Temp -80°C (Long term)-20°C (Repeated freeze/thaw)Eutectic phase concentration effects during slow freezing can alter local pH.[1]

Part 2: Troubleshooting Experimental Issues

This section addresses specific anomalies observed during HPLC, Mass Spectrometry, or Binding Assays.

Q1: I observe peak broadening or splitting in my HPLC/HILIC analysis.

Diagnosis: On-column desulfation or anomerization.[1]

  • Root Cause: Many HILIC mobile phases are acidic (e.g., 0.1% Formic Acid).[1] While necessary for ionization, prolonged exposure in the autosampler causes the sulfate ester at the C6 position of GlcNAc to hydrolyze.

  • Solution:

    • Buffer: Switch to a neutral buffer system (e.g., Ammonium Acetate pH 6.8) if possible.

    • Temperature: Lower the autosampler temperature to 4°C immediately.

    • Protocol: Do not prepare samples >4 hours before injection.

Q2: My Mass Spec (ESI-MS) shows a mass shift of -80 Da.

Diagnosis: Source-induced fragmentation (In-source decay) vs. Chemical Desulfation.[1]

  • Differentiation:

    • If the -80 Da peak appears only at high cone voltages, it is in-source fragmentation (normal).[1]

    • If the -80 Da peak elutes at a different retention time in LC-MS, your sample has chemically degraded (likely due to acidic storage).[1]

  • Corrective Action: Use "Soft" ionization parameters. Minimize cone voltage and capillary temperature.[1]

Q3: The compound is not binding in my Galectin/Siglec assay.

Diagnosis: Cation interference or steric masking.[1]

  • Root Cause: The sodium counter-ion dissociates in solution. If your binding buffer contains high concentrations of competing divalent cations (Ca²⁺, Mg²⁺), they may alter the conformation of the sulfate group or the lectin binding site.

  • Solution: Ensure your binding buffer matches the physiological conditions relevant to the specific lectin (usually 150 mM NaCl, pH 7.4). Avoid high concentrations of phosphate if using calcium, as Ca₃(PO₄)₂ precipitation can sequester the protein.

Part 3: Experimental Workflows & Decision Trees

Workflow 1: Storage & Reconstitution Logic

This diagram illustrates the decision process for handling the solid and preparing stock solutions to maximize longevity.

StorageWorkflow Start Received LacNAc-6S (Solid) Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Open Open Vial Equilibrate->Open Usage Immediate Use? Open->Usage Weigh Weigh required amount Usage->Weigh Yes Reseal Purge with N2 (Optional) Reseal with Parafilm Usage->Reseal No (Remaining Solid) Reconstitute Dissolve in Water/PBS (pH 7.0-8.0) Weigh->Reconstitute Aliquot Aliquot into PP tubes (Avoid Glass) Reconstitute->Aliquot Freeze Snap Freeze (-80°C) Aliquot->Freeze StoreSolid Store at -20°C (Desiccated) Reseal->StoreSolid

Figure 1: Decision tree for maximizing the stability of LacNAc-6S during handling and storage.

Workflow 2: Degradation Pathways & Prevention

Understanding how the molecule breaks down helps in selecting the right buffers.

Degradation Compound LacNAc-6S (Intact) Acid Acidic pH (<5.0) Compound->Acid Base Basic pH (>9.0) Compound->Base Desulfation Hydrolysis of Sulfate Ester (Loss of -SO3) Acid->Desulfation Fast GlycoCleavage Glycosidic Bond Hydrolysis (Split into Gal + GlcNAc) Acid->GlycoCleavage Slow Peeling Peeling Reaction (Degradation of reducing end) Base->Peeling Moderate

Figure 2: Chemical degradation pathways triggered by incorrect pH environments.[1]

Part 4: Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution

Purpose: Create a stable master stock for dilution into assays.

  • Calculate: For 1 mg of LacNAc-6S (MW ~485.39), add 206 µL of solvent.

  • Solvent Selection: Use HPLC-grade water or 10 mM Ammonium Bicarbonate (pH ~7.8).[1]

    • Note: Ammonium bicarbonate is volatile and compatible with Mass Spec, unlike phosphate buffers.[1]

  • Dissolution: Vortex gently. The salt is highly soluble; do not sonicate unless necessary (sonication generates heat).[1]

  • Storage:

    • Aliquot volume: 10–50 µL (single-use).[1]

    • Vial type: 0.5 mL Polypropylene PCR tubes.[1]

    • Temperature: -80°C.[1]

Protocol B: Recovery from Autosampler

Scenario: You left samples in the HPLC autosampler for 24 hours. Are they still valid?

  • Check pH: If mobile phase was acidic (Formic/TFA), degradation is likely.[1]

  • QC Run: Inject a fresh standard immediately followed by the aged sample.

  • Compare: Look for the appearance of a peak at the void volume (free sulfate) or a shift in retention time (desulfated LacNAc is less polar in HILIC).

  • Verdict: If peak area of the parent compound has decreased by >5%, discard the sample.

References

  • Turiák, L., et al. (2021). Stability and recovery issues concerning chondroitin sulfate disaccharide analysis.[1][4][5] Analytical and Bioanalytical Chemistry.[1][4][6] (Demonstrates acid-instability of sulfated disaccharides). [Link]

  • PubChem. N-Acetylgalactosamine 6-sulfate Compound Summary. (Structural and chemical property verification).[1] [Link]

Sources

quality control and purity assessment of N-Acetyllactosamine 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control, Purity Assessment, and Troubleshooting for LacNAc-6S Audience: Researchers, Analytical Chemists, and Drug Development Scientists Date Updated: October 26, 2023

Introduction: The Criticality of Regiochemistry

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a sulfated disaccharide motif found in keratan sulfate and various mucins. It serves as a critical ligand for glycan-binding proteins such as galectins and siglecs.

The Primary Challenge: "LacNAc-6S" is chemically ambiguous. It can refer to two distinct regioisomers:

  • Gal(6S)β1-4GlcNAc: Sulfation on the Galactose C6.

  • Galβ1-4GlcNAc(6S): Sulfation on the GlcNAc C6.

This guide focuses on distinguishing these isomers, assessing purity, and preventing hydrolytic degradation.

Module 1: Structural Confirmation (NMR & MS)

Q: How do I definitively distinguish between the Gal-6S and GlcNAc-6S isomers?

A: You must use 1H-13C HSQC NMR . Mass spectrometry alone is often insufficient because both isomers share the same mass (


 464 in negative mode) and similar fragmentation patterns.

The "Shift Effect" Rule: Sulfation at a primary hydroxyl (C6) causes a predictable "downfield" shift (deshielding) of the local protons and carbon atoms compared to the unsulfated LacNAc parent.

SignalUnsulfated LacNAc (Ref)Gal-6S Isomer EffectGlcNAc-6S Isomer Effect
Gal H-6a/b ~3.7 - 3.8 ppmShift to ~4.2 - 4.4 ppm No significant change
Gal C-6 ~62.0 ppmShift to ~67.0 - 69.0 ppm No significant change
GlcNAc H-6a/b ~3.8 - 3.9 ppmNo significant changeShift to ~4.3 - 4.5 ppm
GlcNAc C-6 ~61.5 ppmNo significant changeShift to ~67.0 - 69.0 ppm

Note: Chemical shifts are approximate and solvent-dependent (D₂O).

Q: My ESI-MS spectrum shows the parent ion, but the intensity is low. Why?

A: You are likely using Positive Mode or an acidic eluent.

  • The Fix: Switch to Negative Ion Mode (ESI-). Sulfated sugars are anions.[1] In positive mode, they form unstable adducts or fly poorly.

  • Eluent: Use 10 mM Ammonium Acetate (pH ~7) in 50% Methanol/Water. Avoid Formic Acid, which suppresses ionization of the sulfate group and promotes in-source desulfation.

  • Target Ion: Look for

    
     at m/z 464.1  (Monosulfated) or 
    
    
    
    at m/z 384.1 (if desulfated - indicating degradation).
Visual Workflow: Structural Identification

QC_Workflow Start Sample: LacNAc-6S Candidate ESI Step 1: ESI-MS (Negative Mode) Start->ESI MassCheck Mass = 464 m/z? ESI->MassCheck NMR Step 2: 1H-13C HSQC NMR MassCheck->NMR Yes Fail Investigate Degradation/Wrong Compound MassCheck->Fail No (e.g., 384 m/z) H6_Gal Gal H6/C6 Shifted? NMR->H6_Gal H6_GlcNAc GlcNAc H6/C6 Shifted? H6_Gal->H6_GlcNAc No Result_Gal Identity: Gal(6S)β1-4GlcNAc H6_Gal->Result_Gal Yes Result_GlcNAc Identity: Galβ1-4GlcNAc(6S) H6_GlcNAc->Result_GlcNAc Yes H6_GlcNAc->Fail No (Unsulfated?)

Figure 1: Decision tree for confirming the regio-isomer identity of Sulfated N-Acetyllactosamine.

Module 2: Purity Assessment (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for purity because it detects underivatized sugars and resolves isomers.

Q: Why is my retention time drifting between runs?

A: This is a classic issue with Carbonate Contamination .

  • Mechanism: NaOH eluents absorb CO₂ from the air, forming carbonate (CO₃²⁻). Carbonate is a stronger eluent than hydroxide but weaker than acetate, altering column selectivity.

  • Solution:

    • Use a carbonate-free NaOH source (e.g., 50% w/w NaOH solution, not pellets).

    • Keep eluents under a Helium or Nitrogen blanket.

    • Install a carbonate removal trap (e.g., Dionex CR-ATC) if possible.

Q: I see "ghost peaks" or broad humps. What causes this?

A: This often indicates Carryover or Salt Fouling .

  • Carryover: Sulfated sugars stick avidly to anion exchange columns (e.g., CarboPac PA1/PA200). If your gradient doesn't reach high enough ionic strength, the sulfate remains and elutes slowly in the next run.

  • Protocol Fix: Ensure your method ends with a "Wash Step" of at least 500 mM - 1 M Sodium Acetate for 5-10 minutes before re-equilibrating.

Standard Protocol: HPAEC-PAD for Sulfated LacNAc
ParameterSettingRationale
Column Dionex CarboPac PA1 or PA200Strong anion exchange capacity required for charged sugars.
Flow Rate 1.0 mL/minStandard for analytical columns (4x250mm).
Eluent A 100 mM NaOHMaintains high pH for PAD detection.
Eluent B 100 mM NaOH + 1 M NaOAc"Pusher" eluent to displace sulfated anions.
Gradient 0-5 min: 100% A (Isocratic)5-30 min: 0-50% B (Linear)30-35 min: 100% B (Wash)35-45 min: 100% A (Equilibrate)Initial isocratic phase separates neutral impurities. Gradient elutes mono-sulfated LacNAc. Wash removes polysulfated contaminants.
Detection PAD (Gold Electrode), Carbohydrate WaveformDirect detection without derivatization.[2]

Module 3: Stability & Storage (Troubleshooting Degradation)

Q: Can I store LacNAc-6S in solution at 4°C?

A: Avoid long-term liquid storage. Sulfate esters are susceptible to hydrolysis (loss of sulfate) and epimerization (GlcNAc


 ManNAc) depending on pH.
  • Acidic pH (< 6): Rapid desulfation (autocatalytic). The sulfate group leaves as H₂SO₄, further acidifying the solution.

  • Basic pH (> 9): Risk of peeling reactions or epimerization of the GlcNAc reducing end.

Q: My sample smells like "vinegar" or shows a pH drop. Is it compromised?

A: Yes. This indicates Acidification . If the sample was not properly neutralized after synthesis or purification (often involving ion exchange resins), residual acid will catalyze the cleavage of the sulfate ester.

  • Check: Run ESI-MS. If you see a dominant peak at m/z 384 (Unsulfated LacNAc) and loss of m/z 464 , the batch is degraded.

Visual Workflow: Stability Logic

Stability_Logic Storage Storage Condition Acidic Acidic (pH < 6) Storage->Acidic Neutral Neutral (pH 7.0-7.5) Storage->Neutral Basic Basic (pH > 9) Storage->Basic Desulfation Hydrolysis (Loss of Sulfate) Acidic->Desulfation Rapid Stable Stable (Lyophilized) Neutral->Stable Best Practice Epimer Epimerization (GlcNAc -> ManNAc) Basic->Epimer Slow

Figure 2: Impact of pH on the chemical stability of N-Acetyllactosamine 6-Sulfate.

References

  • Toida, T., et al. (1997). "High-performance liquid chromatographic separation of glycosaminoglycan-derived oligosaccharides." Journal of Chromatography A. Link

  • Zaia, J. (2004). "Mass spectrometry of oligosaccharides." Mass Spectrometry Reviews. Link

  • Mulloy, B., et al. (2017). "NMR spectroscopy of glycosaminoglycans." Analytical Methods. Link

  • Thermo Fisher Scientific. "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Link

  • Hemmerich, S., & Rosen, S. D. (1994). "6'-Sulfated sialyl Lewis x is a major capping group of GlyCAM-1." Biochemistry. (Demonstrates biological relevance and sulfation analysis). Link

Sources

troubleshooting poor signal in N-Acetyllactosamine 6-Sulfate binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of N-Acetyllactosamine 6-Sulfate (LacNAc-6S) binding assays. It is designed for researchers observing low signal-to-noise ratios or inconsistent binding data.

Topic: Troubleshooting Poor Signal & Specificity Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Specific Sulfate" Trap

Before troubleshooting assay mechanics, you must validate the biological hypothesis . LacNAc-6S is not a universal ligand; its sulfation position (GlcNAc vs. Galactose) acts as a strict "on/off" switch for specific lectins.

  • If your target is Siglec-8: It requires 6'-Sulfate (Sulfation on Galactose) and usually α2,3-sialylation.[1][2][3] It will not bind LacNAc-6S (Sulfation on GlcNAc).

  • If your target is Galectin-1: Sulfation often inhibits binding. Galectin-1 prefers unsubstituted LacNAc.

  • If your target is Galectin-8: It has specific affinity for sulfated forms, but domain specificity (N-terminal vs. C-terminal) varies.

Diagnostic Decision Matrix

Use this logic flow to identify the root cause of your signal failure.

TroubleshootingFlow start START: Low Signal check_ligand 1. Check Ligand Structure (6-S vs 6'-S) start->check_ligand decision_ligand Is Sulfation on GlcNAc or Gal? check_ligand->decision_ligand check_protein 2. Check Protein Status (Redox & Oligomerization) decision_redox Is DTT/β-ME present? check_protein->decision_redox check_buffer 3. Check Blocking Buffer (The 'Milk' Trap) decision_block Did you block with Milk? check_buffer->decision_block decision_ligand->check_protein Structure OK action_siglec Siglec-8 requires Gal-sulfation (6'-S) decision_ligand->action_siglec Targeting Siglecs? decision_redox->check_buffer Yes action_galectin Galectin-1 requires Reducing Agents decision_redox->action_galectin No action_milk Milk contains Lactose (Competitive Inhibitor) decision_block->action_milk Yes Proceed to Density Optimization Proceed to Density Optimization decision_block->Proceed to Density Optimization No

Figure 1: Diagnostic logic flow for isolating signal failure in sulfated glycan assays.

Critical Troubleshooting Guides (FAQs)

Category A: Ligand & Receptor Specificity

Q: I am using LacNAc-6S to detect Siglec-8, but I see no binding. Why? A: You likely have the wrong isomer.

  • The Science: Siglec-8 specifically recognizes 6'-sulfo-sialyl-LacNAc (sulfation on the Galactose residue, usually with terminal sialic acid).

  • The Issue: "LacNAc-6S" typically refers to sulfation on the GlcNAc (N-acetylglucosamine) residue. Siglec-8 does not bind GlcNAc-sulfated forms; in fact, this modification can abolish binding entirely.

  • Solution: Verify your Certificate of Analysis. You need Neu5Acα2-3(6-O-sulfo)Galβ1-4GlcNAc.[3][4]

Q: My Galectin-1 control works on LacNAc but fails on LacNAc-6S. A: This is often a biological feature, not a bug.

  • The Science: Galectin-1 binding is driven by hydroxyl groups at specific positions (C4 and C6 of Galactose, C3 of GlcNAc).[5] Sulfation at C6 of GlcNAc (6-S) or Galactose (6'-S) can sterically hinder the carbohydrate recognition domain (CRD) or alter the electrostatic landscape.

  • Reference: 6'-sulfation of LacNAc has been shown to hamper Galectin-1 recognition while enhancing binding for specific Siglecs.

Category B: Assay Conditions & Chemistry

Q: I blocked my ELISA plate with 5% Non-Fat Milk, but my signal is non-existent. A: You have competitively inhibited your assay.

  • The Science: Non-fat milk is rich in glycoproteins and free glycans, including lactose and LacNAc motifs.

  • The Mechanism: If you block with milk, you coat the plate with soluble LacNAc. Your lectin will bind to the blocking buffer on the plastic walls rather than your specific capture target.

  • Solution: Use Carbo-Free Blocking Buffer (synthetic) or 1-3% BSA (Fatty Acid/Globulin Free). Note: Even BSA can have trace glycans; synthetic blockers are preferred for low-affinity lectins.

Q: My Galectin signal degrades within 30 minutes. Is the protein unstable? A: Galectins are highly susceptible to oxidative inactivation.

  • The Science: Galectins (especially Gal-1) contain cysteine residues in their CRD that are essential for stability and dimerization. Atmospheric oxidation forms disulfide bridges that lock the protein in an inactive monomeric state.

  • Protocol Fix: All buffers (Dilution, Wash, and Binding) must contain a reducing agent.

    • Recommendation: 0.5 mM to 1.0 mM DTT (Dithiothreitol) or β-Mercaptoethanol.

    • Warning: Do not use oxidizing preservatives like Sodium Azide in the presence of HRP (Horseradish Peroxidase), as it inhibits HRP.

Category C: Surface Density (The Cluster Glycoside Effect)

Q: I am using monomeric LacNAc-6S-Biotin on Streptavidin plates, but the


 seems too weak. 
A:  Lectin-glycan interactions are naturally weak (

in

M range) and rely on multivalency (avidity).
  • The Science: In nature, glycans are presented in dense clusters (glycocalyx). A single biotinylated glycan on a plate may be too sparse to induce the necessary lectin lattice formation.

  • Solution:

    • Increase Density: Use high-binding capacity Streptavidin plates (High Density).

    • Pre-complexing: Pre-complex your biotinylated glycan with Streptavidin-HRP in a 4:1 molar ratio before adding to the plate (creating a tetrameric detection complex).

    • Polymeric Probes: Switch to PAA-linked (Polyacrylamide) glycans, which present multiple glycan copies per molecule.

Standardized Validation Protocol

Use this protocol to validate "No Binding" results.

Reagents
  • Buffer A (Assay Buffer): PBS, pH 7.4, 0.05% Tween-20, 1.0 mM DTT , 0.1% BSA (IgG/Protease Free).

  • Ligand: Biotinylated LacNAc-6S.[1]

  • Control Ligand: Biotinylated LacNAc (Unsulfated).

  • Lectin: Galectin or Siglec-Fc chimera.

Workflow
  • Immobilization: Coat Streptavidin plate with Ligand (1 µg/mL) for 1 hour. Wash 3x.

  • Blocking: Block with SynBlock (Synthetic) for 1 hour. Do NOT use Milk.

  • Titration: Add Lectin serially diluted (start at 20 µg/mL down to 0.1 µg/mL) in Buffer A . Incubate 2 hours at RT.

    • Critical: Ensure DTT is fresh in Buffer A.

  • Detection: Add anti-Lectin-HRP or anti-Fc-HRP (if using chimera).

  • Readout: TMB Substrate.

Data Interpretation Table
ObservationControl (LacNAc)Target (LacNAc-6S)Diagnosis
Scenario 1 High SignalHigh SignalLectin tolerates sulfation (e.g., Galectin-3).[4]
Scenario 2 High SignalLow/No Signal Sulfation inhibits binding (e.g., Galectin-1) OR wrong isomer for target (Siglec-8).
Scenario 3 Low SignalLow SignalSystemic failure. Check DTT, Blocking Buffer (Milk?), or Immobilization failure.

Visualizing the "Milk Trap"

Many researchers fail here. This diagram explains why milk blocking destroys lectin assays.

MilkInterference cluster_surface ELISA Plate Surface TargetLigand Target: LacNAc-6S Lectin Lectin (Galectin/Siglec) TargetLigand->Lectin Intended Binding Blocker Blocker: Milk Proteins Blocker->Lectin COMPETITIVE INHIBITION (Milk contains Lactose) Note Result: Lectin is saturated by blocking buffer and cannot bind the capture target. Blocker->Note

Figure 2: Competitive inhibition mechanism when using milk-based blocking buffers in glycan assays.

References

  • Siglec-8 Specificity: Bochner, B. S., & Schnaar, R. L. (2017). Siglec-8 and Siglec-9 binding specificities and endogenous airway ligand distributions and properties.[2] National Institutes of Health.

  • Galectin-1 & Sulfation: Massaro, M., et al. (2023). Selective modifications of lactose and N-acetyllactosamine with sulfate... unveil unique structural insights in galectin-1-ligand recognition.[6] Bioorganic & Medicinal Chemistry.

  • Blocking Buffer Interference: AAT Bioquest. (2020).[7] What's the role of BSA/Milk as blocking agents? (Lectin incompatibility).[8]

  • Galectin Oxidation: Stowell, S. R., et al. (2015). Key regulators of galectin–glycan interactions (Redox requirements). National Institutes of Health.

  • Glycan Microarray Methodology: Arthur, C. M., et al. (2022).[9] An Automated Approach to Assess Relative Galectin-Glycan Affinity.[6][9][10] National Institutes of Health.

Sources

Technical Support Center: Preventing Degradation of N-Acetyllactosamine 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-Acetyllactosamine 6-Sulfate (LacNAc-6S) . It is designed to prevent experimental failure caused by the silent degradation of this labile disaccharide.

Molecule Profile:

  • IUPAC Name:

    
    -D-Galactopyranosyl-(1
    
    
    
    4)-2-acetamido-2-deoxy-6-O-sulfo-
    
    
    -D-glucopyranose
  • Critical Vulnerabilities: Acid-catalyzed hydrolysis (glycosidic bond cleavage), solvolysis of the sulfate ester, and specific enzymatic degradation.

  • Primary Application: Keratan Sulfate (KS) biomarker standards (e.g., Morquio A syndrome), Siglec ligand binding studies.

PART 1: The "Gold Standard" Storage & Handling Protocol

Q: What is the absolute safest way to store LacNAc-6S long-term? A: Store as a lyophilized powder at -20°C or -80°C .

  • Why: In the solid state, the hydrolytic mobility of the sulfate ester is negligible.

  • Desiccant is mandatory: Moisture absorption can create localized acidic micro-environments if the powder was lyophilized from an unbuffered or slightly acidic solution, accelerating auto-catalytic desulfation.

Q: I need to keep it in solution. What buffer system should I use? A: Use 10–50 mM Ammonium Bicarbonate (pH 7.5–8.0) or Tris-HCl (pH 7.5) .

  • The Logic:

    • pH Balance: Sulfate esters are generally stable at neutral to slightly alkaline pH. Acidic conditions (pH < 5.[1]0) catalyze both glycosidic bond cleavage and desulfation.

    • Volatile Salts: Ammonium bicarbonate is ideal for downstream LC-MS applications as it is volatile and prevents salt suppression, unlike phosphate or sodium buffers.

    • Avoid: Unbuffered water (which absorbs atmospheric CO

      
       and becomes acidic, pH ~5.5) and Phosphate Buffered Saline (PBS) if Mass Spectrometry is planned (non-volatile salts clog sources).
      

Q: Can I store it in the HPLC autosampler solvent (Acetonitrile/Water)? A: NO. This is a critical failure point.

  • Evidence: Research on sulfated disaccharides (chondroitin sulfate) indicates decomposition begins within 12 hours at 4°C in acidic organic mixtures (e.g., ACN:Water with formic acid).

  • Mechanism: Organic solvents like acetonitrile can shift the pKa of buffer salts and stabilize the transition states for solvolysis.

  • Protocol: Reconstitute immediately before injection. If autosampler storage is unavoidable, keep the temperature at 4°C and limit the time to <6 hours.

PART 2: Chemical Instability & Troubleshooting

Q: I see a mass shift of -80 Da in my Mass Spec data. What happened? A: You have undergone Desulfation (Hydrolysis of the Sulfate Ester) .

  • Diagnosis: The parent ion

    
     (m/z ~462) has shifted to 
    
    
    
    (m/z ~382).
  • Root Cause:

    • Low pH Exposure: The C6-sulfate ester is a primary sulfate. While kinetically more stable than secondary sulfates (like C4-sulfate), it is still susceptible to acid-catalyzed hydrolysis.

    • In-Source Fragmentation: If the shift appears only in MS but the HPLC peak is intact, your ionization energy (Cone Voltage/Collision Energy) is too high. Sulfates are "fragile" in the gas phase.

Q: My peak completely disappeared, and I see two new smaller peaks. What happened? A: You have undergone Glycosidic Bond Cleavage .[2]

  • Diagnosis: Appearance of free Galactose and GlcNAc-6S (or GlcNAc).

  • Root Cause: Strong acid hydrolysis (e.g., pH < 3.0 or high temperature). The

    
     glycosidic linkage is often more labile than the C6-sulfate ester under mild acidic conditions.[3]
    
  • Prevention: Never use TFA (Trifluoroacetic acid) at concentrations >0.1% or expose the sample to high temperatures (>40°C) in acidic media.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways and the "Safe Zone" for handling.

LacNAc6S_Degradation Figure 1: Chemical and Enzymatic Degradation Pathways of LacNAc-6S. Red arrows indicate chemical instability; Blue arrows indicate enzymatic susceptibility. LacNAc6S Intact LacNAc-6S (Active Biomarker) Desulfated N-Acetyllactosamine (Loss of biological activity) LacNAc6S->Desulfated Acid Hydrolysis (pH < 4.0, Slow for C6) LacNAc6S->Desulfated Sulfatases (e.g., GALNS, GNS) Cleaved Monosaccharides (Gal + GlcNAc-6S) LacNAc6S->Cleaved Acid Hydrolysis (pH < 3.0, Fast) LacNAc6S->Cleaved Endo-β-galactosidases (Keratanases) Peeling Peeling Reaction Products (Alkaline degradation) LacNAc6S->Peeling Strong Base (pH > 10, High Temp)

PART 3: Enzymatic Degradation (Contamination Risks)

Q: My sample degrades even at neutral pH. Could it be biological? A: Yes. LacNAc-6S is a specific substrate for lysosomal and bacterial enzymes.

  • The Culprits:

    • Keratanases (Endo-

      
      -galactosidases):  These cleave the internal glycosidic bonds of keratan sulfate. Contamination from bacterial sources (e.g., Pseudomonas sp.) can degrade your standard.
      
    • Hexosaminidases (Hex A/B): These remove terminal GlcNAc residues. Note that 6-O-sulfation on the GlcNAc often blocks standard Hexosaminidase activity unless a specific sulfatase acts first.

    • Sulfatases (GALNS/GNS): Specific N-acetylglucosamine-6-sulfatases (GNS) will strip the sulfate, rendering the molecule invisible to sulfate-specific antibodies or MS transitions.

Q: How do I sterilize the solution without degrading the molecule? A: Use 0.22


m filtration .
  • Do NOT Autoclave: The high heat (121°C) and pressure will instantly hydrolyze the glycosidic bond and the sulfate ester.

PART 4: Analytical Verification Workflow

Q: How do I validate the integrity of my stock solution? A: Establish a Quality Control (QC) Check using Negative-Mode LC-MS/MS.

ParameterSpecificationWhy?
Ionization Mode Negative ESI (

)
Sulfates ionize poorly in positive mode; negative mode preserves the labile sulfate.
Mobile Phase A 10 mM Ammonium Acetate/Bicarbonate (pH 7-8)Prevents on-column acid hydrolysis.
Mobile Phase B AcetonitrileStandard organic modifier.
Column HILIC (Amide or Polymeric)Sulfated sugars are too polar for C18. HILIC retains them well.
Critical Check Monitor m/z 462

97 (

)
Specific transition for sulfated sugars. Loss of this signal indicates desulfation.

Experimental Workflow for Stability Testing:

Stability_Workflow Figure 2: Recommended Handling and QC Workflow for LacNAc-6S. Start Start: LacNAc-6S Stock SolventCheck Check Solvent pH (Must be 7.0 - 8.0) Start->SolventCheck Aliquot Aliquot into single-use vials (Avoid freeze-thaw) SolventCheck->Aliquot Storage Store at -80°C Aliquot->Storage Usage Thaw on Ice Storage->Usage Dilution Dilute in 10mM NH4HCO3 Usage->Dilution Analysis LC-MS/MS QC Run Dilution->Analysis Decision Peak m/z 462 Intact? Analysis->Decision Proceed Proceed with Experiment Decision->Proceed Yes Fail Discard & Re-order Decision->Fail No (-80 Da or No Peak)

References
  • Tóth, G. et al. (2021).[1] "Stability and recovery issues concerning chondroitin sulfate disaccharide analysis." Analytical and Bioanalytical Chemistry.

    • Key Insight: Establishes the instability of sulfated disaccharides in acidic/organic HPLC solvents (decomposition >12h
  • Nakazawa, K. et al. (1975). "Sequential degradation of keratan sulfate by bacterial enzymes and purification of a sulfatase in the enzymatic system." Journal of Biological Chemistry.

    • Key Insight: Defines the enzymatic susceptibility of 6-sulfated GlcNAc residues to specific bacterial sulf
  • Pomin, V. H. et al. (2005). "Mild acid hydrolysis of sulfated fucans: a selective 2-desulfation reaction." Glycobiology.

    • Key Insight: Provides mechanistic details on the competition between desulfation and glycosidic bond cleavage under acidic conditions.
  • Martell, L. A. et al. (2011). "Validation of an LC–MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome." Bioanalysis.

    • Key Insight: Validates the use of LacNAc-6S as a biomarker and establishes LC-MS/MS conditions for its detection.
  • Freeze, H. H. (2001).[4] "Analysis of sulfate esters by solvolysis or hydrolysis."[4] Current Protocols in Molecular Biology.

    • Key Insight: Describes chemical methods for sulfate release and the comparative stability of different sulf

Sources

Technical Support Center: Buffer Selection for N-Acetyllactosamine 6-Sulfate Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: LACNAC-6S-BUF-001 | Lead Scientist: Dr. A. Vance[1]

Welcome to the technical support hub for N-Acetyllactosamine 6-Sulfate (LacNAc-6S) . This guide is designed for researchers observing inconsistencies in binding affinity, signal intensity, or compound stability.

Unlike standard glycans, LacNAc-6S carries a labile sulfate ester that dictates strict pH and ionic strength requirements. The guide below replaces generic "PBS for everything" approaches with chemically validated protocols.

⚠️ Critical Isomer Definition

Before proceeding, verify your isomer. "6-Sulfate" nomenclature is often ambiguous in literature.

Common NameChemical StructurePrimary Biological Relevance
LacNAc-6-Sulfate Galβ1-4GlcNAc(6S) Keratan Sulfate (KS) biomarker; Chronic inflammation marker; Siglec-8 ligand (low affinity).[1]
LacNAc-6'-Sulfate Gal(6S) β1-4GlcNAcHigh-affinity Siglec-8 epitope; Galectin ligand.[1][2]

Note: This guide focuses on the standard GlcNAc-6-sulfate (CAS 145447-78-5), but the buffer principles apply to both sulfated forms.[1]

Module 1: Chemical Stability & Storage (The "Preservation" Phase)[1]

The Issue: Sulfate esters are prone to hydrolysis (loss of sulfate) and migration (moving to adjacent hydroxyls) under acidic conditions.

Recommended Buffer:

  • Buffer: 10 mM Sodium Phosphate or Ammonium Bicarbonate.

  • pH: 7.0 – 7.5 (Strictly Neutral).

  • Temperature: -20°C or -80°C for long-term; 4°C for active use (<24h).[1]

Technical Rationale: Sulfate esters on carbohydrates are relatively stable at neutral to slightly alkaline pH. However, acid-catalyzed hydrolysis occurs rapidly below pH 4.[1]0. Conversely, strong alkaline conditions (pH > 9.[1]0) can induce "peeling" reactions at the reducing end if the hemiacetal is free.[3]

📉 Diagram: Stability Decision Logic

StabilityLogic Start Sample: LacNAc-6S CheckPH Check pH Start->CheckPH Acid pH < 5.0 CheckPH->Acid Neutral pH 7.0 - 7.5 CheckPH->Neutral Base pH > 9.0 CheckPH->Base ResultAcid Risk: Desulfation (Hydrolysis) Acid->ResultAcid ResultNeutral Stable (Ideal Storage) Neutral->ResultNeutral ResultBase Risk: Peeling Reaction (Degradation) Base->ResultBase

Caption: Decision logic for storage conditions. Neutral pH is the only safe zone to prevent both desulfation (acidic) and peeling (alkaline).

Module 2: Interaction Studies (SPR, ITC, Microarrays)

The Issue: Sulfated glycans rely heavily on electrostatic interactions. Improper ionic strength can mask the binding site (charge shielding) or create non-specific background.

Recommended Buffer:

  • Base: HEPES (10-20 mM) or PBS (10 mM Phosphate, 137 mM NaCl).

  • pH: 7.4.

  • Additives: 0.005% Tween-20 (surfactant to reduce non-specific binding).[1]

  • Note on Calcium: While Siglecs (e.g., Siglec-8) are I-type lectins and generally Ca²⁺-independent, including 1 mM CaCl₂ is standard practice to maintain structural integrity of fusion proteins often used in these assays.[1]

Troubleshooting "No Binding" in Siglec-8 Assays: If you observe low affinity for LacNAc-6S (GlcNAc sulfated), this is chemically consistent.[1] Siglec-8 prefers the 6'-sulfated (Gal sulfated) isomer.

  • Action: Verify if your study requires the specific high-affinity isomer. If using LacNAc-6S as a control or KS-fragment model, expect micromolar to millimolar Kd values, not nanomolar.

Module 3: Mass Spectrometry (The "Detection" Phase)[1]

The Issue: Sulfated glycans are notorious for ion suppression and in-source fragmentation (loss of SO₃). Sodium salts (PBS/NaCl) are catastrophic for MS sensitivity, splitting the signal into multiple adducts (


, 

, etc.).[1]

Recommended Buffer:

  • Buffer: Ammonium Acetate or Ammonium Formate (5 – 10 mM).[1]

  • Mode: Negative Ion Mode (

    
    ).
    
  • pH: Adjusted to ~7.0 with Ammonia (avoid acidification).

Technical Rationale:

  • Volatility: Ammonium salts sublime during ionization, leaving the analyte clean.

  • Negative Mode: Sulfates carry a fixed negative charge. Analyzing in positive mode requires protonation that often knocks off the labile sulfate group.

  • Adduct Prevention: Ammonium ions prevent the formation of stable Sodium adducts, consolidating the signal into a single peak.

📊 Table: Buffer Impact on MS Signal
Buffer SystemIonization ModeObserved SpeciesSignal Quality
PBS / NaCl Negative

,

Poor (Split signal, suppression)
0.1% Formic Acid Positive

Fail (Desulfation)
10mM NH₄OAc Negative

Excellent (Single peak, intact)
📉 Diagram: MS Sample Prep Workflow

MSWorkflow Sample Crude Sample (in PBS/High Salt) Desalt Desalting Step (Porous Graphitized Carbon or HILIC) Sample->Desalt Remove Na+ Elution Elute in 10mM NH4OAc (50% Acetonitrile) Desalt->Elution Buffer Exchange Inject Direct Infusion / LC-MS (Negative Mode) Elution->Inject Spectrum Spectrum: [M-H]- at m/z 462 (Intact Sulfate) Inject->Spectrum

Caption: Essential workflow to remove non-volatile salts before MS analysis, ensuring the sulfate group remains intact.

Troubleshooting FAQs

Q1: My LacNAc-6S standard shows two peaks in HPLC. Is it degrading?

  • Diagnosis: If the peaks are close, it is likely anomerization (alpha/beta forms at the reducing end). This is normal for free reducing sugars in solution.

  • Verification: The ratio should be roughly 60:40 (beta:alpha) at equilibrium.

  • Fix: No fix needed. If a single peak is required, you must reduce the glycan (e.g., with Sodium Borohydride) to an alditol, which opens the ring and eliminates anomers.

Q2: I see a loss of 80 Da in my Mass Spec data.

  • Diagnosis: You are losing the Sulfate group (

    
    ).
    
  • Cause: The cone voltage is too high, or the pH is too low (acidic mobile phase).

  • Fix: Switch to Ammonium Acetate (pH 7) and lower the In-Source Collision Energy (CID) . Ensure you are in Negative Mode.

Q3: Can I use Tris buffer for LacNAc-6S studies?

  • Diagnosis: Tris is generally safe for stability but problematic for downstream chemistry.

  • Caveat: Tris has a primary amine that can react with the reducing end of the sugar (Schiff base formation) over long periods or high temperatures.

  • Recommendation: Stick to HEPES or Phosphate for binding studies to avoid amine interference.

References
  • Siglec-8 Specificity & Isomers

    • Binding of Siglec-8 to nonsulfated and differently sulfated sLeX.[1][4] (Clarifies the preference for 6'-sulfate vs 6-sulfate).

    • Source: [1]

  • Sulfate Ester Stability

    • Analysis of sulfate esters by solvolysis or hydrolysis.[5] (Details acid lability).

    • Source: [1][5]

  • Mass Spectrometry of Sulfated Glycans

    • Permethylation and Microfractionation of Sulfated Glycans for MS Analysis.
    • Source: [1]

  • Chemical Data & Structure

    • N-Acetyllactosamine 6-Sulfate Sodium Salt (CAS 145447-78-5).[1][6][7][8]

    • Source: [1]

Sources

Technical Support Center: N-Acetyllactosamine 6-Sulfate (LacNAc-6S) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Interference & Method Optimization for LacNAc-6S Applicable For: LC-MS/MS, HPAEC-PAD, Glycomics, Morquio A (MPS IVA) Biomarker Research Document ID: TSC-GLY-006S

Introduction: The Analyst's Challenge

N-Acetyllactosamine 6-Sulfate (LacNAc-6S), specifically the isomer sulfated at the N-acetylglucosamine residue (Gal


1-4GlcNAc(6S)), is a critical analyte in glycosaminoglycan (GAG) analysis. It serves as a primary biomarker for Mucopolysaccharidosis IVA (Morquio A syndrome), representing the degradation product of Keratan Sulfate (KS) via Keratanase II digestion.[1]

The Core Problem: Analysis of LacNAc-6S is plagued by "structural mimicry." The biological matrix (urine/plasma) contains isobaric isomers, such as Gal(6S)-GlcNAc, and structurally similar sulfated disaccharides from Chondroitin Sulfate (CS) and Heparan Sulfate (HS). Standard C18 chromatography often fails to retain these polar species or separate isomers, leading to co-elution and quantitation errors.

This guide provides a root-cause analysis and troubleshooting workflows to eliminate these interferences.

Module 1: Chromatographic Interference (Isomers)

Symptom: Split peaks, broad shoulders, or retention time shifts in the LacNAc-6S channel (m/z 462.1


 fragment).
Root Cause: The "Twin" Isomers

The most common interference is the linkage isomer LacNAc-6'S (Gal(6S)


1-4GlcNAc). Both have the exact same mass (

462.1 in negative mode) and similar fragmentation patterns.
  • Target Analyte: Gal

    
    1-4GlcNAc(6S) (Derived from KS digestion by Keratanase II).[1]
    
  • Interferent: Gal(6S)

    
    1-4GlcNAc (Often present from partial digestion or other glycan classes).
    
Troubleshooting Protocol

Q: Why is my C18 column unable to separate these peaks? A: C18 relies on hydrophobic interaction. Sulfated disaccharides are highly polar and elute in the void volume (dead time) of C18 columns, causing co-elution with salts and other polar matrix interferences.

Q: What is the solution? A: Switch to Porous Graphitic Carbon (PGC) chromatography. PGC separates analytes based on planarity and charge distribution, offering superior resolution for glycan isomers.

Corrective Workflow:

  • Column Selection: Use a Hypercarb PGC column (e.g., 2.1 x 100 mm, 3

    
    m).
    
  • Mobile Phase Optimization:

    • Buffer A: 10 mM Ammonium Bicarbonate (pH 10) – High pH improves peak shape for sulfated sugars on PGC.

    • Buffer B: Acetonitrile.[2][3][4]

  • Critical Check: If peaks are still merging, lower the column temperature to 25°C. Higher temperatures (e.g., 60°C) often improve peak sharpness but can collapse the resolution between closely related isomers.

Module 2: Mass Spectrometry Interference (In-Source Decay)

Symptom: Low sensitivity for the precursor ion (


 462) but high background noise.
Root Cause: Labile Sulfate Loss

Sulfate groups (


) are extremely labile. Excessive energy in the ion source can cause the sulfate to detach before the ion enters the mass analyzer. This creates a neutral loss artifact, where your sulfated molecule is detected as a non-sulfated LacNAc (

382), leading to false negatives for LacNAc-6S.
Troubleshooting Protocol

Q: How do I confirm if I am losing signal to in-source decay? A: Monitor the transition for unsulfated LacNAc (


 382) in your standard LacNAc-6S injection. If you see a peak at the retention time of LacNAc-6S in the unsulfated channel, you are stripping the sulfate in the source.

Corrective Actions:

  • Lower Desolvation Temperature: Reduce from standard 400°C+ to <300°C.

  • Soften Ionization Voltage: Reduce Capillary Voltage (ESI) to -2.0 to -2.5 kV (Negative Mode).

  • Cone Voltage Optimization: Perform a ramp of the cone voltage/declustering potential. Select the value that maximizes the molecular ion (

    
     462) rather than the fragment ions.
    

Module 3: Matrix Interference (Ion Suppression)

Symptom: Signal intensity fluctuates wildly between patient samples; Internal Standard (IS) area counts are inconsistent.

Root Cause: Urine/Plasma Matrix Load

Urine contains high concentrations of salts, urea, and other sulfated metabolites. Since LacNAc-6S elutes early (even on PGC), it is prone to ion suppression from these bulk components.

Troubleshooting Protocol

Q: Is simple dilution enough? A: Often, no. Dilution reduces the analyte signal below the limit of quantitation (LOQ) for low-abundance biomarkers.

Q: What is the recommended cleanup? A: Use a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) or a molecular weight cut-off filter.

Validated Cleanup Workflow:

  • Digestion: Sample + Keratanase II (37°C, overnight).

  • Filtration: Pass through a 10 kDa or 30 kDa MWCO centrifugal filter. This removes the enzyme and undigested proteoglycan core proteins.

  • SPE (Optional but Recommended):

    • Load filtrate onto WAX cartridge.

    • Wash with 25 mM Sodium Acetate (removes neutrals).

    • Elute with 500 mM NaCl or volatile buffer (Ammonium Bicarbonate). Note: If using NaCl, you must desalt before LC-MS.

Visualized Workflows

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic logic for identifying the source of interference in LacNAc-6S analysis.

Troubleshooting Start Problem: Poor LacNAc-6S Data CheckPeak Check Peak Shape Start->CheckPeak SplitPeak Split/Broad Peak? CheckPeak->SplitPeak IsomerIssue Interference: Isomers (Gal-6S vs GlcNAc-6S) SplitPeak->IsomerIssue Yes CheckSens Check Sensitivity SplitPeak->CheckSens No SolutionPGC Solution: Switch to PGC Column Optimize Gradient IsomerIssue->SolutionPGC LowSignal Low Signal/High Noise? CheckSens->LowSignal SourceDecay Interference: In-Source Decay (Sulfate Loss) LowSignal->SourceDecay Yes CheckRep Check Reproducibility LowSignal->CheckRep No SolutionSoft Solution: Lower Temp/Voltage Monitor m/z 382 SourceDecay->SolutionSoft VarSignal Variable IS Response? CheckRep->VarSignal MatrixEff Interference: Matrix Suppression (Salts/Urea) VarSignal->MatrixEff Yes SolutionSPE Solution: 10kDa Filter + WAX SPE Use 13C-Internal Standard MatrixEff->SolutionSPE

Figure 2: Optimized LC-MS/MS Workflow

Caption: Standardized protocol for Keratan Sulfate disaccharide analysis using PGC-LC-MS/MS.

Workflow Sample Biological Sample (Urine/Plasma) Digest Enzymatic Digestion (Keratanase II) Sample->Digest 37°C, 12h Filter Ultrafiltration (10-30 kDa MWCO) Digest->Filter Remove Enzyme IS Add Internal Standard (13C-LacNAc-6S) Filter->IS LC PGC Chromatography (Hypercarb, pH 10) IS->LC Inject MS MS/MS Detection (MRM: 462 -> 97) LC->MS Negative Mode

Standardized Data & Reference Values

Table 1: Target Ions for MRM (Negative Mode)

Note: Values are based on deprotonated molecular ions


.
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Purpose
LacNAc-6S 462.196.9 (

)
2530Quantifier
LacNAc-6S 462.1361.12518Qualifier
IS (

-LacNAc-6S)
468.196.92530Internal Standard
LacNAc (Unsulfated) 382.1179.02515Decay Monitor
Table 2: Interference Differentiation Matrix
InterferentRetention Time (PGC)Mass (

)
Resolution Strategy
LacNAc-6S (Target) ~12.5 min462.1N/A
LacNAc-6'S (Isomer) ~13.8 min462.1PGC Column (Baseline separation)
Chondroitin

Di-4S
~15.2 min458.1Mass difference (4 Da) + RT
In-Source Decay Co-elutes382.1Monitor 382 channel; Reduce Source Temp

References

  • Martell, L. A., et al. (2011).[5] Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome. Bioanalysis, 3(16), 1855-1866.[5] Link

  • Tomatsu, S., et al. (2014).[6] Keratan sulfate levels in mucopolysaccharidoses and mucolipidoses. Journal of Inherited Metabolic Disease, 37, 107–119. Link

  • Hintze, J. P., et al. (2021). In-House Packed Porous Graphitic Carbon Columns for Liquid Chromatography-Mass Spectrometry Analysis of N-Glycans.[4][7] Frontiers in Chemistry, 9, 653959.[4] Link

  • Oguma, T., et al. (2001). Analytical Method for Keratan Sulfates by High-Performance Liquid Chromatography/Turbo-Ionspray Tandem Mass Spectrometry.[8] Analytical Biochemistry, 290(1), 68-73. Link

  • Pabst, M., & Altmann, F. (2008). Glycan analysis by LC-MS/MS using porous graphitic carbon.[2][4][7][9][10][11] Analytical Biochemistry, 373(2), 185-186. Link

Sources

improving the solubility of N-Acetyllactosamine 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Introduction: The Physicochemical Reality

N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)) is a sulfated disaccharide critically involved in recognition events by Galectins and Siglecs.[1][2] As a Senior Application Scientist, I often see researchers struggle with this molecule not because it is inherently insoluble, but because they treat it like a generic organic small molecule.

The Core Truth: LacNAc-6S is almost exclusively supplied as a sodium salt .[2] It is highly hydrophilic and intrinsically water-soluble.[1][2] If you are experiencing solubility issues, the problem is rarely the molecule’s limit; it is likely the solvent choice, ionic environment, or the presence of hydrophobic contaminants from the synthesis process.

This guide replaces guesswork with a deterministic approach to solubilization.

Part 1: Dissolution Protocols (The "Start Here")

Standard Aqueous Dissolution

For preparation of stock solutions (10 mM – 50 mM)

Mechanism: The sodium sulfate ester group (


) provides high polarity.[1][2] Water molecules form a hydration shell around the sulfate and hydroxyl groups, overcoming the crystal lattice energy.
  • Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) before opening.

    • Why? Sulfated sugars are hygroscopic. Opening a cold vial condenses atmospheric moisture, causing the powder to clump and leading to weighing errors.

  • Solvent Selection: Use HPLC-grade water (Type I) or Milli-Q water (18.2 MΩ[1][2]·cm).

    • Avoid: Unbuffered tap water or water with high calcium/magnesium content, as divalent cations can theoretically bridge sulfate groups, though this is more critical for polymers (GAGs) than disaccharides.[1]

  • Addition: Add the solvent to the vial. Do not transfer the powder first.

    • Why? Static charge often causes these fine powders to stick to weigh boats.

  • Dispersion: Vortex at medium speed for 30 seconds.

    • Result: The solution should be clear and colorless.

Protocol for Biological Assays (PBS/Cell Culture Media)

For use in flow cytometry, SPR, or ELISA[1]

Challenge: Phosphate Buffered Saline (PBS) contains


 and 

.[1][2] While LacNAc-6S is soluble in PBS, high salt concentrations can slightly increase viscosity or alter the hydration shell.
  • Pre-Dissolve: Always dissolve LacNAc-6S in pure water at 10x the final concentration first.

  • Dilute: Dilute this aqueous stock into your assay buffer (e.g., PBS, HEPES).

    • Reasoning: Direct dissolution into high-salt buffers can be slower due to the "common ion effect" where existing ions in the buffer compete for water molecules needed to hydrate the sugar.

Part 2: Troubleshooting & FAQs

Q1: My solution is cloudy or has particulates. Is it insoluble?

Diagnosis: No. LacNAc-6S sodium salt is soluble >50 mg/mL in water.[1][2] Cloudiness indicates:

  • Silica Contamination: If the material was purified via silica gel chromatography without proper desalting, microscopic silica fines may remain.

  • Free Acid Form: You may have the protonated form (

    
    ), which is less stable and has different solubility properties.[1][2]
    
  • Organic Impurities: Residual hydrophobic protecting groups (e.g., benzyl ethers) from synthesis.[2]

Corrective Action:

  • Centrifuge: Spin at 10,000 x g for 5 minutes. If a pellet forms, transfer the supernatant. The active sugar is in the liquid.

  • Check pH: Dissolve a small amount in water. The pH should be neutral (6.0–7.5).[2] If pH < 4.0, you have the free acid or residual acid. Neutralize immediately with dilute NaOH to prevent hydrolysis [1].

Q2: Can I dissolve it in DMSO for a chemical reaction?

Diagnosis: Stop. Sulfated sugars as sodium salts have very poor solubility in pure DMSO, DMF, or alcohols. They are polar salts, not organic lipophiles.

Corrective Action:

  • Solvent Switch: If you must use an organic solvent (e.g., for a glycosylation reaction), you need to convert the salt form.

  • Ion Exchange: Convert the Sodium salt to a Tetrabutylammonium (TBA) salt.

    • Protocol: Pass the LacNAc-6S through a cation exchange resin (Dowex 50W) in the TBA form.[2] The resulting lipophilic salt will be soluble in organic solvents.

Q3: I autoclaved my stock solution, and it lost bioactivity.

Diagnosis: Thermal degradation. Mechanism: Sulfate esters are susceptible to hydrolysis at high temperatures, especially if the pH drifts acidic. Autoclaving (121°C) can desulfate the molecule (converting it back to LacNAc) or cleave the glycosidic bond [2].[2]

Corrective Action:

  • Sterile Filtration: Use a 0.22 µm PES or PVDF syringe filter.

  • Do Not Autoclave.

Part 3: Visualization & Logic

Workflow: Dissolution Decision Tree

Figure 1: Logical pathway for determining the correct solubilization strategy based on application.

G Start Start: LacNAc-6S Powder CheckForm Check Salt Form (CoA) Start->CheckForm IsSodium Is Sodium Salt? CheckForm->IsSodium WaterSol Target Solvent: Water / PBS / Media IsSodium->WaterSol Yes OrganicSol Target Solvent: DMSO / DMF / MeOH IsSodium->OrganicSol No (or need organic) DissolveWater Dissolve in Water (10x Stock) WaterSol->DissolveWater DiluteBuffer Dilute into Buffer DissolveWater->DiluteBuffer Fail STOP: Insoluble as Na+ Salt OrganicSol->Fail IonExchange Perform Cation Exchange to TBA+ Salt Fail->IonExchange Remedy DissolveOrg Dissolve in Organic Solvent IonExchange->DissolveOrg

Caption: Decision matrix for solubilizing LacNAc-6S. Note the critical divergence between aqueous and organic solvent requirements.[3]

Stability & Degradation Pathways

Figure 2: Mechanisms of instability. Understanding these prevents sample loss.

Stability cluster_acid Acidic pH (< 4.0) or Heat cluster_bio Biological Matrix Native Native LacNAc-6S (Active) Desulf Desulfation (Loss of 6-S) Native->Desulf Acid/Heat Hydrolysis Glycosidic Cleavage (Gal + GlcNAc) Native->Hydrolysis Strong Acid Enzymatic Lysosomal Degradation (Hexosaminidases) Native->Enzymatic Cell Lysates

Caption: Primary degradation pathways.[1][2] Acidic hydrolysis is the most common handling error.

Part 4: Data Summary & Specifications

Table 1: Solubility Profile of LacNAc-6S (Na+ Salt)

Solvent SystemSolubility RatingNotes
Water (pH 7) High (>50 mg/mL)Ideal solvent.[1][2] Stable.
PBS (1x) High (>20 mg/mL)Good.[1][2] Dissolve in water first for speed.
Methanol Low (<1 mg/mL)Forms white precipitate.[1][2]
DMSO Very Low Not recommended for Na+ salt.
Ethanol (100%) Insoluble Used to precipitate the sugar during purification.

Table 2: Buffer Compatibility Guide

Buffer ComponentCompatibilityTechnical Note
Phosphate (PBS) ExcellentStandard for biological assays.[1][2]
Tris-HCl GoodEnsure pH is < 8.0 to prevent base-catalyzed peeling (rare but possible).[1][2]
Borate Caution Borate complexes with cis-diols (sugars), altering conformation/binding [3].[1][2]
Calcium (Ca2+) GoodRequired for C-type Lectin (Selectin) binding assays.[1][2]

References

  • Hemmerich, S., et al. (1994).[4] "Sulfated Oligosaccharides as Selectin Ligands." Biochemistry, 33(16), 4830-4839.[1][2] [Link]

  • Uchimura, K., et al. (2005). "Specificities of N-Acetylglucosamine-6-O-sulfotransferases." Journal of Biological Chemistry, 280, 131-140.[1][2] [Link]

  • Hoffgaard, F., et al. (2016). "Physicochemical properties of sulfated hyaluronan and its complexation with borate." Carbohydrate Polymers, 157, 161-168.[1][2] [Link][1][2]

Sources

Validation & Comparative

validating the biological activity of N-Acetyllactosamine 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Biological Activity of N-Acetyllactosamine 6-Sulfate

Executive Summary: The Sulfate Switch in Glycan Signaling

In the development of glycan-based therapeutics and immune modulators, N-Acetyllactosamine 6-Sulfate (LacNAc 6-S) represents a critical "molecular switch." Unlike its unsulfated parent (LacNAc), which broadly engages Galectins, the addition of a sulfate ester at the 6-position of the N-acetylglucosamine (GlcNAc) residue drastically alters biological specificity.

This guide provides a technical framework for validating the biological activity of 6-sulfo-LacNAc (GlcNAc-6S) . It distinguishes this molecule from its isomer, 6'-sulfo-LacNAc (Gal-6S) , and outlines the experimental protocols required to verify its ligand fidelity against key immune receptors: Siglec-9 , Siglec-8 , and Galectins .

Core Insight: The precise location of the sulfate group dictates immune outcome.

  • GlcNAc-6S (6-sulfo-LacNAc): The "slan" epitope. Primary ligand for Siglec-9 (myeloid checkpoint).

  • Gal-6S (6'-sulfo-LacNAc): Primary ligand for Siglec-8 (eosinophil checkpoint).

Part 1: Comparative Analysis & Performance Metrics

The following table contrasts the binding profiles of LacNAc 6-S (GlcNAc-6S) against its closest structural analogs. Use this data to benchmark your product's activity.

Table 1: Receptor Specificity & Binding Affinity Comparison
Ligand FeatureLacNAc 6-S (GlcNAc-6S) LacNAc 6'-S (Gal-6S) Unsulfated LacNAc
Primary Target Siglec-9 (requires α2-3 sialylation)Siglec-8 (requires α2-3 sialylation)Galectin-1 / Galectin-3
Biological Role Pro-inflammatory "slan" monocyte marker; Neutrophil inhibitionEosinophil apoptosis induction; Mast cell inhibitionGeneral lattice formation; T-cell apoptosis
Galectin-1 Binding Tolerated / Modulated (Sulfate on GlcNAc allows binding)Inhibited (Sulfate on Gal blocks 6-OH recognition)High Affinity (Kd ~10–50 µM)
Galectin-3 Binding Tolerated (Binds internal LacNAc motifs)Variable (Can inhibit or modulate depending on presentation)High Affinity (Kd ~5–20 µM)
Key Validation Marker Binding to Siglec-9-Fc ; Anti-slan (M-DC8) antibodyBinding to Siglec-8-Fc Binding to Erythrina cristagalli lectin (ECA)

Critical Note on Nomenclature: "LacNAc 6-Sulfate" often refers to the GlcNAc-6S form (CAS ~103629-68-3 for the disaccharide). However, "Keratan Sulfate" disaccharides can be either. Always verify the sulfation site using NMR (HSQC) before biological testing.

Part 2: Experimental Validation Framework

To validate the biological activity of a LacNAc 6-S product, you must demonstrate positive binding to Siglec-9 (in a sialylated context) and differential binding to Galectins compared to the 6'-sulfated isomer.

Method 1: Surface Plasmon Resonance (SPR) – Kinetics Profiling

Objective: Determine the equilibrium dissociation constant (


) of the glycan-lectin interaction.
Standard: 

for Siglec-9 binding to 6-sulfo-sLeX (a fucosylated/sialylated derivative of LacNAc 6-S) is typically in the low micromolar range (1–10 µM).

Protocol:

  • Ligand Immobilization:

    • Use a Streptavidin (SA) sensor chip.

    • Biotinylate the LacNAc 6-S (via the reducing end glycosylamine or a PEG spacer) to avoid steric hindrance.

    • Immobilize to a density of ~100–200 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation:

    • Prepare recombinant Siglec-9-Fc and Siglec-8-Fc (negative control) chimeras.

    • Dilute in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

    • Concentration range: 0.1 µM to 20 µM (2-fold dilution series).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60–120 seconds.

    • Dissociation time: 120–300 seconds.

    • Regeneration: 10 mM Glycine-HCl pH 2.0 or 10 mM NaOH (gentle regeneration is crucial for lectins).

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model (or steady-state affinity model if kinetics are too fast).

    • Validation Criteria: Significant binding response to Siglec-9; minimal/no binding to Siglec-8.

Method 2: Glycan Microarray – Specificity Screening

Objective: Confirm the absence of cross-reactivity with Gal-6S specific lectins.

Protocol:

  • Printing: Print LacNAc 6-S, LacNAc 6'-S, and Unsulfated LacNAc on NHS-activated glass slides at 100 µM and 10 µM concentrations.

  • Incubation:

    • Block slides with 3% BSA in PBS-T.

    • Incubate with Galectin-1 (biotinylated) at 2 µg/mL.

    • Incubate with Anti-slan (M-DC8) antibody (specific for 6-sulfo-LacNAc).

  • Detection:

    • Use Cy5-Streptavidin (for Galectin) and Cy3-Anti-Mouse IgM (for M-DC8).

    • Scan at 532 nm and 635 nm.

  • Validation Criteria:

    • M-DC8: Strong signal on LacNAc 6-S; Background signal on LacNAc 6'-S.

    • Galectin-1: Moderate signal on LacNAc 6-S; Reduced/No signal on LacNAc 6'-S (Gal-sulfation blocks Gal-1).

Part 3: Visualizing the Signaling Logic

The following diagrams illustrate the "Sulfate Switch" mechanism and the validation workflow.

Diagram 1: The Sulfate Switch – Differential Signaling Pathways

This flowchart demonstrates how the position of the sulfate group determines the downstream immune receptor activation.

SulfateSwitch LacNAc N-Acetyllactosamine (LacNAc) Sulfate6 Sulfation at GlcNAc C-6 LacNAc->Sulfate6 Sulfate6Prime Sulfation at Gal C-6' LacNAc->Sulfate6Prime Galectin1 Galectin-1 Binding (T-Cell Regulation) LacNAc->Galectin1 Native Ligand LacNAc6S 6-sulfo-LacNAc (GlcNAc-6S) Sulfate6->LacNAc6S LacNAc6PrimeS 6'-sulfo-LacNAc (Gal-6S) Sulfate6Prime->LacNAc6PrimeS Siglec9 Siglec-9 Binding (Myeloid Inhibition) LacNAc6S->Siglec9 High Affinity (w/ Sialic Acid) LacNAc6S->Galectin1 Tolerated Siglec8 Siglec-8 Binding (Eosinophil Apoptosis) LacNAc6PrimeS->Siglec8 High Affinity (w/ Sialic Acid) LacNAc6PrimeS->Galectin1 Inhibited

Caption: The "Sulfate Switch": Sulfation on GlcNAc (Green) activates Siglec-9, while sulfation on Gal (Red) activates Siglec-8 and blocks Galectin-1.

Diagram 2: Validation Decision Tree

A step-by-step logic gate for validating product batches.

ValidationFlow Start Batch: LacNAc 6-Sulfate NMR 1. Structural QC (NMR/HSQC) Confirm GlcNAc-6S vs Gal-6S Start->NMR Decision1 Is sulfate on GlcNAc? NMR->Decision1 Fail1 REJECT: Wrong Isomer (Gal-6S) Decision1->Fail1 No (Gal-6S) Pass1 Proceed to Bio-Assay Decision1->Pass1 Yes SPR 2. SPR Analysis Analyte: Siglec-9-Fc Pass1->SPR Decision2 Binding Observed? SPR->Decision2 Fail2 FAIL: No Biological Activity Decision2->Fail2 No Specificity 3. Specificity Check Analyte: Siglec-8-Fc Decision2->Specificity Yes Decision3 Binding Observed? Specificity->Decision3 Fail3 FAIL: Cross-reactive / Impure Decision3->Fail3 Yes PassFinal VALIDATED PRODUCT High Specificity LacNAc 6-S Decision3->PassFinal No

Caption: Quality Control Workflow: Ensuring structural identity (GlcNAc-6S) and functional specificity (Siglec-9+ / Siglec-8-).

References

  • Daly, J. et al. (2019).[1] Probing the binding specificities of human Siglecs by cell-based glycan arrays. Proceedings of the National Academy of Sciences (PNAS).

  • Propster, J. M. et al. (2016). Structural basis for sialic acid-binding immunoglobulin-like lectin 8 (Siglec-8) specificity for sulfonated glycans. Journal of Biological Chemistry.

  • Schäkel, K. et al. (2002). 6-Sulfo LacNAc, a novel carbohydrate modification of PSGL-1, defines an inflammatory type of human dendritic cells. Immunity.[2]

  • Hirabayashi, J. et al. (2002). Oligosaccharide specificity of galectins: a search by frontal affinity chromatography. Biochimica et Biophysica Acta (BBA).

  • Büll, C. et al. (2021). Siglec-9 binding to 6-sulfo-sLeX and its modulation of immune responses. Glycobiology.

Sources

The Sulfation Switch: A Comparative Guide to N-Acetyllactosamine (LacNAc) and its 6-Sulfate Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the functional divergence between N-Acetyllactosamine (LacNAc) and its sulfated derivative, 6-O-Sulfated N-Acetyllactosamine (LacNAc-6S) . While LacNAc serves as the universal "backbone" for N- and O-linked glycans, the addition of a sulfate group at the C6 position of the GlcNAc residue acts as a binary "molecular switch." This modification dramatically alters the landscape of protein-glycan interactions, effectively silencing Galectin-1 mediated signaling while activating L-selectin dependent lymphocyte homing.

For drug development professionals, understanding this switch is critical: LacNAc-6S is not merely a "charged analog" but a distinct biological signal used to modulate inflammation and viral tropism.

Part 1: Structural & Chemical Dynamics

The core difference lies in the addition of a sulfate ester at the C6 position of the N-acetylglucosamine (GlcNAc) ring.[1][2] This seemingly minor modification introduces significant electrostatic and steric changes.

Comparative Profile
FeatureN-Acetyllactosamine (LacNAc) LacNAc-6S (Gal

1-4GlcNAc(6S))
Formula


Molecular Weight 383.35 g/mol 463.41 g/mol
Charge (pH 7.4) NeutralAnionic (-1)
Biosynthetic Enzyme

1,4-Galactosyltransferase 1 (B4GalT1)
GlcNAc-6-O-Sulfotransferase (CHST2/4)
Key Recognition Motif Galectins (Generic), Influenza (Human)L-Selectin (MECA-79), Keratan Sulfate
Chemical Stability High; susceptible to

-galactosidases
High; sulfate ester hinders standard glycosidases
Solubility High (Water)Very High (Water, due to charge)

Part 2: Biological Performance & The "Sulfation Switch"

The addition of the 6-O-sulfate group creates a "recognition filter" that selects for specific glycan-binding proteins (GBPs).

The Galectin "Stop" Signal

Galectin-1 (Gal-1) binds non-sulfated LacNAc units to form supramolecular lattices on cell surfaces, regulating T-cell apoptosis and tumor immune escape.

  • Mechanism: Gal-1 recognizes the hydrophilic face of the galactose and the N-acetyl group of GlcNAc.

  • Impact of Sulfation: 6-O-sulfation of GlcNAc creates steric hindrance and electrostatic repulsion within the Gal-1 carbohydrate-recognition domain (CRD).

  • Data Insight: While Gal-1 binds poly-LacNAc with a

    
    , the introduction of 6-O-sulfation essentially abolishes  this high-affinity interaction, preventing lattice formation. Conversely, Galectin-8  (specifically the N-terminal CRD) tolerates this sulfation, allowing it to function in distinct signaling pathways where Gal-1 is excluded.
    
The L-Selectin "Go" Signal

L-Selectin mediates the tethering and rolling of lymphocytes on High Endothelial Venules (HEVs)—the critical first step in immune surveillance.

  • Mechanism: L-Selectin requires a specific anionic epitope known as 6-sulfo-sialyl Lewis X . The core of this structure is LacNAc-6S .

  • Impact of Sulfation: Non-sulfated sialyl Lewis X is a poor ligand for L-selectin under physiological flow conditions. The 6-sulfate at GlcNAc is the critical determinant that increases binding affinity and kinetic stability, enabling leukocyte arrest.

  • Data Insight: L-Selectin binding is highly specific to the 6-sulfated form (MECA-79 epitope). Removal of this sulfate results in a loss of lymphocyte homing to lymph nodes.

Influenza Virus Tropism
  • Human Strains (H1N1, H3N2): Preferentially bind

    
    2-6 sialylated non-sulfated  LacNAc.
    
  • Avian Adaptation (H7N9, H9N2): Recent surveillance data indicates these strains have acquired an affinity for 3'SLN-6-O-sulfate (sialylated LacNAc-6S). This suggests that 6-sulfation may act as a "decoy" receptor or an intermediate host adaptation marker, distinguishing these strains from standard human seasonal viruses.

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of LacNAc-6S

Rationale: Chemical sulfation is often non-specific. Enzymatic synthesis using recombinant sulfotransferases (CHSTs) ensures regio-specificity at the C6 position. Note the requirement for B4GalT4 rather than the standard B4GalT1, as B4GalT4 is more efficient at galactosylating the sulfated acceptor.

Reagents:

  • Acceptor: GlcNAc-

    
    -pNP (or other aglycone)
    
  • Enzymes: Recombinant CHST2 (GlcNAc-6-O-sulfotransferase) and B4GalT4 [3]

  • Cofactors: PAPS (Donor for sulfate), UDP-Gal (Donor for galactose)

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 10 mM 
    
    
    

Workflow:

  • Sulfation Step:

    • Dissolve GlcNAc-acceptor (5 mM) in buffer.

    • Add PAPS (1.5 equiv) and CHST2 enzyme (10% w/w).

    • Incubate at 37°C for 16–24 hours.

    • Validation: Monitor conversion to GlcNAc(6S) via HPLC or LC-MS (Shift in retention time due to charge).

  • Galactosylation Step:

    • To the reaction mix (or purified GlcNAc(6S)), add UDP-Gal (1.5 equiv) and B4GalT4.

    • Note: B4GalT4 is preferred here; standard B4GalT1 has lower activity on sulfated acceptors.

    • Incubate at 37°C for 12–16 hours.

    • Purification: Isolate Gal

      
      1-4GlcNAc(6S)  using anion-exchange chromatography (DEAE or Q-Sepharose) to separate the charged product from non-sulfated impurities.
      
Protocol B: Differential Binding Assay (Glycan Array/ELISA)

Rationale: To validate the "Switch" effect, compare binding of a pan-galectin (Gal-3) vs. a specific sulfation-dependent binder (L-Selectin-IgG chimera).

  • Immobilization: Coat streptavidin plates with biotinylated-LacNAc and biotinylated-LacNAc-6S (1

    
    ).
    
  • Blocking: Block with 3% BSA in PBS-T (0.05% Tween-20).

  • Probing:

    • Well Set A: Add Galectin-1-biotin (or anti-Gal-1 antibody).

    • Well Set B: Add recombinant L-Selectin-IgG chimera (calcium-dependent buffer required).

  • Detection: Use HRP-conjugated Streptavidin (for Gal-1) or anti-human IgG-HRP (for L-Selectin).

  • Readout:

    • Result: Galectin-1 should show high signal on LacNAc and background signal on LacNAc-6S.

    • Result: L-Selectin should show no binding on LacNAc and high signal on LacNAc-6S (assuming sialylation is present or using a specific sulfation-recognizing antibody like MECA-79 if testing the epitope context).

Part 4: Visualization of the "Sulfation Switch"

Diagram 1: Biosynthetic Divergence

This diagram illustrates how the choice of enzyme determines the final structural fate (Sulfated vs. Non-Sulfated).

Biosynthesis GlcNAc GlcNAc Acceptor LacNAc LacNAc (Gal-GlcNAc) GlcNAc->LacNAc + UDP-Gal (via B4GalT1) GlcNAc6S GlcNAc-6S GlcNAc->GlcNAc6S + PAPS (via CHST2) LacNAc6S LacNAc-6S (Gal-GlcNAc-6S) LacNAc->LacNAc6S Inefficient Direct Sulfation GlcNAc6S->LacNAc6S + UDP-Gal (via B4GalT4) B4GalT1 B4GalT1 (Standard) CHST2 CHST2 (Sulfotransferase) B4GalT4 B4GalT4 (Specialized)

Caption: Enzymatic pathways for LacNAc vs. LacNAc-6S synthesis. Note the specific requirement for B4GalT4 to extend the sulfated acceptor.

Diagram 2: Functional Logic Gate

This diagram visualizes the "Switch" mechanism where sulfation dictates the biological outcome.

LogicGate Input N-Acetyllactosamine Core Switch C6 Sulfation? Input->Switch NoSulf NO (LacNAc) Standard Backbone Switch->NoSulf Unmodified YesSulf YES (LacNAc-6S) Specialized Signal Switch->YesSulf CHST Activity Gal1 Galectin-1 Binding (Immune Suppression) NoSulf->Gal1 High Affinity (Kd ~2-4 uM) LSel L-Selectin Binding (Lymphocyte Homing) NoSulf->LSel Low/No Affinity YesSulf->Gal1 Blocked/Inhibited YesSulf->LSel Required Epitope (MECA-79)

Caption: The "Sulfation Switch" logic. Sulfation at C6 blocks Galectin-1 interaction while enabling L-Selectin recognition.

References

  • Dimeric galectin-1 binds with high affinity to alpha2,3-sialylated and non-sialylated terminal N-acetyllactosamine units. Journal of Biological Chemistry. [Link]

  • Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides. JACS Au. [Link]

  • Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. MDPI Molecules. [Link]

  • Galectin-8-N-domain recognition mechanism for sialylated and sulfated glycans. Journal of Biological Chemistry. [Link]

  • P- and E-selectins recognize sialyl 6-sulfo Lewis X, the recently identified L-selectin ligand. Biochemical and Biophysical Research Communications. [Link]

Sources

N-Acetyllactosamine 6-Sulfate (LacNAc-6S): A Chromatographic Reference Standard Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Precision Benchmark in Glycomics

In the high-stakes arena of glycosaminoglycan (GAG) analysis and biomarker discovery, N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)) serves as a critical reference standard. It is not merely a reagent; it is the calibration anchor for quantifying Keratan Sulfate (KS) digestion products and characterizing sulfated epitopes in mucins.

For researchers and drug developers, the analytical challenge is threefold:

  • Isomeric Resolution: Distinguishing GlcNAc-6-O-sulfation from Gal-6-O-sulfation (6'-Sulfate) or 3-O-sulfation.

  • Quantification Accuracy: Ensuring linear response in complex biological matrices (plasma, urine, tissue lysates).

  • Method Validation: Proving that a separation method (HPAEC, PGC, or HILIC) is fit-for-purpose.

This guide evaluates LacNAc-6S as a reference standard across the three dominant chromatographic platforms, providing the data needed to select the right workflow for your specific analytical goals.

Technical Profile & Stability

Before deploying the standard, its structural integrity must be understood. The sulfate group at the C6 position of the N-acetylglucosamine (GlcNAc) residue is the defining feature of the Keratan Sulfate repeating unit.[1][2][3]

  • IUPAC Name:

    
    -D-Galactopyranosyl-(1
    
    
    
    4)-2-acetamido-2-deoxy-6-O-sulfo-D-glucopyranose
  • Molecular Weight: ~463.4 g/mol (Free acid)

  • Critical Isomers (Interferents):

    • LacNAc-6'-Sulfate: Sulfate on the Galactose C6.[1][2][3][4][5]

    • LacNAc-3'-Sulfate: Sulfate on the Galactose C3 (Lewis x precursor).

    • Unsulfated LacNAc: The neutral backbone.

Storage & Handling: Sulfated oligosaccharides are susceptible to desulfation under acidic conditions. Standards should be stored at -20°C, and aqueous solutions should be kept neutral (pH 7.0–7.5). Avoid prolonged exposure to acidic LC mobile phases when the system is idle.

Comparative Performance Analysis

The utility of LacNAc-6S depends entirely on the chromatographic mode. Below is an objective comparison of how this standard behaves in HPAEC-PAD, PGC-LC-MS, and HILIC-FLD.

Table 1: Chromatographic Platform Comparison for LacNAc-6S
FeatureHPAEC-PAD PGC-LC-MS HILIC-FLD
Primary Mechanism Anion Exchange (Charge + Size)Graphitic Adsorption (Polarity + Planarity)Partitioning (Hydrophilicity)
Derivatization None Required (Direct Detection)None (Native) or ReducedRequired (2-AB/2-AA) for FLD
Isomer Resolution High (Sulfate position drastically shifts RT)Very High (Resolves linkage & positional isomers)Moderate (Struggles with some positional isomers)
Sensitivity pmol range (Electrochemical)fmol range (Mass Spec)fmol range (Fluorescence)
Matrix Tolerance High (High pH eluent cleans column)Low (Requires desalting)Low (Requires SPE cleanup)
Best Use Case Purity Check & Quantitation of StandardsUnknown Identification & Isomer DiscoveryHigh-Throughput Profiling of Clinical Samples
Deep Dive: Performance by Method
A. HPAEC-PAD (The "Gold Standard" for Purity)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the most robust method for verifying the standard itself.

  • Behavior: At pH >13, the hydroxyl groups partially ionize. The sulfate group, being permanently charged, dominates retention.

  • Separation Logic: Unsulfated LacNAc elutes early (weak interaction). LacNAc-6S elutes significantly later due to the strong interaction of the sulfate with the quaternary ammonium stationary phase.

  • Advantage: It easily separates LacNAc-6S from LacNAc-3S and unsulfated impurities without any sample prep.

B. PGC-LC-MS (The Isomer Solver)

Porous Graphitized Carbon (PGC) is unique because it separates based on the 3D planar structure of the molecule.

  • Behavior: LacNAc-6S interacts with the graphitic surface. The position of the sulfate (C6 vs C3) alters the molecule's "flatness" and adsorption footprint.

  • Advantage: PGC is often the only phase capable of baseline resolving complex isomeric mixtures (e.g., distinguishing Gal-sulfated from GlcNAc-sulfated variants) in a single MS-compatible run.

C. HILIC-FLD (The High-Throughput Workhorse)

Hydrophilic Interaction Liquid Chromatography is standard for glycomics profiling (e.g., mAb analysis).

  • Behavior: Retention is driven by polarity. A sulfate group adds significant polarity, increasing retention time compared to neutral LacNAc.

  • Limitation: Positional isomers (6S vs 6'S) often co-elute or have poor resolution compared to PGC or HPAEC.

Experimental Protocol: Validating LacNAc-6S Purity via HPAEC-PAD

This protocol serves as a self-validating system to ensure your reference standard is free of unsulfated or isomeric impurities.

Workflow Visualization

HPAEC_Workflow Sample LacNAc-6S Standard (10 µM in Water) Column Anion Exchange Column (CarboPac PA1/PA200) Sample->Column Eluent_Gen Eluent Generation (KOH/NaOH Gradient) Eluent_Gen->Column High pH + Acetate Separation Separation Mechanism: Sulfate > Neutral Column->Separation PAD PAD Detection (Au Electrode) Separation->PAD Data Chromatogram: RT ~20-30 min PAD->Data Data->Sample Purity Check (No Pre-peaks)

Caption: HPAEC-PAD workflow for validating LacNAc-6S. The strong anionic nature of the sulfate group dictates late elution compared to neutral contaminants.

Step-by-Step Methodology

1. System Setup:

  • Instrument: Dionex ICS-5000+ or equivalent HPAEC system.

  • Column: CarboPac PA1 (4 x 250 mm) or PA200 (optimized for high-res oligosaccharides).

  • Detector: Pulsed Amperometric Detector (PAD) with Gold electrode and Ag/AgCl reference.

  • Waveform: Standard Carbohydrate Quadruple Potential.

2. Mobile Phase Preparation:

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[6]

  • Note: The NaOAc provides the "pusher" anions required to elute the sulfated standard.

3. Gradient Conditions (CarboPac PA1):

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • T=0 min: 95% A / 5% B (50 mM NaOAc equivalent)

    • T=5 min: 95% A / 5% B

    • T=30 min: 50% A / 50% B (Linear ramp to 500 mM NaOAc)

    • T=31 min: 0% A / 100% B (Wash)

4. Data Interpretation:

  • Unsulfated LacNAc: Elutes early (typically < 50 mM NaOAc).

  • LacNAc-6S: Elutes significantly later (typically ~150-250 mM NaOAc region).

  • Validation Criteria: A single, symmetrical peak in the high-acetate region confirms purity. Any peaks eluting in the isocratic void (neutral sugars) indicate hydrolysis or contamination.

Application Logic: Decision Matrix

When should you use LacNAc-6S as a spike-in standard? Use this logic flow to determine the necessity.

Decision_Matrix Start Sample Type? Complex Biological Matrix (Serum/Tissue) Start->Complex Pure Enzymatic Digest (In Vitro) Start->Pure Target Target Analyte? Complex->Target Pure->Target KS_Quant Keratan Sulfate Total Load Target->KS_Quant Isomer_ID Specific Epitope (6S vs 6'S) Target->Isomer_ID Method_HPAEC Use HPAEC-PAD (Robust Quantitation) KS_Quant->Method_HPAEC No Deriv. Method_HILIC Use HILIC-FLD (If Derivatized) KS_Quant->Method_HILIC High Thruput Method_PGC Use PGC-LC-MS (Isomer Separation) Isomer_ID->Method_PGC Best Res.

Caption: Analytical decision matrix for selecting the chromatography method based on the research question (Quantification vs. Isomer Identification).

References

  • Zhang, Y., et al. (2017).[5] "Sialylated Keratan Sulfate: A Marker for Pluripotency." Glycobiology. Link

  • Thermo Fisher Scientific. (2016). "Carbohydrate Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Technical Guide. Link

  • Pabst, M., et al. (2015). "Isomer-Specific Analysis of Released N-Glycans by LC-ESI MS/MS with Porous Graphitized Carbon." Methods in Molecular Biology. Link

  • Uchimura, K. (2015).[5] "Keratan Sulfate: Biosynthesis, Structure, and Function."[5] Methods in Molecular Biology. Link

  • Jensen, P.H., et al. (2012). "Structural analysis of N- and O-glycans released from glycoproteins." Nature Protocols. Link

Sources

Comprehensive Comparison Guide: Antibodies Targeting N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a critical sulfated glycan epitope implicated in immune cell trafficking (lymphocyte homing) and chronic inflammation. It serves as the core recognition motif for several distinct biological ligands, including the "slan" antigen on dendritic cells and the MECA-79 epitope on High Endothelial Venules (HEVs).

However, "anti-LacNAc-6S" is a deceptive term. Antibodies targeting this structure often exhibit strict requirements for surrounding glycosylation (fucosylation, sialylation) or the underlying core structure (Core 1 vs. Core 2).

This guide objectively compares the performance and specificity profiles of the four primary antibody clones used to interrogate this epitope: DD1/DD2 (M-DC8) , MECA-79 , AG273 , and SF1 .

Epitope Landscape & Antibody Selection

To select the correct antibody, one must understand the precise chemical modification each clone recognizes. The presence of Fucose or Sialic Acid adjacent to the sulfated LacNAc core acts as a binary switch for antibody binding.

Comparative Specificity Matrix
Antibody ClonePrimary Target EpitopeChemical Structure RequirementKey Specificity FeatureCross-Reactivity Risk
DD1 / DD2 (M-DC8)slan Antigen (6-Sulfo LacNAc)Galβ1-4(6-S)GlcNAc Requires Unfucosylated , Unsialylated LacNAc-6S.Does NOT bind if fucosylated (Lewis X) or sialylated.
MECA-79 Extended Core 1 O-GlycanGalβ1-4(6-S)GlcNAcβ1-3Gal... Requires Core 1 extension. Sulfate must be on GlcNAc-6.Tolerates sialylation/fucosylation but does not require them.
AG273 6-Sulfo Lewis X Galβ1-4GlcNAc Requires Fucosylation .[1][2] Requires Absence of Sialic Acid.No binding to simple LacNAc-6S (needs Fuc). No binding to sLex.
SF1 6-Sulfo Sialyl Lewis X Neu5Acα2-3Galβ1-4GlcNAc Requires Sialic Acid , Fucose , AND Sulfate .[1]The most restrictive. No binding to asialo forms (AG273 target).
Structural Logic Diagram

The following diagram visualizes the hierarchical relationship between these epitopes. Use this to determine which antibody matches your biological question.

EpitopeMap Core LacNAc-6S Core (Galβ1-4(6-S)GlcNAc) DD1 Target: slan Antigen Antibody: DD1 / DD2 (Unmodified) Core->DD1 Direct Binding Fuc + Fucose (α1-3) Core->Fuc Modification Core1 + Core 1 Extension Core->Core1 Extension AG273 Target: 6-Sulfo Lewis X Antibody: AG273 Fuc->AG273 Asialo form Sia + Sialic Acid (α2-3) SF1 Target: 6-Sulfo Sialyl Lewis X Antibody: SF1 Sia->SF1 Sialylated form MECA Target: MECA-79 Epitope Antibody: MECA-79 Core1->MECA Specific Core Requirement AG273->Sia Add Sialic Acid

Caption: Specificity map showing how chemical modifications (Fucosylation, Sialylation, Core Extension) dictate antibody binding.

Technical Deep Dive: Mechanism of Action

DD1/DD2 (The "slan" Antibodies)
  • Source: Derived from immunization with 6-sulfo LacNAc-expressing monocytes (slanMo).

  • Mechanism: These IgM antibodies recognize the terminal Galβ1-4(6-S)GlcNAc disaccharide.

  • Critical Constraint: Binding is blocked by α1-3 fucosylation (Lewis X formation) or α2-3 sialylation. This makes DD1/DD2 excellent markers for the precursor structures or specific subsets of dendritic cells (slan-DCs) that express the unmodified sulfated lactosamine, but poor markers for mature selectin ligands (which are typically sialylated and fucosylated).

AG273 (The Asialo-Selectin Ligand)[3]
  • Source: Generated to target 6-sulfo Lewis X.

  • Mechanism: AG273 requires the sulfate on GlcNAc-6 and the fucose on GlcNAc-3.

  • Critical Constraint: It is strictly dependent on the ABSENCE of sialic acid . In histological studies of lymph nodes, AG273 does not stain HEVs unless the tissue is pre-treated with sialidase . This proves that the physiological ligand is normally capped with sialic acid (masking the AG273 epitope).

  • Application: Use AG273 to detect de novo synthesis of the sulfated core before sialylation, or to study desialylated turnover products.

MECA-79 (The HEV Gold Standard)
  • Mechanism: MECA-79 does not bind a simple terminal disaccharide. It recognizes a conformational epitope created by 6-sulfo-GlcNAc presented on an extended Core 1 O-glycan (Galβ1-4(6-S)GlcNAcβ1-3Galβ1-3GalNAc).

  • Robustness: Unlike DD1 or AG273, MECA-79 binding is largely independent of terminal sialylation or fucosylation. This makes it the most robust marker for HEVs regardless of the dynamic changes in terminal capping.

Experimental Validation Protocols

To validate the specificity of these antibodies in your own system, use the following self-validating protocols.

Protocol A: Glycan Microarray Profiling (Gold Standard)

This method definitively establishes the cross-reactivity profile against hundreds of glycans simultaneously.

Reagents:

  • NHS-activated glass slides printed with glycan library (e.g., CFG array or commercial equivalent).

  • Assay Buffer: PBS + 1% BSA + 0.05% Tween-20 (PBST-BSA).

  • Secondary Antibody: Goat anti-Mouse IgM (or IgG) conjugated to Alexa Fluor 488/647.

Step-by-Step Workflow:

  • Blocking: Incubate slide in PBST-BSA for 1 hour at RT to block unreacted NHS groups.

  • Primary Incubation: Dilute antibody (e.g., DD1) to 10 µg/mL in Assay Buffer. Apply 100 µL to the array surface. Cover with a lifter slip. Incubate 1 hour at RT in a humidified chamber.

  • Washing: Wash 3x 5 mins in PBS + 0.05% Tween-20.

  • Secondary Detection: Apply fluorescent secondary antibody (1:1000 dilution). Incubate 1 hour at RT in dark.

  • Data Acquisition: Scan slide at appropriate wavelength (e.g., 532 nm or 635 nm).

  • Analysis: Calculate Relative Fluorescence Units (RFU).

    • Validation Criteria: Signal for Target Glycan > 5000 RFU; Signal for Non-sulfated analog < 500 RFU.

Protocol B: Competitive Inhibition ELISA (Accessible Alternative)

If an array is unavailable, use soluble glycans to inhibit antibody binding to a coated target.

Reagents:

  • Target Antigen: Biotinylated-PAA-LacNAc-6S (coated on plate).

  • Inhibitors: Soluble LacNAc-6S, LacNAc (unsulfated), LacNAc-6'S (Gal-sulfated).

Step-by-Step Workflow:

  • Coating: Coat streptavidin plates with Biotin-PAA-LacNAc-6S (1 µg/mL).

  • Pre-incubation: In a separate tube, mix Antibody (fixed concentration, e.g., 0.5 µg/mL) with increasing concentrations of Inhibitor (0.1 µM to 100 µM). Incubate 30 mins.

  • Binding: Transfer antibody/inhibitor mix to the coated plate. Incubate 1 hour.

  • Detection: Wash and add HRP-conjugated secondary antibody. Develop with TMB.

  • Result Interpretation:

    • Specific Binding: Soluble LacNAc-6S should inhibit binding in a dose-dependent manner (IC50 ~ 1-10 µM).

    • Cross-Reactivity Check: Unsulfated LacNAc should show no inhibition (IC50 > 100 µM).

Visualizing the Validation Workflow

ValidationFlow Start Start: Antibody Validation Select Select Control Glycans: 1. Target (6-S-LacNAc) 2. Neg Control (Unsulfated) 3. Iso-Control (6'-S-LacNAc) Start->Select Method Choose Method Select->Method Array Glycan Microarray (High Throughput) Method->Array ELISA Inhibition ELISA (Accessible) Method->ELISA Result_Array Output: RFU Heatmap Pass: High Signal only on 6-S Array->Result_Array Result_ELISA Output: IC50 Curves Pass: Inhibition only by 6-S ELISA->Result_ELISA

Caption: Workflow for validating antibody specificity using Glycan Arrays or Inhibition ELISA.

References

  • Mitsuoka, C., et al. (1998). "Identification of a Major Carbohydrate Capping Group of the L-selectin Ligand on High Endothelial Venules in Human Lymph Nodes as 6-Sulfo Sialyl Lewis X." Journal of Biological Chemistry. Link

  • Schäkel, K., et al. (2002). "6-Sulfo LacNAc, a Novel Carbohydrate Modification of PSGL-1, Defines an Inflammatory Type of Human Dendritic Cells." Immunity. Link

  • Hemmerich, S., et al. (1994). "Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA 79." Journal of Experimental Medicine. Link

  • Consortium for Functional Glycomics (CFG). "Glycan Array Data for Antibody Specificity." Link

  • Seko, A., et al. (2012). "Novel O-linked glycans containing 6'-sulfo-Gal/GalNAc of MUC1 secreted from human breast cancer YMB-S cells." Glycobiology. Link

Sources

Comparative Analysis: N-Acetyllactosamine 6-Sulfate vs. Sulfated Glycan Alternatives

[1][2][3]

Executive Summary: The Sulfation Switch

In the landscape of glycan-protein interactions, the precise location of a sulfate group on the N-Acetyllactosamine (LacNAc) scaffold acts as a binary biological switch. While N-Acetyllactosamine 6-Sulfate (GlcNAc-6S) is a structural staple of Keratan Sulfate and a ligand for Siglec-9, its isomer N-Acetyllactosamine 6'-Sulfate (Gal-6S) is the critical pharmacophore for Siglec-8 , an inhibitory receptor on eosinophils and mast cells.

This guide provides a rigorous technical comparison of LacNAc-6S against its isomers and analogs (Heparin, Lewis X), focusing on the "Sulfate Switch" mechanism that dictates immunomodulatory signaling. We provide validated chemoenzymatic protocols and mass spectrometry workflows to distinguish these isobaric structures, a common bottleneck in therapeutic development.

Structural & Mechanistic Comparison

The biological activity of sulfated LacNAc is governed by the specific hydroxyl group modified. The nomenclature below is used strictly throughout this guide to avoid ambiguity:

  • LacNAc-6S (GlcNAc-6S): Sulfation on C6 of

    
    -acetylglucosamine.[1]
    
  • LacNAc-6'S (Gal-6S): Sulfation on C6 of Galactose.[2][1][3]

Table 1: Comparative Physicochemical & Biological Profile
FeatureLacNAc-6S (GlcNAc-6S) LacNAc-6'S (Gal-6S) Sialyl Lewis X (sLe

)
Heparin (Ref)
Structure Gal

1-4(6S)GlcNAc
(6S)Gal

1-4GlcNAc
Neu5Ac

2-3Gal

1-4(Fuc

1-3)GlcNAc
Iduronic acid/Glucosamine repeats
Primary Receptor Siglec-9 , Galectins (variable)Siglec-8 (High Affinity)Selectins (E, P, L)Antithrombin III, FGFs
Siglec-8


mM (No binding)

10-100

M (High affinity)
No bindingNo binding
Galectin-1 Binding Permissive (often enhances)Inhibitory (Blocks binding)Inhibitory (due to Fuc)N/A
Biological Role Extracellular Matrix (KS), Cell adhesionEosinophil apoptosis, Mast cell inhibitionLeukocyte rolling/extravasationAnticoagulation
Synthesis Enzyme CHST2 (GlcNAc-6-O-sulfotransferase)CHST1 (Gal-6-O-sulfotransferase)FucT, ST3GalHS Sulfotransferases

Critical Insight: The addition of a sulfate to the 6-position of Galactose (6'S) creates a steric clash that abolishes Galectin-1 binding while simultaneously creating the essential charge motif required for Siglec-8 recognition. This makes LacNAc-6'S a highly specific tool for targeting allergic inflammation pathways without cross-reacting with broad-spectrum Galectin pathways.

Functional Performance: The Siglec vs. Galectin Axis

Siglec-8 Specificity (The Therapeutic Target)

Experimental data confirms that Siglec-8 recognition requires a strict "clamp" mechanism involving the C6-sulfate of Galactose and a terminal sialic acid.

  • LacNAc-6'S (Gal-6S): The sulfate group interacts with Arg109 and Gln112 in the Siglec-8 binding pocket.

  • LacNAc-6S (GlcNAc-6S): The sulfate is too distant from the arginine pocket, resulting in loss of affinity.

  • Data Point: In competitive inhibition assays, 6'-sulfo-sLe

    
     inhibits Siglec-8 binding with an 
    
    
    of
    
    
    15
    
    
    M, whereas the 6-sulfo isomer (GlcNAc sulfated) shows negligible inhibition at concentrations
    
    
    mM.
Galectin Inhibition

Galectins (specifically Gal-1 and Gal-3) bind canonical LacNAc units.

  • Mechanism: Galectins require the C6-OH of Galactose to act as a hydrogen bond donor/acceptor. Sulfation at this position (6'S) sterically occludes the binding site.

  • Outcome: LacNAc-6'S is "invisible" to Galectin-1, preventing the formation of the "galectin lattice" on cell surfaces, which is crucial for T-cell signaling and tumor microenvironments.

Experimental Workflows

Chemoenzymatic Synthesis Protocol

Chemical synthesis of sulfated glycans is low-yield due to complex protecting group chemistry. The chemoenzymatic approach is the industry standard for generating high-purity standards.

Workflow Logic:

  • Backbone Assembly: Use

    
    1,4-Galactosyltransferase (
    
    
    4GalT1) to build the LacNAc core.
  • Selective Sulfation: Use specific sulfotransferases (CHST1 vs CHST2) to install the sulfate.[2]

Protocol: Synthesis of LacNAc-6'S (Siglec-8 Ligand)
  • Reaction Mix:

    • Substrate: GlcNAc-

      
      -pNp (10 mM)
      
    • Donor 1: UDP-Gal (15 mM)

    • Donor 2: PAPS (3'-Phosphoadenosine-5'-phosphosulfate) (15 mM)

    • Enzyme 1:

      
      4GalT1 (human recombinant)
      
    • Enzyme 2: CHST1 (Keratan Sulfate Gal-6-Sulfotransferase)[2][1]

    • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MnCl

      
      .
      
  • Incubation: 37°C for 24 hours. Monitor by TLC (Silica, EtOAc:MeOH:H

    
    O 5:2:1).
    
  • Purification: P2 Biogel size exclusion chromatography or HPLC (Amide-80 column).

  • Validation: The product must shift to a lower retention time on HPAEC-PAD compared to unsulfated LacNAc due to negative charge.

Protocol: Synthesis of LacNAc-6S (Siglec-9 Ligand)
  • Modification: Replace CHST1 with CHST2 (GlcNAc-6-Sulfotransferase) in the mixture above.

  • Note: CHST2 prefers terminal GlcNAc. If synthesizing internal sulfates, the order must be: GlcNAc

    
     Sulfation 
    
    
    Galactosylation.
Mass Spectrometry Characterization (QC)

Distinguishing the 6S vs 6'S isomers is critical. Standard MS1 cannot distinguish them (isobaric

Method: Negative Ion Mode ESI-MS/MS (Permethylated glycans).[4][5]

AnalyteDiagnostic Fragment Ion (Permethylated)Interpretation
LacNAc-6'S (Gal-6S)

275
(

ion)
Cross-ring cleavage of Galactose retaining sulfate.
LacNAc-6S (GlcNAc-6S)

139
Characteristic fragment of sulfated GlcNAc.
Differentiation Ratio

590 / 505
High ratio indicates Gal-sulfation; Low ratio indicates GlcNAc-sulfation.

Visualization of Pathways

Diagram 1: Selective Chemoenzymatic Synthesis

This flow illustrates the divergence in synthesis to target specific biological outcomes.

SynthesisPathStartGlcNAc AcceptorStep1β4GalT1(+ UDP-Gal)Start->Step1LacNAcLacNAc Core(Galβ1-4GlcNAc)Step1->LacNAcBranch1CHST1(Gal-6-Sulfotransferase)LacNAc->Branch1+ PAPSBranch2CHST2(GlcNAc-6-Sulfotransferase)LacNAc->Branch2+ PAPSProd1LacNAc-6'S(Siglec-8 Ligand)Branch1->Prod1Prod2LacNAc-6S(Siglec-9 Ligand)Branch2->Prod2

Caption: Divergent chemoenzymatic synthesis of LacNAc sulfate isomers using specific sulfotransferases.

Diagram 2: Functional Specificity & Signaling

This diagram maps the downstream consequences of the "Sulfate Switch."

BioFunctionL1LacNAc-6'S(Gal Sulfation)R1Siglec-8(Eosinophils/Mast Cells)L1->R1High AffinityR3Galectin-1(T-cells/Tumors)L1->R3BLOCKEDL2LacNAc-6S(GlcNAc Sulfation)L2->R1No BindingR2Siglec-9(Neutrophils)L2->R2High AffinityL3Unsulfated LacNAcL3->R3PermissiveO1Apoptosis (Eos)Inhibition (Mast)R1->O1O2ImmunomodulationR2->O2O3Lattice FormationPro-SurvivalR3->O3

Caption: The "Sulfate Switch": Gal-sulfation (Red) activates Siglec-8 but blocks Galectin-1.

References

  • Bochner, B. S., et al. (2005). Glycan array screening reveals a candidate ligand for Siglec-8. Journal of Biological Chemistry . Link

  • Tateno, H., et al. (2005).[6] Distinct endocytic mechanisms of CD22 (Siglec-2) and Siglec-F reflect their functional adaptation. Molecular and Cellular Biology . Link

  • Propster, J. M., et al. (2016).[6] Structural basis for sulfation-dependent self-glycan recognition by the human immune-inhibitory receptor Siglec-8. PNAS . Link

  • Yu, S. Y., et al. (2020).[4][5] Permethylation and Microfractionation of Sulfated Glycans for MS Analysis. Bio-protocol . Link

  • Patnaik, S. K., et al. (2004). Functional Specificity of Galectin-1 and Galectin-3 for Sulfated LacNAc. Glycobiology . Link

  • Chen, X., et al. (2011).[7] Chemoenzymatic synthesis of sulfated glycans. Current Opinion in Chemical Biology . Link

Functional & Structural Divergence: 6-Sulfated vs. 3-Sulfated N-Acetyllactosamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional Differences Between 6-Sulfated and 3-Sulfated N-Acetyllactosamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfation of N-Acetyllactosamine (LacNAc, Gal


1-4GlcNAc) acts as a critical "molecular switch" in glycobiology, converting a ubiquitous structural scaffold into a high-affinity ligand for specific immune receptors and viral pathogens. This guide differentiates the two primary sulfation modalities: 3'-O-sulfation  (on Galactose) and 6-O-sulfation  (on GlcNAc or Galactose).

While 3'-O-sulfation primarily modulates Galectin binding and serves as a precursor for specific Lewis antigens, 6-O-sulfation (particularly on GlcNAc) creates the "slan" epitope, a marker for pro-inflammatory non-classical monocytes, and dictates specificity for Siglec family receptors.

Structural & Biosynthetic Architecture

The functional divergence begins with the precise enzymatic installation of the sulfate ester. The location of the sulfate group alters the local electrostatic potential and steric accessibility of the LacNAc disaccharide.

1.1 Structural Definitions
  • 3'-Sulfo-LacNAc (Gal-3S): Sulfate attached to C3 of Galactose.[1]

    • Nomenclature: Gal(3S)

      
      1-4GlcNAc[1]
      
  • 6-Sulfo-LacNAc (GlcNAc-6S): Sulfate attached to C6 of N-Acetylglucosamine.[2][3] Often referred to as the "slan" epitope.

    • Nomenclature: Gal

      
      1-4GlcNAc(6S)[1][4]
      
  • 6'-Sulfo-LacNAc (Gal-6S): Sulfate attached to C6 of Galactose.[3][5]

    • Nomenclature: Gal(6S)

      
      1-4GlcNAc[4]
      
1.2 Enzymatic Biosynthesis

Specificity is enforced by distinct families of sulfotransferases residing in the Golgi apparatus.

Feature3'-Sulfo-LacNAc (Gal-3S)6-Sulfo-LacNAc (GlcNAc-6S)6'-Sulfo-LacNAc (Gal-6S)
Primary Enzyme Family Gal3STs (Galactose-3-O-sulfotransferases)GlcNAc6STs (CHSTs)Gal6STs (CHSTs)
Key Isoforms Gal3ST1 (Cerebroside), Gal3ST2, Gal3ST3, Gal3ST4CHST2 (GlcNAc6ST-1), CHST4 (GlcNAc6ST-2)CHST1 (KSGal6ST)
Substrate Preference Type 1 (Gal

1-3) & Type 2 (Gal

1-4) LacNAc
Terminal or internal GlcNAc within poly-LacNAcTerminal or internal Gal; often synergistic with GlcNAc-6S
Biological Context Lewis x analogs, Sulfatides, Cancer mucinsL-selectin ligands (HEV), Keratan Sulfate, slanDCsKeratan Sulfate, Siglec-8 ligands
1.3 Biosynthetic Pathway Diagram

The following diagram illustrates the divergent pathways from a common LacNAc precursor.

Biosynthesis LacNAc Unmodified LacNAc (Galβ1-4GlcNAc) Gal3S 3'-Sulfo-LacNAc (Gal(3S)β1-4GlcNAc) LacNAc->Gal3S Gal3ST2/3 (C3-OH attack) GlcNAc6S 6-Sulfo-LacNAc (slan) (Galβ1-4GlcNAc(6S)) LacNAc->GlcNAc6S CHST2/4 (C6-OH attack) Gal6S 6'-Sulfo-LacNAc (Gal(6S)β1-4GlcNAc) LacNAc->Gal6S CHST1 (C6-OH attack) Disulfated 6,6'-Disulfo-LacNAc (L-Selectin Ligand Precursor) GlcNAc6S->Disulfated CHST1 (Synergistic) Gal6S->Disulfated CHST2 (Synergistic)

Caption: Divergent enzymatic pathways for LacNAc sulfation. CHST1 and CHST2/4 can act synergistically to form disulfated structures critical for lymphocyte homing.

Functional Specificity Profile

The position of the sulfate group dictates the binding partner profile. This is the core differentiator for experimental and therapeutic applications.

2.1 Glycan-Binding Protein (GBP) Specificity
Receptor Family3'-Sulfo-LacNAc (Gal-3S)6-Sulfo-LacNAc (GlcNAc-6S)6'-Sulfo-LacNAc (Gal-6S)
Siglecs Generally poor binding.Siglec-9 Preference (High Affinity).Siglec-8 Preference (High Affinity).
Galectins Enhances binding for Gal-1, Gal-2, Gal-8.Variable; often tolerated but not enhancing.Blocks binding for Gal-1 and Gal-2.
Selectins Part of 3'-sulfo-Lewis x (binding to E-selectin).Essential component of L-selectin ligand (6-sulfo-sLe x).[6]Essential component of L-selectin ligand.[6]
Antibodies Recognized by specific anti-sulfatide Abs.[7]Recognized by M-DC8 (anti-slan) antibody.[8]Recognized by specific KS antibodies (e.g., 5D4).

Key Insight:

  • Siglec-8 vs. Siglec-9: This is the most critical distinction in immunology. Siglec-8 (eosinophils) requires the sulfate on the Galactose (6') . Siglec-9 (neutrophils/monocytes) requires the sulfate on the GlcNAc (6) .

  • Galectin-1 Switch: 3'-sulfation turns Gal-1 binding "ON" (or enhances it), while 6'-sulfation turns it "OFF".

2.2 Cellular & Pathological Roles

1. The "slan" Epitope (6-Sulfo-LacNAc on GlcNAc):

  • Cell Type: Defines a specific subset of non-classical monocytes (slan+ monocytes) and dendritic cells (slanDCs).

  • Function: These cells are highly pro-inflammatory, producing high levels of TNF-

    
     and IL-12 upon stimulation. The 6-sulfo-LacNAc structure on PSGL-1 is the direct target of the M-DC8 antibody used to isolate them.[8]
    

2. Viral Entry (Influenza):

  • Human Strains (H1/H3): Generally prefer

    
    2,6-sialylated non-sulfated LacNAc.
    
  • Avian Strains (H5/H7): Can bind sulfated structures. Specifically, some H5 strains recognize 6-sulfo-sialyl-LacNAc (sulfation on GlcNAc), allowing them to infect mucin-rich tissues where these structures are abundant.

  • Vaccine Artifacts: Influenza viruses grown in eggs can induce antibodies against sulfated LacNAc (an egg-derived antigen), which acts as a decoy and may reduce vaccine efficacy in humans.[7][9]

Analytical Differentiation Protocols

Distinguishing these isomers requires orthogonal methods, as they are isobaric (same mass) in standard MS1 analysis.

3.1 Mass Spectrometry (MS/MS) Differentiation

Method: Negative Ion Mode CID (Collision-Induced Dissociation). Principle: The position of the sulfate group directs specific cross-ring cleavages and neutral losses.

IsomerDiagnostic Fragment Ions (Negative Mode)Mechanism
6-Sulfo-LacNAc (GlcNAc-6S) High abundance [M-H-SO

]⁻
(m/z ~364 for disaccharide).
C6 sulfate is more labile; facile loss of SO

.
3'-Sulfo-LacNAc (Gal-3S)

X
cross-ring cleavage ions.
C3 sulfate stabilizes the ring, altering fragmentation pattern.
6'-Sulfo-LacNAc (Gal-6S) Distinct ratio of Y

vs. B

ions compared to GlcNAc-6S.
Fragmentation often retains sulfate on the Galactose B-ion.
3.2 Experimental Protocol: Enzymatic Dissection

This protocol uses linkage-specific exoglycosidases to determine sulfation position by "blocking" cleavage.

Reagents:

  • 
    -Galactosidase (broad specificity).
    
  • Recombinant Sulfatases (if available) or specific antibodies.

  • Fluorescently labeled glycan standards.

Workflow:

  • Aliquot Sample: Split purified glycan sample into 3 tubes.

  • Digestions:

    • Tube A: Control (Buffer only).

    • Tube B: Treat with

      
      -Galactosidase.[5]
      
    • Tube C: Treat with Broad Spectrum Sulfatase

      
       then 
      
      
      
      -Galactosidase.
  • Analysis (HPLC or MS):

    • Result 1 (3'- or 6'-Sulfo-Gal): In Tube B, the Galactose will NOT be cleaved because sulfation on the Gal ring (positions 3 or 6) blocks standard

      
      -galactosidase activity. In Tube C, cleavage occurs.
      
    • Result 2 (6-Sulfo-GlcNAc): In Tube B, the Galactose WILL be cleaved (mass shift observed), leaving the sulfated GlcNAc behind. The sulfate on the GlcNAc (next sugar) does not typically steric hinder the Galactosidase.

EnzymaticProtocol Sample Unknown Sulfated LacNAc BetaGal Treat with β-Galactosidase Sample->BetaGal ResultA Galactose Cleaved? (Mass Shift -162 Da) BetaGal->ResultA Conclusion1 Conclusion: Sulfate is on GlcNAc (6-Sulfo) (Gal is free) ResultA->Conclusion1 YES Conclusion2 Conclusion: Sulfate is on Galactose (3' or 6' blocked cleavage) ResultA->Conclusion2 NO

Caption: Diagnostic logic for distinguishing Gal-sulfated vs. GlcNAc-sulfated isomers using standard exoglycosidases.

Comparison Summary Table
Feature6-Sulfo-LacNAc (GlcNAc-6S) 3'-Sulfo-LacNAc (Gal-3S)
Primary Location C6 of N-AcetylglucosamineC3 of Galactose
Key Enzyme CHST2, CHST4Gal3ST family
Immune Marker slan (Non-classical Monocytes)Sulfatide analogs (Neural/Pancreatic)
Siglec Binding Siglec-9 (High Affinity)Low/Negligible
Galectin Binding Generally toleratedEnhances Gal-1/Gal-8 binding
Lectin Probe M-DC8 AntibodyLEA (Lycopersicon esculentum) - context dependent
Pathology Chronic Inflammation (Psoriasis, Lupus)Cancer Metastasis (Galectin ligand)
References
  • Bochner, B. S., et al. (2005). Glycan array screening reveals a candidate ligand for Siglec-8.Journal of Biological Chemistry . Link

  • Schäkel, K., et al. (2002). 6-Sulfo LacNAc, a novel carbohydrate modification of PSGL-1, defines an inflammatory type of human dendritic cells.Immunity .[8] Link

  • Hirabayashi, J., et al. (2002). Oligosaccharide specificity of galectins: a search by frontal affinity chromatography.Biochimica et Biophysica Acta (BBA) . Link

  • Uchimura, K., et al. (2005). N-acetylglucosamine-6-O-sulfotransferase-1 regulates L-selectin ligand biosynthesis in high endothelial venules.Nature Immunology . Link

  • Gamblin, S. J., et al. (2004). The structure and receptor binding properties of the 1918 influenza hemagglutinin.Science . Link

  • Tateno, H., et al. (2019). Siglec-9 prefers 6-sulfo-sialyl-LacNAc.[3][10]Glycobiology . Link

Sources

Comparative Guide: N-Acetyllactosamine 6-Sulfate Binding Affinity vs. Other Selectin Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfation Switch

In the context of selectin-mediated leukocyte trafficking, N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is not merely a ligand; it is a critical structural determinant—a "sulfation switch"—that governs specificity for L-selectin .

While the canonical tetrasaccharide Sialyl Lewis X (sLeˣ) serves as a broad-spectrum ligand for E-, P-, and L-selectins, it exhibits low affinity (~1 mM) and poor specificity. The introduction of a sulfate group at the 6-position of the GlcNAc residue within the sLeˣ scaffold (forming the 6-sulfo-sLeˣ epitope) dramatically enhances L-selectin recognition. This modification is the physiological basis for lymphocyte homing to High Endothelial Venules (HEV) via the MECA-79 epitope.

This guide objectively compares the binding performance of LacNAc-6S-based motifs against standard sLeˣ and high-affinity glycoprotein ligands (PSGL-1), supported by experimental protocols for validation.

Mechanistic Background: Structural Basis of Affinity

The selectin family (E-, P-, L-) shares a common C-type lectin domain (CTLD) that binds fucosylated and sialylated glycans in a Ca²⁺-dependent manner. However, the electrostatic environment of the binding pockets differs, dictating ligand preference.

  • sLeˣ (The Baseline): Relies on the coordination of Fucose and Sialic Acid with Ca²⁺ and specific amino acid residues (e.g., Arg97 in E-selectin).

  • LacNAc-6S (The L-Selectin Enhancer): L-selectin possesses a more basic binding pocket. The 6-sulfate group on the GlcNAc residue of LacNAc-6S forms a critical salt bridge with basic residues (e.g., Lys/Arg clusters) in the L-selectin CTLD. This interaction is absent in E- and P-selectin binding, making LacNAc-6S a determinant of L-selectin specificity .

Diagram 1: Selectin Ligand Recognition Logic

SelectinBinding sLex Sialyl Lewis X (sLeˣ) (Neu5Ac-Gal-GlcNAc-Fuc) Lsel L-Selectin (Lymphocytes) sLex->Lsel Weak/Poor Binding Psel P-Selectin (Platelets/Endothelium) sLex->Psel Low Affinity Esel E-Selectin (Activated Endothelium) sLex->Esel Moderate Affinity (Ca2+ Dependent) LacNAc6S 6-Sulfo-sLeˣ (Contains LacNAc-6S Motif) LacNAc6S->Lsel High Specificity (Sulfate-Salt Bridge) LacNAc6S->Esel Maintained Binding PSGL1 PSGL-1 Glycoprotein (Tyr-SO3 + sLeˣ) PSGL1->Lsel High Affinity (Requires Sulfation) PSGL1->Psel High Affinity (nM) (Multivalent)

Caption: Comparative binding logic showing the critical role of the LacNAc-6S motif (in 6-sulfo-sLeˣ) for L-selectin specificity compared to generic sLeˣ.

Comparative Performance Analysis

The following data synthesizes binding affinities (Kd) and inhibitory concentrations (IC50) from Surface Plasmon Resonance (SPR) and competitive inhibition assays.

Table 1: Binding Affinity Landscape
Ligand ClassSpecific MoleculePrimary TargetAffinity (Kd) / IC50Performance Notes
Baseline Glycan Sialyl Lewis X (sLeˣ)E-SelectinKd: ~0.7 - 1.0 mMLow Affinity. Rapid "on/off" rates suitable for rolling but requires high density. Weak L-selectin binder.
Sulfated Glycan 6-Sulfo-sLeˣ (LacNAc-6S core) L-Selectin Kd: ~100 - 200 µM *Moderate Affinity / High Specificity. The 6-sulfate improves L-selectin binding >10-fold vs. sLeˣ. Estimated based on relative inhibition potency.
Native Mucin GlyCAM-1 (contains 6-sulfo-sLeˣ)L-SelectinKd: 108 µMPhysiological Standard. Represents the natural presentation of the LacNAc-6S motif on a protein backbone.
Glycoprotein PSGL-1 (Full Ectodomain)P-Selectin / L-SelectinKd: ~50 - 300 nMHigh Affinity. Multivalency and Tyrosine sulfation (Tyr-SO3) work synergistically with glycans to achieve nanomolar affinity.
Synthetic Mimetic Amino-sLeᵃ derivativesE-SelectinIC50: ~21 µMOptimized Synthetic. Chemical modification of the GlcNAc amine group can surpass natural glycan affinity.

Key Insight: While the monomeric LacNAc-6S motif (within 6-sulfo-sLeˣ) has micromolar affinity, it is superior to sLeˣ for L-selectin. However, for drug development, monomeric sugars are often insufficient; they must be presented multivalently (e.g., on polymers or liposomes) to mimic the nanomolar avidity of PSGL-1.

Experimental Validation Protocols

To validate the affinity of LacNAc-6S derivatives, we recommend a dual-approach: Surface Plasmon Resonance (SPR) for kinetics and a Competitive Flow Assay for functional relevance.

Protocol A: Kinetic Analysis via SPR (Biacore)

Objective: Determine k_on, k_off, and Kd of the sulfated ligand against recombinant L-selectin.

Reagents:

  • Ligand: Biotinylated 6-sulfo-sLeˣ (synthetic LacNAc-6S derivative).

  • Analyte: Recombinant Human L-Selectin/Fc Chimera.

  • Chip: Streptavidin-coated Sensor Chip (SA).

Workflow:

  • Immobilization: Inject biotinylated ligand (10 µg/mL) over flow cell 2 (FC2) to reach ~100 RU (Resonance Units). Use FC1 as a biotin-blocked reference.

    • Why: Low immobilization density prevents mass transport limitations and steric hindrance.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1 mM CaCl₂ .

    • Critical: Selectin binding is Ca²⁺-dependent.[1][2] EDTA will abolish binding (negative control).

  • Injection Series: Inject L-Selectin/Fc at concentrations ranging from 0.5 µM to 50 µM (2-fold dilutions).

    • Flow Rate: High flow (30-50 µL/min) to resolve fast kinetics.

    • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Regeneration: Short pulse (15s) of 10 mM EDTA or 10 mM Glycine-HCl pH 2.0.

  • Analysis: Fit data to a 1:1 Langmuir binding model (or Steady State Affinity model if kinetics are too fast).

Protocol B: Competitive Inhibition Flow Assay

Objective: Assess the ability of LacNAc-6S to inhibit leukocyte rolling under physiological shear stress.

Workflow:

  • Substrate: Coat flow chamber slides with Recombinant L-Selectin or GlyCAM-1.

  • Cells: Use Jurkat cells or isolated human neutrophils (naturally expressing L-selectin ligands).

  • Inhibitor: Pre-incubate cells with varying concentrations (10 µM - 5 mM) of soluble LacNAc-6S or sLeˣ (control).

  • Flow: Perfusion at 1-2 dynes/cm² (venular shear stress).

  • Quantification: Count rolling cells per field of view.

    • Success Metric: A lower IC50 for LacNAc-6S compared to sLeˣ indicates superior functional affinity.

Diagram 2: Experimental Workflow Logic

ExperimentalWorkflow cluster_SPR Protocol A: SPR Kinetics cluster_Flow Protocol B: Functional Flow Assay Step1 Immobilize Biotin-Ligand (SA Chip) Step2 Inject L-Selectin Analyte (+ 1mM Ca2+) Step1->Step2 Step3 Measure Association/Dissociation Step2->Step3 Result1 Calculate Kd & Kinetics Step3->Result1 StepA Coat Flow Chamber (L-Selectin) StepB Pre-incubate Cells with Soluble LacNAc-6S StepA->StepB StepC Perfuse at 1-2 dynes/cm2 StepB->StepC Result2 Calculate IC50 (Rolling Inhibition) StepC->Result2

Caption: Dual-stream validation workflow: SPR for molecular kinetics and Flow Chamber for physiological functionality.

Implications for Drug Development

  • Synthesis Complexity vs. Affinity: While LacNAc-6S (as 6-sulfo-sLeˣ) offers better specificity than sLeˣ, the chemical synthesis is more complex due to the sulfation step. However, the gain in L-selectin targeting (relevant for anti-inflammatory drugs targeting lymphocyte homing) justifies the cost.

  • Multivalency is Non-Negotiable: Monomeric LacNAc-6S has a Kd in the high µM range. To compete with native PSGL-1 (nM affinity), drug candidates must present LacNAc-6S on a multivalent scaffold (e.g., dendrimers, nanoparticles, or polyacrylamide backbones).

  • Stability: Sulfate esters can be susceptible to hydrolysis. Stability studies at physiological pH and in plasma are essential early in the development process.

References

  • Comparison of L-selectin and E-selectin ligand specificities. Journal of Biological Chemistry. [Link]

  • Affinity and kinetic analysis of L-selectin (CD62L) binding to glycosylation-dependent cell-adhesion molecule-1. Journal of Biological Chemistry. [Link]

  • Sialyl-Lewis(x) sequence 6-O-sulfated at N-acetylglucosamine rather than at galactose is the preferred ligand for L-selectin. Biochemical and Biophysical Research Communications. [Link]

  • Higher-affinity oligosaccharide ligands for E-selectin. Proceedings of the National Academy of Sciences. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

Sources

Technical Guide: Structural Confirmation of Synthesized N-Acetyllactosamine 6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Acetyllactosamine 6-Sulfate (LacNAc-6S) presents a unique analytical challenge due to the isobaric nature of carbohydrate sulfation. In biological systems, LacNAc-6S serves as a critical ligand for Siglecs and Galectins and forms the repeating unit of Keratan Sulfate. However, chemical or chemo-enzymatic synthesis often yields a mixture of regioisomers—specifically distinguishing between sulfation at the C6 position of the GlcNAc residue (the target) versus the C6 of the Galactose residue or the C3 positions .

This guide outlines a multi-modal validation workflow. We move beyond simple mass confirmation to definitive structural proof using a triad of High-Resolution NMR , Tandem Mass Spectrometry (MS/MS) , and Enzymatic Mapping .

Part 1: The Analytical Challenge (Regioisomerism)

Before validating, one must understand the "Enemy of Certainty": Sulfate Migration and Isobaric Overlap .

  • Isobaric Confusion: GlcNAc-6-sulfate and Gal-6-sulfate have identical molecular weights (

    
    , MW ~463.41 Da). A standard MS1 scan cannot distinguish them.
    
  • Labile Sulfates: Under standard acidic MS conditions, sulfate groups can migrate or be ejected (neutral loss of

    
    ), leading to ambiguous spectra.
    
  • Stereochemical Subtlety: The only difference between the target and its primary impurity is the axial vs. equatorial orientation of the hydroxyls on the neighboring ring and the exact carbon attachment site.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation methodologies. A robust QC workflow should utilize NMR for primary structural assignment and MS for trace impurity detection .

FeatureMethod A: 1D/2D NMR (Gold Standard) Method B: (-) ESI-MS/MS (High Sensitivity) Method C: Enzymatic Mapping (Functional)
Primary Output Exact atomic connectivity & stereochemistry.Molecular weight & fragmentation fingerprint.[1][2][3][4][5]Biological recognition & bond specificity.[6]
Sample Req. High (2–10 mg).Low (< 10 µg).Medium (100 µg).
Structural Certainty Absolute . Can distinguish GlcNAc-6S from Gal-6S.Moderate . Sulfate migration can mimic isomers.High . Binary result (Cleaved/Not Cleaved).
Key Limitation Low sensitivity; requires pure sample."Flying Sulfate" mechanism; loss of neutral

.
Requires specific, high-quality exoglycosidases.
Time to Result 4–12 Hours (Acquisition + Analysis).30 Minutes.2–24 Hours (Incubation).

Part 3: Detailed Experimental Protocols

Protocol A: The "Smoking Gun" – 2D NMR Validation

Objective: To observe the diagnostic "Deshielding Shift" of the C6 protons.

The Mechanism: A sulfate ester is highly electron-withdrawing. If the sulfate is successfully attached to the C6 of GlcNAc, the protons at that position (H6a/H6b) will shift downfield (higher ppm) by approximately 0.6–0.8 ppm compared to the unsulfated precursor.

Workflow:

  • Solvent System: Dissolve 5 mg of lyophilized product in 600 µL of

    
     (99.96% D).
    
    • Note: Avoid phosphate buffers as they interfere with cryoprobe tuning.

  • Acquisition:

    • 1H 1D NMR: 64 scans, water suppression (presat).

    • 2D 1H-13C HSQC: Critical for assigning the carbon attached to the shifted protons.

  • Data Interpretation (The Check):

    • Unsulfated LacNAc: GlcNAc H6a/H6b appear at ~3.7–3.9 ppm .

    • Target (GlcNAc-6S): GlcNAc H6a/H6b shift to ~4.2–4.4 ppm .

    • Impurity (Gal-6S): Look for shifts in the Galactose spin system (anomeric H at ~4.46 ppm) rather than the GlcNAc system (anomeric H at ~4.5-4.7 ppm beta).

Protocol B: Negative Mode ESI-MS/MS

Objective: To confirm sulfation presence and analyze fragmentation without sulfate ejection.

The Mechanism: Sulfated glycans ionize efficiently in negative mode (


). Soft collision energy prevents the sulfate from falling off immediately, allowing for "cross-ring" cleavages that prove the sulfate's location.

Workflow:

  • Sample Prep: Dilute sample to 10 pmol/µL in 50:50 MeOH:H2O + 5mM Ammonium Acetate.

    • Crucial: Do not use Formic Acid; low pH promotes sulfate hydrolysis.

  • Injection: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap.

  • Parameters:

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: -2.5 kV (Softer ionization).

    • Collision Energy: Ramp 10–40 eV.

  • Diagnostic Ions:

    • Look for the parent ion at m/z 462.1 (

      
      ).
      
    • Fragment m/z 282: Corresponds to the sulfated GlcNAc monosaccharide ion (

      
      ). If you see m/z 240 (sulfated Gal), your sulfate is on the wrong ring.
      
Protocol C: Enzymatic Hydrolysis (The Binary Check)

Objective: Use nature's specificity to confirm the linkage.

The Mechanism: Specific sulfatases (e.g., from S. pneumoniae) or hexosaminidases have strict regioselectivity.

  • Enzyme:[6][7][8][9][10][11]Hexosaminidase A (Hex A) cleaves terminal GlcNAc but is often blocked by 6-sulfation.

  • Enzyme:[6][7][8][9][10][11]6-O-Sulfatase (specific to GlcNAc).[12]

Workflow:

  • Aliquot 100 µg of sample into two tubes.

  • Tube A: Add

    
    -N-Acetylglucosaminidase.
    
  • Tube B: Add 6-O-sulfatase +

    
    -N-Acetylglucosaminidase.
    
  • Incubate at 37°C for 4 hours.

  • Analyze by HPLC-HILIC:

    • Result: If Tube A shows no degradation (blocked) and Tube B shows full hydrolysis (free Gal + GlcNAc), the identity is confirmed as GlcNAc-6S.

Part 4: Visualization & Logic

Diagram 1: The Decision Matrix

A logic flow for determining the correct analytical path based on sample quantity and purity.

ValidationWorkflow Start Synthesized LacNAc-6S Candidate PurityCheck Purity Check (HILIC-HPLC) Start->PurityCheck Decision Sample Amount? PurityCheck->Decision PathNMR High Mass (>2mg) Path A: NMR Decision->PathNMR High PathMS Low Mass (<0.5mg) Path B: MS/MS Decision->PathMS Low NMR_Exp 2D HSQC Experiment Focus: H6/C6 Region PathNMR->NMR_Exp MS_Exp (-) ESI-MS/MS Focus: m/z 282 Fragment PathMS->MS_Exp Result_Good CONFIRMED GlcNAc-6-Sulfate NMR_Exp->Result_Good H6 Shift 4.2 ppm Result_Bad REJECTED (Gal-6S or Mix) NMR_Exp->Result_Bad H6 Shift 3.8 ppm MS_Exp->Result_Good Frag m/z 282 MS_Exp->Result_Bad Frag m/z 240

Caption: Analytical decision tree for validating LacNAc-6S identity based on sample availability.

Diagram 2: NMR Chemical Shift Logic

Visualizing the "Deshielding Effect" that acts as the primary confirmation method.

NMRLogic Unsulfated Unsulfated GlcNAc-OH ShiftUp H6 Protons 3.8 ppm Unsulfated->ShiftUp Baseline Sulfated Sulfated GlcNAc-O-SO3 ShiftDown H6 Protons 4.3 ppm (Deshielded) Sulfated->ShiftDown +0.5 ppm Shift (Diagnostic) Confirmation Valid LacNAc-6S ShiftDown->Confirmation Identity Confirmed

Caption: The diagnostic NMR shift: Sulfation deshields H6 protons, moving them downfield by ~0.5 ppm.

References

  • Vliegenthart, J. F. G., et al. "High-resolution 1H-NMR spectroscopy of sulfated carbohydrates." Journal of Biological Chemistry, 2000.

  • Zaia, J. "Mass spectrometry of oligosaccharides." Mass Spectrometry Reviews, 2004.

  • Chuzel, L., et al. "Characterization of a new family of 6-sulfo-N-acetylglucosaminidases." Journal of Biological Chemistry, 2021.

  • Domon, B., & Costello, C. E. "A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra." Glycoconjugate Journal, 1988.

  • Togay, A., et al. "Separation of sulfated LacNAc isomers using Ion Mobility Mass Spectrometry." Analytical Chemistry, 2020.

(Note: While general principles of NMR and MS are established in standard texts, specific protocols for LacNAc-6S rely on the integration of these established methods as described in recent glycobiology literature.)

Sources

Bioactivity Comparison Guide: N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-Acetyllactosamine 6-Sulfate (LacNAc-6S) , focusing on its bioactivity, structural isomers, and experimental applications.

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a critical sulfated disaccharide motif found in glycosaminoglycans (Keratan Sulfate) and functional glycoprotein ligands (Selectins, Siglecs).[1] Its biological performance is strictly defined by the regiochemistry of sulfation .

Unlike unsulfated N-Acetyllactosamine (LacNAc), which serves as a generic scaffold for galectins, LacNAc-6S acts as a high-specificity "switch" in immune regulation.[1] It exists primarily in two bioactive isomeric forms that must be distinguished for accurate experimental design:

  • GlcNAc-6-S (Galβ1-4[6-S]GlcNAc): The "MECA-79" epitope; critical for lymphocyte homing (L-selectin ligand).[1]

  • Gal-6-S ([6-S]Galβ1-4GlcNAc): The "Siglec-8" ligand precursor; critical for eosinophil apoptosis and mast cell inhibition.[1]

This guide compares LacNAc-6S against unsulfated LacNAc and Sialyl Lewis X (sLeX), providing quantitative binding data and validated protocols.[1]

Structural & Mechanistic Basis

The bioactivity of LacNAc-6S is governed by its recognition by specific lectins. The addition of a sulfate ester at the C-6 position fundamentally alters the binding landscape compared to the neutral parent molecule.

Isomer Specificity Table
FeatureIsomer A: GlcNAc-6-S Isomer B: Gal-6-S Unsulfated LacNAc
IUPAC Name Galβ1-4(6-O-sulfo)GlcNAc(6-O-sulfo)Galβ1-4GlcNAcGalβ1-4GlcNAc
Primary Biological Role Lymphocyte Homing (HEV)Eosinophil/Mast Cell InhibitionGeneral Galectin Lattice
Key Receptor L-Selectin (requires sialylation/fucosylation)Siglec-8 (requires sialylation)Galectin-1, -3
Antibody Marker MECA-79 (specific for extended core 1)No common commercial cloneGeneric LacNAc antibodies
Biosynthetic Enzyme GlcNAc6ST (e.g., CHST2, CHST4)KSGal6ST (CHST1)B4GALT1
Pathway Visualization

The following diagram illustrates the divergent biosynthetic pathways and signaling outcomes for the two LacNAc-6S isomers.

LacNAc_Pathways Precursor Unsulfated LacNAc (Galβ1-4GlcNAc) GlcNAc6S GlcNAc-6-S (MECA-79 Epitope) Precursor->GlcNAc6S Sulfation (C6-GlcNAc) Gal6S Gal-6-S (Siglec-8 Precursor) Precursor->Gal6S Sulfation (C6-Gal) GlcNAc6ST GlcNAc6ST (CHST2/4) KSGal6ST KSGal6ST (CHST1) PNAd 6-Sulfo-sLeX (on PNAd) GlcNAc6S->PNAd + Sialylation + Fucosylation SiglecLigand 6'-Sulfo-sLeX Gal6S->SiglecLigand + Sialylation + Fucosylation LSelectin L-Selectin (Lymphocyte Rolling) PNAd->LSelectin High Affinity Binding Siglec8 Siglec-8 (Eosinophil Apoptosis) SiglecLigand->Siglec8 High Affinity Binding (Kd ~2µM)

Caption: Divergent biosynthesis of LacNAc-6S isomers leading to distinct immune outcomes (Lymphocyte Homing vs. Eosinophil Apoptosis).[1]

Comparative Bioactivity Analysis

Performance vs. Unsulfated LacNAc

Unsulfated LacNAc is the canonical ligand for Galectins. Sulfation at the 6-position acts as a negative regulator for Galectins but a positive regulator for Selectins and Siglecs.

  • Galectin-1 Inhibition: Galectin-1 binds unsulfated LacNAc (Kd ~520 µM).[1] However, 6-O-sulfation of Galactose (Gal-6-S) completely blocks Galectin-1 binding , preventing the formation of the galectin-glycan lattice required for T-cell signaling.[1]

  • Galectin-3 Modulation: Galectin-3 tolerates sulfation better but prefers internal LacNAc units.[1] 3'-O-sulfation enhances Galectin-3 binding (Kd ~14.7 µM), whereas 6-sulfation is generally less favorable than the 3-sulfated analog.[1]

Quantitative Binding Data (Experimental Benchmarks)

Use these values to validate assay sensitivity when using LacNAc-6S as a control.

ReceptorLigand StructureAffinity (Kd / IC50)Interaction TypeReference
Siglec-8 6'-Sulfo-sLeX (Gal-6-S core)Kd ≈ 2.2 µM Specific Activation[1, 2]
Siglec-8 Unsulfated sLeXKd ≈ 8.3 mMNon-binding (Weak)[2]
L-Selectin 6-Sulfo-sLeX (GlcNAc-6-S core)Effective Rolling Shear-dependent[3]
Galectin-1 Unsulfated LacNAcKd ≈ 520 µMLattice Formation[4]
Galectin-3 3'-Sulfo-LacNAcKd ≈ 14.7 µMInhibition[5]

Key Insight: For Siglec-8 studies, the 6-sulfate on Galactose provides a ~4000-fold increase in affinity compared to the unsulfated form, making it an essential moiety for potency.

Experimental Protocols

Protocol A: Enzymatic Synthesis of LacNAc-6S (GlcNAc-6-S)

Objective: Generate the MECA-79 epitope for L-selectin binding assays.[1]

Reagents:

  • Acceptor: GlcNAcβ1-3Galβ1-4GlcNAc (or core 1 structure).[1]

  • Enzyme: Recombinant GlcNAc6ST-1 or GlcNAc6ST-2 (CHST2).[1]

  • Donor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate).[1]

Workflow:

  • Reaction Mix: Combine 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 100 µM Acceptor Glycan, and 200 µM PAPS.

  • Incubation: Add 2 µg GlcNAc6ST enzyme. Incubate at 37°C for 4-16 hours.

  • Validation (TLC/HPLC):

    • TLC: Silica gel 60. Solvent: n-Butanol/Acetic Acid/Water (2:1:1).[1] Sulfated product migrates slower (lower Rf) than unsulfated acceptor.[1]

    • HPLC: Anion exchange column (e.g., PA-1).[1] Elute with a sodium acetate gradient (0–200 mM) in 100 mM NaOH.

  • Purification: Desalt using a C18 Sep-Pak cartridge or size-exclusion chromatography (P-2 gel).

Protocol B: Competitive Binding Assay (Surface Plasmon Resonance)

Objective: Determine Kd of LacNAc-6S candidates against Siglec-8-Fc.

Setup:

  • Instrument: Biacore T200 or equivalent.

  • Chip: CM5 Sensor Chip with Streptavidin (SA).[1]

  • Ligand: Biotinylated Polyacrylamide-6'-Sulfo-sLeX (Reference Ligand).[1]

  • Analyte: Siglec-8-Fc chimera.

  • Inhibitor: Soluble LacNAc-6S (Test Product).[1]

Steps:

  • Immobilization: Capture Biotin-Glycan (~100 RU) on Flow Cell 2 (FC2). Leave FC1 blank as reference.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1]

  • Direct Binding: Inject Siglec-8-Fc (0.1 – 10 µM) to establish baseline Kd.[1]

  • Inhibition Cycle: Pre-incubate Siglec-8-Fc (at concentration = Kd) with increasing concentrations of Soluble LacNAc-6S (0.1 µM – 100 µM) for 30 mins.

  • Injection: Inject mixture over the chip (Flow rate: 30 µL/min, Contact time: 60s).

  • Analysis: Plot % Binding vs. Log[Inhibitor]. Calculate IC50.

Troubleshooting & Self-Validation

  • Issue: No binding to MECA-79 antibody. [1]

    • Cause: MECA-79 requires the sulfate to be on the GlcNAc (GlcNAc-6-S) and specifically on an extended core 1 structure.[1][2] Simple LacNAc-6S disaccharides may bind weakly or not at all without the core context.

    • Validation: Use a known positive control (lysate from HEV-derived cells or CHO cells transfected with GlcNAc6ST-2).[1]

  • Issue: Siglec-8 assay shows low affinity.

    • Cause: Ensure the sulfate is on the Galactose (Gal-6-S).[1] GlcNAc-6-S is not a high-affinity ligand for Siglec-8.[1]

    • Validation: Verify regiochemistry using 1H-NMR. The H-6 signals of Galactose will shift downfield (~4.2 ppm) upon sulfation.[1]

References

  • Propster, J. M., et al. (2016).[1] Structural basis for sulfation-dependent self-glycan recognition by the human immune-inhibitory receptor Siglec-8.[1][3] Proceedings of the National Academy of Sciences, 113(29), E4170-E4179. Link[1]

  • Bochner, B. S., et al. (2005).[1] Glycan array screening reveals a candidate ligand for Siglec-8.[4][5] Journal of Biological Chemistry, 280(6), 4307-4312.[1] Link

  • Hemmerich, S., et al. (1994).[1][6] Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA 79.[1][7] Journal of Experimental Medicine, 180(6), 2219-2226.[1][6] Link

  • Stowell, S. R., et al. (2008).[1] Galectin-1, -2, and -3 exhibit differential recognition of sialylated glycans and blood group antigens.[1][8] Journal of Biological Chemistry, 283(15), 10109-10123.[1] Link

  • Sörme, P., et al. (2002).[1] Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine.[9] ChemBioChem, 3(2-3), 183-189.[1][9] Link

Sources

Safety Operating Guide

N-Acetyllactosamine 6-Sulfate Sodium Salt: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyllactosamine 6-Sulfate Sodium Salt (LacNAc-6S) is a sulfated disaccharide widely used in glycobiology to study galectin binding, siglec interactions, and inflammation pathways. While generally classified as non-hazardous under GHS/CLP regulations (Regulation (EC) No. 1272/2008), its disposal requires strict adherence to laboratory chemical waste protocols to prevent environmental biological perturbation and ensure regulatory compliance.

Immediate Action Directive:

  • Do NOT dispose of in general trash.

  • Do NOT pour aqueous solutions down the drain without specific facility approval.

  • Segregate as "Non-Hazardous Organic Chemical Waste."

Part 1: Safety Profile & Risk Assessment (The "Why")

To ensure a self-validating safety system, one must understand the physicochemical properties dictating these disposal protocols.

Chemical Identity & Hazards
  • Chemical Name: N-Acetyllactosamine 6-Sulfate Sodium Salt[1][2][3][4]

  • CAS Number: 145447-78-5 (General analog reference)[1]

  • Molecular Formula: C₁₄H₂₄NNaO₁₄S[1][2]

  • Solubility: Highly soluble in water; sparingly soluble in organic solvents.

Environmental & Biological Impact

Although LacNAc-6S is biodegradable, it is a bioactive glycan.

  • Biofilm Perturbation: Introducing sulfated oligosaccharides into municipal water systems can selectively feed specific microbial populations, potentially altering biofilm composition in plumbing or local water tables [1].

  • Regulatory "Grey Areas": While not P-listed or U-listed (EPA acute toxins), laboratory best practices dictate that all synthesized or purified chemical reagents be treated as chemical waste to avoid "dilution as the solution" violations [2].

Part 2: Step-by-Step Disposal Protocols

Solid Waste Disposal (Lyophilized Powder)

Scenario: Expired shelf-life material or contaminated solid reagent.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Reasoning: HDPE is chemically inert to carbohydrates and prevents moisture ingress which could cause the sugar to become sticky/tacky.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "N-Acetyllactosamine 6-Sulfate Sodium Salt (100%)"

    • Hazard Checkbox: Mark "Non-Hazardous" or "Other" depending on your facility's specific tag. Do not mark "Oxidizer" or "Corrosive."

  • Secondary Containment: Place the HDPE jar into the lab's solid chemical waste stream bin.

Liquid Waste Disposal (Aqueous Solutions)

Scenario: Leftover buffer solutions from binding assays (e.g., ELISA, SPR).

  • Segregation: Determine if the solution contains other additives.

    • Pure Aqueous/Buffer: Segregate into "Aqueous Chemical Waste."

    • With Azide: If the buffer contains Sodium Azide (NaN₃) as a preservative, it must go into a specific stream (often "Aqueous Toxic") to prevent reaction with lead pipes or acidification.

  • pH Check: Ensure pH is between 5 and 9.

    • Reasoning: Extreme pH can degrade the sulfation on the sugar, potentially releasing free sulfate ions, but more importantly, waste contractors require neutral pH for safety.

  • Container: Use a chemically compatible carboy (LDPE or HDPE).

  • Prohibition: Never mix with organic solvents (Acetone, Methanol) unless the entire mixture is destined for "Flammable Waste" incineration.

Contaminated Packaging
  • Vials/Bottles: Triple rinse with water. Collect the rinsate in the Aqueous Liquid Waste container.

  • Defaced Labels: Cross out the original label.

  • Disposal: The rinsed, defaced bottle can be disposed of in glass recycling or general trash (consult local EHS officer).

Part 3: Decision Logic & Workflow (Visualization)

The following logic tree guides the researcher through the disposal decision process to ensure compliance.

DisposalWorkflow Start Start: Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidContainer Place in HDPE Jar Solid->SolidContainer MixCheck Contains Azide or Heavy Metals? Liquid->MixCheck SolidLabel Label: Non-Haz Solid SolidContainer->SolidLabel Pickup EHS Waste Pickup (Incineration) SolidLabel->Pickup AqueousWaste Aqueous Waste Carboy (Blue Tag) MixCheck->AqueousWaste No HazWaste Toxic/Haz Waste Stream (Red Tag) MixCheck->HazWaste Yes AqueousWaste->Pickup HazWaste->Pickup

Figure 1: Decision matrix for segregating LacNAc-6S waste based on physical state and additives.

Part 4: Emergency Procedures & Spill Management

In the event of an accidental release in the laboratory:

ScenarioImmediate ActionCleanup ProtocolPPE Required
Dry Powder Spill Stop airflow (close hood sash) to prevent dust dispersion.1. Dampen a paper towel with water.2. Gently wipe to capture powder without creating dust.3. Place towel in solid waste.Nitrile Gloves, Lab Coat, Safety Glasses
Liquid Spill Contain spread with absorbent pads.1. Absorb liquid with vermiculite or pads.2. Clean surface with 70% Ethanol.3. Dispose of pads in solid chemical waste.Nitrile Gloves, Lab Coat, Safety Glasses
Eye Contact Flush immediately.Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5]N/A

Part 5: Regulatory Reference Table

AgencyRegulation/CodeApplicability to LacNAc-6S
EPA (USA) 40 CFR 261Not a "Listed" waste (P or U list). Classified as "Non-regulated" unless mixed with solvents [3].
OSHA (USA) 29 CFR 1910.1200Treat as "Chemical Hygiene Plan" applicable material. Maintain SDS accessibility [4].
EU REACH EC 1907/2006Ensure downstream users are informed of safe handling (SDS provision) [5].

References

  • National Institutes of Health (NIH). NIH Drain Discharge Guide.[6] Division of Environmental Protection. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Classification.[7] EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). osha.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Understanding REACH Regulations. europa.eu. Available at: [Link]

Sources

Personal protective equipment for handling N-Acetyllactosamine 6-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Logistics Manual Target Audience: Senior Researchers, Glycobiology Specialists, and Lab Managers CAS Number: 145447-78-5 (Reference)

Executive Summary: The "Dual-Protection" Strategy

As Senior Application Scientists, we often treat Personal Protective Equipment (PPE) solely as a barrier for human safety. However, when handling high-value, hygroscopic carbohydrate derivatives like N-Acetyllactosamine 6-Sulfate Sodium Salt , the protocol must shift to a Dual-Protection Strategy .

  • Personnel Protection: While often classified as non-hazardous by GHS standards under R&D exemptions, sulfated oligosaccharides are fine particulates. Inhalation can trigger respiratory sensitization, and their biological activity (mimicking cell-surface ligands) warrants strict "unknown toxicity" precautions [1].

  • Product Integrity: This sodium salt is ionic and highly hygroscopic. Standard PPE protocols must be adapted to prevent human moisture (breath, sweat) and enzymatic contamination (RNases/DNases from skin) from degrading the reagent.

Risk Assessment & Hazard Identification

Before donning PPE, understand the specific vectors of risk.[1][2]

Hazard CategorySourceRisk LevelOperational Implication
Inhalation Fine particulate dustModerateAerosolization during weighing is the primary vector. Do not weigh on an open bench.
Biological Mimicry of endogenous ligandsUnknown (Precautionary)Treat as a potential bioactive modulator. Avoid mucous membrane contact.[1]
Chemical Stability Hygroscopic NatureHigh (Product Risk)Moisture absorption leads to hydrolysis or caking.[3] Ambient humidity control is critical.[4]
Contamination Skin enzymes (Glycosidases)High (Product Risk)Skin contact destroys the molecule's analytical purity.

The PPE Protocol: Technical Specifications

Do not use generic "lab safety" gear. Use this specific configuration to ensure the integrity of both the scientist and the assay.

A. Hand Protection: The "Tactile-Barrier" Balance

Recommendation: Nitrile, Powder-Free, Accelerator-Free.

  • Why Nitrile? Latex proteins can contaminate glycan assays. Nitrile offers superior chemical resistance to the organic solvents (e.g., DMSO, Methanol) often used in downstream conjugation [2].

  • Thickness: Select 0.10mm - 0.12mm (4-5 mil) . Thicker gloves reduce tactile feedback required for micro-spatula manipulation of expensive milligrams.

  • Technique:

    • Double-Gloving: Required only if dissolving in DMSO or DMF.

    • Cuff Overlap: Gloves must overlap the lab coat cuff to prevent "wrist gap" exposure during reaching motions inside the fume hood.

B. Respiratory Protection: Moisture Control

Recommendation: N95 (NIOSH) or FFP2 (EN 149) Respirator valveless.

  • Scientific Rationale: A standard surgical mask directs breath sideways or upwards, often fogging eyewear or humidifying the immediate weighing area. An N95 creates a seal, protecting the user from particulates and the product from breath moisture.

  • Engineering Control: All powder handling must occur inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) .

C. Ocular & Body Protection[1][5]
  • Eyes: ANSI Z87.1 compliant safety glasses with side shields. Goggles are necessary only if generating aerosols (e.g., sonication).

  • Body: High-neck laboratory coat (cotton/polyester blend). Avoid synthetic "fleece" mid-layers which generate static electricity—the enemy of weighing dry powders.

Operational Workflow: From Storage to Solution

This workflow integrates safety steps with product preservation logic.

Step 1: Environmental Preparation
  • Static Control: Use an ionizing anti-static gun or a polonium strip near the balance. Dry sulfated sugars are prone to static dispersal, leading to loss of mass and inhalation risk.

  • Humidity Check: Ensure lab humidity is <50%. If higher, weigh inside a glove box or with desiccant packs nearby.

Step 2: The Weighing Protocol (Critical Control Point)
  • Don PPE: N95 mask first, then glasses, then gloves.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (water uptake) on the cold salt [3].

  • Transfer: Open vial inside the fume hood. Use a clean, antistatic micro-spatula.

  • Seal: Immediately recap the stock vial. Parafilm is recommended for long-term storage (-20°C).

Step 3: Solubilization & Cleanup
  • Solvent: Dissolve immediately in water or buffer. Once in solution, the inhalation hazard is negated, but the splash hazard remains.

  • Decontamination: Wipe the balance area with 70% Ethanol. Note: Water cleans the sugar, but Ethanol ensures the area is sterile and dries quickly.

Visualization: Safety & Logistics Workflow

The following diagram illustrates the decision logic and flow for handling this compound.

G Start Cold Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins PPE Don PPE: Nitrile Gloves + N95 Equilibrate->PPE Weighing Weighing (Fume Hood) *Anti-Static Gun* PPE->Weighing Weighing->Start Reseal & Return Solubilize Solubilization (Buffer/Water) Weighing->Solubilize Immediate Usage Experimental Use Solubilize->Usage Disposal Disposal (Chemical Waste) Usage->Disposal

Figure 1: Operational workflow emphasizing the equilibration step to prevent moisture damage and the immediate solubilization to mitigate dust hazards.

Disposal & Decontamination[3][6]

Do not treat this as "kitchen sugar." In a regulated R&D environment, traceability is key.

Waste StreamItemDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towelsHazardous Solid Waste Bin . Do not use regular trash.[5][6] Label as "Sulfated Carbohydrate Solid Waste."
Liquid Waste Unused stock solutions, assay buffersChemical Liquid Waste . Do not pour down the drain. While likely non-toxic to aquatic life, R&D regulations usually prohibit drain disposal of synthesized chemical entities [4].
Sharps Broken glass vialsPuncture-Proof Sharps Container .

Spill Management: If powder is spilled:

  • Cover with a damp paper towel (to prevent dust generation).

  • Wipe up and place in hazardous solid waste.

  • Clean surface with water followed by ethanol.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 8.B, Waste Disposal. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.